Product packaging for 2-Methyl-5-vinylpyrazine(Cat. No.:CAS No. 13925-08-1)

2-Methyl-5-vinylpyrazine

Cat. No.: B089282
CAS No.: 13925-08-1
M. Wt: 120.15 g/mol
InChI Key: JASFBLBUHWKFBZ-UHFFFAOYSA-N
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Description

2-Methyl-5-vinylpyrazine is an organic compound belonging to the pyrazine class, a group of nitrogen-containing heterocycles with significant importance in food flavoring and fragrance chemistry . It is recognized for its distinctive coffee-like odor and flavor profile, making it a compound of interest in studies focused on the analysis and reconstitution of food aromas . Research into its applications extends to the systemic analysis of pyrazine compounds found in complex matrices like Maotai liquor, where it is identified as a component with adequate oral bioavailability, suggesting its potential for further pharmacological investigation . Pyrazine derivatives, as a class, are subjects of research for their metabolic fate and interactions with biological targets, including investigations into anti-inflammatory effects and related mechanisms of action . As a flavoring agent, its use and safety have been evaluated by international bodies such as JECFA, providing a regulatory and research context for its study . This compound is presented for research applications only, including analytical standards, flavor and fragrance R&D, and exploratory pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B089282 2-Methyl-5-vinylpyrazine CAS No. 13925-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-5-8-6(2)4-9-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFBLBUHWKFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065680
Record name Pyrazine, 2-ethenyl-5-methyl-
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Coffee-like aroma
Record name 2-Methyl-5-vinylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

65.00 to 66.00 °C. @ 12.00 mm Hg
Record name 2-Methyl-5-vinylpyrazine
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URL http://www.hmdb.ca/metabolites/HMDB0037282
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble in water; Soluble in acetone, Soluble (in ethanol)
Record name 2-Methyl-5-vinylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011-1.023
Record name 2-Methyl-5-vinylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13925-08-1
Record name 2-Methyl-5-vinylpyrazine
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Record name 2-Methyl-5-vinylpyrazine
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Record name Pyrazine, 2-ethenyl-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2-ethenyl-5-methyl-
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Record name 2-METHYL-5-VINYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11651I3458
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-5-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyl-5-vinylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-5-vinylpyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data.

Chemical Properties

This compound is a colorless to pale yellow liquid known for its nutty, roasted aroma.[1] It is a key flavor component in a variety of foods and beverages. The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
CAS Number 13925-08-1
Appearance Colorless to pale yellow liquid
Odor Nutty, roasted, coffee-like aroma
Boiling Point 198 - 200 °C at 760 mmHg
Density 1.026 g/cm³
Solubility Soluble in organic solvents (e.g., ethanol), insoluble in water
Flash Point 82 °C
Refractive Index 1.557 - 1.561 at 20°C

Chemical Structure

The structural details of this compound are fundamental to understanding its chemical behavior and interactions.

  • IUPAC Name: this compound

  • SMILES String: CC1=CN=C(C=N1)C=C

  • InChI Key: JASFBLBUHWKFBZ-UHFFFAOYSA-N

The molecule consists of a pyrazine ring substituted with a methyl group at position 2 and a vinyl group at position 5.

G start Starting Materials (e.g., 2-methylpyrazine derivative) reaction Chemical Reaction (e.g., Wittig reaction or dehydration of a corresponding ethanol derivative) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis product This compound analysis->product G cluster_classification Classification of this compound organic_compound Organic Compound heterocyclic Heterocyclic Compound organic_compound->heterocyclic aromatic Aromatic Compound heterocyclic->aromatic pyrazine Pyrazine Derivative aromatic->pyrazine flavor_agent Flavoring Agent pyrazine->flavor_agent

References

An In-depth Technical Guide to 2-Methyl-5-vinylpyrazine (CAS Number: 13925-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyrazine, a member of the pyrazine class of heterocyclic aromatic compounds, is a volatile organic compound with the chemical formula C₇H₈N₂.[1][2] It is recognized for its characteristic coffee-like aroma and is utilized as a flavoring agent in the food industry.[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, available biological and toxicological data, and potential applications relevant to research and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 13925-08-1[3]
Molecular Formula C₇H₈N₂[3]
Molecular Weight 120.15 g/mol [3]
Appearance Colorless to yellow liquid[3]
Boiling Point 65.00 to 66.00 °C @ 12.00 mm Hg[3]
Density 1.011-1.023 g/cm³[3]
Refractive Index 1.557-1.561[3]
Solubility Very slightly soluble in water; Soluble in acetone[3]
Synonyms 2-Ethenyl-5-methylpyrazine, 2-Methyl-5-ethenylpyrazine, 5-Methyl-2-vinylpyrazine[3]

Synthesis of this compound

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4][5][6][7] In this proposed pathway, 2-formyl-5-methylpyrazine would react with a methylenetriphenylphosphorane ylide to yield this compound.

Experimental Workflow: Wittig Reaction

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the reaction to stir for 1-2 hours at room temperature, resulting in the formation of the orange-red colored ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 2-formyl-5-methylpyrazine in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Proposed Synthesis via Dehydrogenation

Another potential synthetic route is the dehydrogenation of the corresponding saturated analog, 2-ethyl-5-methylpyrazine. This method typically involves passing the vapor of the starting material over a heated catalyst.

Experimental Workflow: Dehydrogenation

G cluster_0 Cytotoxicity Screening cluster_1 Antimicrobial Screening A Prepare Cancer Cell Lines B Treat cells with serial dilutions of this compound A->B C MTT or similar viability assay B->C D Determine IC50 values C->D E Prepare bacterial/fungal cultures F Treat with serial dilutions of this compound E->F G Broth microdilution or agar diffusion assay F->G H Determine MIC values G->H

References

The Enigmatic Aroma of Roasting: A Technical Guide to the Natural Sources of 2-Methyl-5-vinylpyrazine in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of 2-Methyl-5-vinylpyrazine, a significant flavor compound found in a variety of thermally processed and fermented foods. Tailored for researchers, scientists, and drug development professionals, this document consolidates the current understanding of its natural occurrence, quantitative levels, and analytical methodologies for its detection. Furthermore, a putative biosynthetic pathway for its formation is proposed, offering a foundation for future research.

Introduction: The Role of Pyrazines in Food Flavor

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are paramount to the desirable aromas of a vast array of food products.[1][2] These potent volatile compounds, typically associated with nutty, roasted, toasted, and baked flavor profiles, are detectable at very low concentrations due to their low odor thresholds. Their formation is predominantly a result of thermal processing through the Maillard reaction and Strecker degradation, although microbial pathways also contribute to their presence in fermented foods. This compound, with its characteristic coffee-like aroma, is a key contributor to the sensory profile of many cherished food items.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food products that undergo thermal processing. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the presence of specific precursors. While comprehensive quantitative data remains somewhat elusive in the scientific literature, this guide summarizes the available information to provide a comparative overview.

Food MatrixAnalytical MethodConcentration RangeReference(s)
Roasted Coffee GC-MSDetected, not quantified[3]
Cocoa Beans GC-MSDetected, not quantified[4][5]
Roasted Peanuts HS-SPME/GC-MSDetected, not quantified[6]
Cooked Beef GC-MSDetected, not quantified
Fried Chicken Not SpecifiedDetected, not quantified
Asparagus Not SpecifiedDetected, not quantified
Wheat Bread Not SpecifiedDetected, not quantified
Roasted Filberts Not SpecifiedDetected, not quantified
Potato Chips Not SpecifiedDetected, not quantified

Note: The lack of extensive quantitative data for this compound highlights a significant research gap. The data presented for other pyrazines in similar matrices suggests that its concentration is likely in the ng/g to µg/kg range.

Formation Pathways

The formation of this compound in food is primarily attributed to two key pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is the principal route for pyrazine formation in cooked and roasted foods. The key steps leading to the formation of the pyrazine ring involve the condensation of α-dicarbonyl compounds (from sugar degradation) and amino compounds (from amino acids) to form α-aminoketones. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine.

The formation of the vinyl group on the pyrazine ring is less well understood. It is hypothesized to occur through several potential mechanisms, including:

  • Dehydration of an ethyl-substituted precursor: An ethylpyrazine, formed from precursors like α-amino acids with longer side chains, could undergo enzymatic or thermal dehydration to form the vinyl group.

  • Aldol condensation: A methyl-substituted pyrazine could react with formaldehyde or other small aldehydes generated during the Maillard reaction through an aldol-type condensation followed by dehydration.

Figure 1: Simplified pathway of pyrazine formation via the Maillard reaction.

Microbial Biosynthesis

Certain microorganisms, particularly bacteria of the genus Bacillus, are known to produce pyrazines during fermentation. For instance, Bacillus subtilis, commonly found in fermented soybean products like natto, has been shown to produce a variety of alkylpyrazines. The biosynthesis of the pyrazine ring in microorganisms is thought to involve the condensation of two molecules of an amino acid-derived intermediate.

The specific enzymatic pathway for the formation of the vinyl group in this compound has not been definitively elucidated. However, drawing parallels from the biosynthesis of other vinyl-containing aromatic compounds, a plausible pathway could involve the enzymatic decarboxylation of a substituted pyrazine-2-carboxylic acid or a related phenolic acid precursor. Another possibility is the action of a lyase enzyme on an ethyl-substituted pyrazine precursor.

Biosynthesis_Pathway Amino_Acid_Pool Amino Acid Pool (e.g., Alanine, Glycine) Pyrazine_Precursor Pyrazine Precursor (e.g., Amino-acetone) Amino_Acid_Pool->Pyrazine_Precursor Pyrazine_Ring Pyrazine Ring Formation (Enzymatic Condensation) Pyrazine_Precursor->Pyrazine_Ring Substituted_Pyrazine Substituted Pyrazine (e.g., 2-Methyl-5-carboxypyrazine) Pyrazine_Ring->Substituted_Pyrazine Decarboxylase Decarboxylase Enzyme Substituted_Pyrazine->Decarboxylase Vinylpyrazine This compound Decarboxylase->Vinylpyrazine

Figure 2: A putative biosynthetic pathway for this compound.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for its extraction and quantification.

HS-SPME-GC-MS Methodology

Objective: To extract, identify, and quantify this compound from a food sample.

Materials:

  • Food sample (e.g., ground roasted coffee, cocoa powder, homogenized beef)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., deuterated 2-methylpyrazine)

  • Sodium chloride

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add a saturated sodium chloride solution (to increase the volatility of the analytes).

    • Immediately seal the vial with the septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot injector of the GC for thermal desorption of the analytes (e.g., at 250 °C for 2-5 minutes) in splitless mode.

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 min

        • Ramp to 150 °C at 5 °C/min

        • Ramp to 240 °C at 10 °C/min, hold for 5 min

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-300

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 250 °C

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and/or a mass spectral library.

    • Quantify the compound by comparing the peak area of the analyte to that of the internal standard using a calibration curve prepared with standard solutions.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Extraction HS-SPME Extraction cluster_Analysis GC-MS Analysis cluster_Data_Processing Data Processing Homogenization Sample Homogenization Weighing Weighing & Vial Transfer Homogenization->Weighing IS_Addition Internal Standard Addition Weighing->IS_Addition Salt_Addition Salt Addition & Sealing IS_Addition->Salt_Addition Equilibration Equilibration (Heating & Agitation) Salt_Addition->Equilibration Fiber_Exposure Fiber Exposure to Headspace Equilibration->Fiber_Exposure Desorption Thermal Desorption in GC Injector Fiber_Exposure->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 3: Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a crucial aroma compound that significantly influences the sensory perception of many important food products. While its formation is broadly understood to occur through the Maillard reaction and microbial biosynthesis, the specific chemical and enzymatic steps leading to the formation of the vinyl moiety require further investigation. Moreover, the scarcity of comprehensive quantitative data across a wide range of foods presents a clear opportunity for future research. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations, ultimately leading to a more complete understanding and control of flavor formation in food. This knowledge will be invaluable for the food industry in optimizing processing conditions to enhance desirable flavors and for the scientific community in exploring the broader biological significance of these fascinating compounds.

References

An In-depth Technical Guide to the Biosynthesis and Formation Pathways of 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the formation of 2-methyl-5-vinylpyrazine, a significant flavor compound. The document details the known biosynthetic precursors and the primary chemical formation pathways, summarizes relevant quantitative data, provides detailed experimental protocols for analysis, and includes visualizations of the key pathways.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound known for its characteristic coffee-like aroma.[1][2] It belongs to the class of pyrazines, which are prevalent in a variety of thermally processed foods and are also produced by microorganisms.[3][4] While it is a recognized flavoring agent, detailed information on its specific biological synthesis is limited, with current evidence pointing primarily to its formation through the Maillard reaction.[5]

Formation Pathways of this compound

The formation of this compound is predominantly understood as a product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during heating.[6][7] While a direct enzymatic biosynthesis pathway for this specific vinylpyrazine has not been elucidated, microorganisms play a crucial role in producing its necessary precursors, namely alkylpyrazines.

Microbial Biosynthesis of Alkylpyrazine Precursors

Several bacterial species, particularly from the genus Bacillus, are known to produce a variety of alkylpyrazines.[3] These compounds serve as the direct precursors to vinylpyrazines. The biosynthesis of the precursor, 2-methylpyrazine, is a key initial step.

Key Precursors for Alkylpyrazine Biosynthesis:

  • Amino Acids: L-threonine is a well-established precursor for the biosynthesis of 2,5-dimethylpyrazine in Bacillus subtilis.[3] Other amino acids also contribute to the formation of various pyrazines.

  • Sugars: A carbon source, such as glucose, is essential for microbial growth and the generation of intermediates.[3]

  • Acetoin: This compound is a known precursor for 2,3,5,6-tetramethylpyrazine.[3]

The general mechanism involves the microbial metabolism of these precursors to form α-aminoketones, which then condense to form dihydropyrazine intermediates. Subsequent oxidation leads to the formation of stable alkylpyrazines.[8]

Maillard Reaction and Formation of this compound

The final step in the formation of this compound is a chemical transformation that occurs during the Maillard reaction. Isotope tracing studies have shown that vinylpyrazines are formed through the condensation of alkylpyrazines with formaldehyde.[5] The formaldehyde is also a product of the Maillard reaction, arising from the degradation of sugars and amino acids.

The proposed mechanism involves the reaction of the methyl group of an alkylpyrazine (in this case, 2-methylpyrazine) with formaldehyde.[5]

Quantitative Data on Pyrazine Production

Table 1: Production of Various Alkylpyrazines by Bacillus subtilis Strains Isolated from Natto [3]

PyrazineConcentration Range (µg/L)
2-Methylpyrazineup to 690.0 ± 40.5
2,3-Dimethylpyrazineup to 680.0 ± 38.9
2,5-Dimethylpyrazineup to 5,665 ± 326
2,6-Dimethylpyrazineup to 1,891 ± 105
2,3,5-Trimethylpyrazineup to 52,600 ± 2,800
2,3,5,6-Tetramethylpyrazineup to 501,100 ± 25,000

Table 2: Concentration of Pyrazines in Soy Sauce Aroma Type Baijiu [9]

PyrazineConcentration Range (µg/L)
2,3,5,6-Tetramethylpyrazine475–1862
2,6-Dimethylpyrazine460–1590
2,3,5-Trimethylpyrazine317–1755
5-Ethyl-2,3-dimethylpyrazine0.8–12.5
2-Isobutyl-3-methylpyrazine1.0–5.9
2,3-Diethyl-5-methylpyrazine1.1–15.5

Experimental Protocols

Isolation and Screening of Pyrazine-Producing Bacteria

Objective: To isolate and identify bacteria capable of producing pyrazines from environmental samples.

Protocol:

  • Sample Collection: Collect samples from environments rich in microbial activity, such as fermented foods (e.g., natto) or soil.[3][10]

  • Bacterial Isolation:

    • Homogenize 1 g of the sample in 9 mL of sterile saline solution (0.85% NaCl).

    • Perform serial dilutions (10⁻¹ to 10⁻⁷) in sterile saline.

    • Plate 100 µL of each dilution onto a suitable growth medium, such as Nutrient Agar or MRS agar.[11]

    • Incubate the plates at 30-37°C for 24-72 hours.

    • Select individual colonies and streak them onto fresh plates to obtain pure cultures.[11]

  • Screening for Pyrazine Production:

    • Inoculate pure cultures into a production medium. A suitable medium could be Lysogeny Broth (LB) supplemented with pyrazine precursors like L-threonine (e.g., 50 g/L) and a carbon source like glucose.[3]

    • Incubate the cultures with shaking (e.g., 120 rpm) at 28-37°C for 24-72 hours.

    • Analyze the culture headspace or a solvent extract for the presence of pyrazines using GC-MS.

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify this compound from a liquid or solid matrix.

Protocol:

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-2 g of a solid or 2 mL of a liquid) into a headspace vial (e.g., 10-20 mL).[12][13]

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine).

  • HS-SPME:

    • Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) with agitation.[12][13]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-50 minutes) at the same temperature.[12][13]

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the hot injector of the gas chromatograph (e.g., 250°C for 5 minutes).[13]

    • Gas Chromatograph Conditions (example):

      • Column: DB-WAX or equivalent polar column (e.g., 60 m x 0.25 mm x 0.25 µm).[14]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

      • Oven Temperature Program: Start at 40-70°C (hold for 2-5 min), ramp at 5°C/min to 130°C, then ramp at 5°C/min to 200-230°C (hold for 3-10 min).[3][13]

    • Mass Spectrometer Conditions (example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230-300°C.[3][13]

      • Mass Scan Range: m/z 35-400.[13]

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Formation Pathways

microbial_pyrazine_biosynthesis cluster_precursors Precursors cluster_microbial_metabolism Microbial Metabolism (e.g., Bacillus subtilis) L-Threonine L-Threonine Alpha-aminoketones Alpha-aminoketones L-Threonine->Alpha-aminoketones Sugars (e.g., Glucose) Sugars (e.g., Glucose) Sugars (e.g., Glucose)->Alpha-aminoketones Dihydropyrazine Intermediates Dihydropyrazine Intermediates Alpha-aminoketones->Dihydropyrazine Intermediates Condensation 2-Methylpyrazine 2-Methylpyrazine Dihydropyrazine Intermediates->2-Methylpyrazine Oxidation

Caption: Microbial biosynthesis of 2-methylpyrazine precursor.

maillard_formation_vinylpyrazine cluster_reactants Reactants in Maillard Reaction 2-Methylpyrazine 2-Methylpyrazine This compound This compound 2-Methylpyrazine->this compound Condensation Formaldehyde Formaldehyde Formaldehyde->this compound Amino Acids Amino Acids Amino Acids->Formaldehyde Degradation Reducing Sugars Reducing Sugars Reducing Sugars->Formaldehyde Degradation

Caption: Formation of this compound via Maillard reaction.

experimental_workflow Sample (Microbial Culture / Food) Sample (Microbial Culture / Food) Headspace Vial Headspace Vial Sample (Microbial Culture / Food)->Headspace Vial HS-SPME Extraction HS-SPME Extraction Headspace Vial->HS-SPME Extraction Equilibration & Extraction GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Desorption & Separation Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification Results Results Data Analysis->Results

Caption: Experimental workflow for this compound analysis.

References

Unveiling the Aromatic Profile of 2-Methyl-5-vinylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyrazine is a heterocyclic aromatic compound renowned for its potent and characteristic aroma, playing a significant role in the flavor profile of numerous food products. This technical guide provides an in-depth exploration of the olfactory properties of this compound, detailing its sensory characteristics, the analytical methods for its evaluation, and the underlying biological mechanisms of its perception. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development who are investigating the sensory impact of pyrazines.

Olfactory and Sensory Properties

This compound is primarily characterized by a distinct coffee-like aroma.[1][2] Its potent and diffusive nature makes it a key contributor to the desirable roasted and nutty notes in a variety of thermally processed foods, most notably coffee.[3][4] The sensory perception of this compound is crucial for the authentic flavor experience of many consumer products.

Quantitative Sensory Data

While extensive research has been conducted on the olfactory properties of numerous pyrazine derivatives, a specific, experimentally determined odor threshold for this compound in a standardized medium such as water remains elusive in publicly available scientific literature. However, for the purpose of comparison and to provide a contextual understanding of its potential potency, the odor thresholds of structurally similar pyrazines are presented in the table below. The odor threshold is a critical parameter, representing the lowest concentration of a substance that can be detected by the human olfactory system.

Pyrazine DerivativeOdor DescriptionOdor Threshold in Water (ppb)
2-MethylpyrazineGreen, nutty, cocoa, musty, potato, fishy-ammoniacal60,000[5]
2-Ethyl-5-methylpyrazineNutty, roasted, somewhat "grassy"100[5]
2,5-DimethylpyrazineChocolate, roasted nuts, earthy800[5]
2,3,5-TrimethylpyrazineNutty, baked potato, roasted peanut, cocoa, burnt400[5]

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of volatile compounds like this compound relies on a combination of instrumental analysis and sensory evaluation. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations, which are standard practices in the field of flavor analysis.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds within a complex mixture.

Experimental Workflow for GC-O Analysis

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction GC Gas Chromatograph (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Sensory Detection) Splitter->ODP Data Data Correlation and Interpretation MS->Data ODP->Data

General workflow for Gas Chromatography-Olfactometry (GC-O).

Methodology:

  • Sample Preparation: Volatile compounds, including this compound, are extracted from the sample matrix. Common techniques include Solid Phase Microextraction (SPME) for headspace analysis or Solvent-Assisted Flavor Evaporation (SAFE) for a more comprehensive extraction of volatile and semi-volatile compounds.[6]

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. A capillary column with a suitable stationary phase (e.g., DB-WAX or DB-5) is used to separate the compounds based on their boiling points and polarities. A typical temperature program for coffee aroma analysis involves an initial temperature of 40°C, held for a few minutes, followed by a ramp to a final temperature of around 230-250°C.[3][6]

  • Olfactometry and Mass Spectrometry: The effluent from the GC column is split. One portion is directed to a mass spectrometer (MS) for chemical identification, while the other is directed to an olfactory detection port (ODP) where a trained sensory panelist sniffs the eluting compounds and records the odor description and intensity at specific retention times.

  • Data Analysis: The data from the MS and the olfactometry are correlated to identify the specific compounds responsible for the perceived aromas. The Odor Activity Value (OAV) can then be calculated by dividing the concentration of the compound by its odor threshold. Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.

Sensory Panel Evaluation for Odor Threshold Determination

Determining the odor threshold of a compound requires a trained sensory panel and a standardized methodology to ensure reliable and reproducible results. The Ascending Forced-Choice Triangle Test is a commonly used method.

Protocol for Odor Threshold Determination:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to recognize and describe specific odors. Panelists are instructed to avoid consuming strongly flavored foods or beverages and using scented products before the evaluation sessions.[7][8]

  • Sample Preparation: A stock solution of this compound is prepared in a neutral solvent (e.g., deodorized water or ethanol). A series of dilutions in geometric progression (e.g., 1:2 or 1:3) are then prepared from the stock solution.

  • Testing Procedure: Each panelist is presented with a series of triangles. Each triangle consists of three samples: two are blanks (solvent only), and one contains the diluted pyrazine. The panelist's task is to identify the odd sample. The presentation of samples starts with concentrations well below the expected threshold and increases in concentration until the panelist can correctly and consistently identify the sample containing the pyrazine.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration at which the panelist could not detect the odor and the first concentration at which they could. The group's threshold is the geometric mean of the individual thresholds.

Molecular Mechanism of Olfactory Perception

The perception of pyrazines, including this compound, is initiated by the interaction of these volatile molecules with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The OR5K1 Receptor and Pyrazine Recognition

Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazine compounds.[6][9] This G-protein coupled receptor (GPCR) is highly responsive to various alkylpyrazines, suggesting its crucial role in the perception of roasted and nutty aromas. Computational modeling and mutagenesis studies have begun to elucidate the specific binding pocket of OR5K1 and the key amino acid residues that interact with pyrazine ligands.[10][11][12] The binding of a pyrazine molecule to OR5K1 is thought to be driven by interactions with specific residues within the receptor's transmembrane domains.

Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound, to its cognate olfactory receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.

Signaling Pathway of Pyrazine Perception

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_signal Signal Transduction Odorant This compound OR Olfactory Receptor (OR5K1) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Production CNG Cyclic Nucleotide-gated (CNG) Channel cAMP->CNG Opening Depolarization Depolarization CNG->Depolarization Na+, Ca2+ influx Ca_channel Ca2+-activated Cl- Channel Ca_channel->Depolarization Cl- efflux Depolarization->Ca_channel Opening Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Generalized olfactory signal transduction pathway initiated by pyrazine binding.

Mechanism of Action:

  • Binding: this compound binds to the OR5K1 receptor.

  • G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a specialized G-protein, G-olf.

  • Second Messenger Production: The activated G-olf stimulates adenylyl cyclase III to produce cyclic adenosine monophosphate (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane. This depolarization is further amplified by the opening of calcium-activated chloride (Cl-) channels.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the "coffee-like" aroma.

Conclusion

This compound is a pivotal aroma compound that significantly influences the sensory profile of many food products. While its characteristic coffee-like aroma is well-established, further research is needed to determine its precise odor threshold in various matrices. The methodologies of Gas Chromatography-Olfactometry and trained sensory panels provide robust frameworks for the detailed characterization of its olfactory properties. Furthermore, the identification of the OR5K1 receptor as a key interactor for pyrazines opens new avenues for understanding the molecular basis of flavor perception. This technical guide serves as a foundational resource for professionals seeking to understand and utilize the potent aromatic qualities of this compound in research, product development, and beyond.

References

Sensory Evaluation of 2-Methyl-5-vinylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sensory evaluation of 2-Methyl-5-vinylpyrazine, a key aroma compound found in a variety of thermally processed foods. This document outlines its aroma profile, provides a comparative analysis of quantitative sensory data, details relevant experimental protocols, and illustrates the underlying signaling pathways involved in its perception.

Introduction to this compound

This compound (CAS No. 13925-08-1) is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are renowned for their significant contribution to the desirable roasted, nutty, and savory aromas in foods.[1][2] They are primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.[3] As such, this compound is an important component of the flavor profile of many cooked or roasted products, including coffee and cocoa.[1][3] Understanding its specific sensory characteristics is crucial for food product development, quality control, and flavor chemistry research.

Aroma and Flavor Profile

The sensory characteristics of this compound are predominantly described as "coffee-like".[4] The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as "savory".[1] When evaluated at a concentration of 10 parts per million (ppm) in a sugar syrup, it is noted to have a coffee-like taste.[4]

Quantitative Sensory Data

The presence of a vinyl group (-CH=CH2) on the this compound molecule, as opposed to the more common methyl or ethyl groups, is expected to influence its aroma profile and potency. The following table summarizes the published odor and flavor detection thresholds for several common alkylpyrazines to serve as a comparative framework.

CompoundOdor Threshold (in water, ppb)Flavor Threshold (in water, ppb)Sensory Descriptors
2-Methylpyrazine60,000[6]-Green, nutty, cocoa, musty, potato[6]
2-Ethylpyrazine6,000[6]-Musty, nutty, buttery, peanut[6]
2,5-Dimethylpyrazine800[6]-Chocolate, roasted nuts, earthy[6]
2-Ethyl-5-methylpyrazine100[6]-Nutty, roasted, somewhat "grassy"[6]
2,3,5-Trimethylpyrazine400[6]-Nutty, baked potato, roasted peanut, cocoa[6]
2-Ethyl-3,5-dimethylpyrazine1[6]-Cocoa, chocolate, nutty (burnt almond)[6]

Experimental Protocols

The sensory evaluation of aroma compounds like this compound relies on established analytical and sensory methodologies.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma. It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: The volatile compounds containing this compound are extracted from the sample matrix. Common extraction techniques include solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

  • Gas Chromatographic Separation: The extracted volatile concentrate is injected into the gas chromatograph. The compounds are then separated as they travel through a capillary column based on their boiling points and chemical properties.

  • Column Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) or Flame Ionization Detector (FID), for compound identification and quantification.

  • Olfactometric Detection: The second stream is directed to a heated sniffing port. A trained sensory analyst or "assessor" sniffs the effluent and records the perceived aroma's description, intensity, and duration.

  • Data Correlation: The data from the chemical detector (providing retention times and chemical identities) is correlated with the sensory data from the assessor. This allows for the positive identification of the compound responsible for a specific aroma perceived at a certain time.

Sensory Panel Evaluation for Threshold Determination

Determining the detection threshold—the lowest concentration of a substance that can be detected—is fundamental to understanding its sensory impact. The 3-Alternative Forced Choice (3-AFC) method is a standard and reliable protocol for this purpose.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity. They are trained to recognize the specific aroma of this compound.

  • Sample Preparation: A series of dilutions of this compound is prepared in an odor-free medium, such as deionized water. The concentrations are typically arranged in an ascending logarithmic scale.

  • Test Presentation: For each concentration level, panelists are presented with a set of three samples in a randomized order. Two of the samples are blanks (containing only the medium), and one sample contains the pyrazine at that specific concentration.

  • Panelist Task: Panelists are instructed to smell (or taste) each sample and identify which of the three is different from the other two.

  • Data Analysis: The results are collected, and the group's best-estimate threshold is calculated. This is typically the concentration at which a statistically significant portion of the panel (usually 50% above chance) can correctly identify the odd sample.

Perception and Signaling Pathway

The perception of pyrazines, like all odorants, begins with the interaction of the volatile molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event initiates a cascade of intracellular signals that results in the transmission of an electrical signal to the brain, which is ultimately interpreted as a specific smell. Recent studies have identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines, playing a crucial role in the perception of roasted and nutty aromas.[2]

The binding of an odorant molecule, such as this compound, to its corresponding G-protein coupled receptor (GPCR) triggers the activation of a specialized G-protein (Gαolf).[4][6] This, in turn, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (camp).[4][6] The elevated cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium ions (Ca2+) and subsequent depolarization of the neuron, which generates the nerve impulse.[4][6]

Mandatory Visualizations

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding Golf G-protein (Gαolf) OR->Golf 2. Activation AC Adenylate Cyclase Golf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG CNG Channel (Closed) cAMP->CNG 5. Gating CNG_Open CNG Channel (Open) Ca_in Ca²⁺ (intracellular) Ca_out Ca²⁺ (extracellular) Ca_out->CNG_Open 6. Influx Signal Nerve Impulse to Brain Ca_in->Signal 7. Depolarization

Caption: General workflow of the olfactory signaling pathway.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Food Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction Extract Volatile Concentrate Extraction->Extract Injector GC Injector Extract->Injector Column GC Capillary Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniff Olfactometry Port (Detection) Splitter->Sniff Chromatogram Mass Chromatogram (Chemical Data) MS->Chromatogram Assessor Sensory Assessor Sniff->Assessor Aromagram Aromagram (Odor Descriptors, Intensity) Assessor->Aromagram Correlation Data Correlation Aromagram->Correlation Chromatogram->Correlation Result Identified Odor-Active Compound Correlation->Result

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

AFC_Workflow cluster_setup Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Compound This compound Stock Solution Dilutions Prepare Serial Dilutions (Logarithmic Scale) Compound->Dilutions Presentation Present Sample Set (2 Blanks, 1 Spike) Dilutions->Presentation Panel Train Sensory Panel Evaluation Panelist Evaluates and Identifies Odd Sample Panel->Evaluation Presentation->Evaluation Repeat Repeat for all Concentrations & Panelists Evaluation->Repeat Collect Collect Responses Repeat->Collect Stats Statistical Analysis (e.g., Binomial Test) Collect->Stats Threshold Determine Best-Estimate Detection Threshold Stats->Threshold

Caption: Workflow for 3-AFC sensory threshold determination.

References

Toxicological Profile and Safety Assessment of 2-Methyl-5-vinylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

2-Methyl-5-vinylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family, which are prevalent in a wide array of cooked and roasted foods, contributing significantly to their characteristic flavors and aromas. With its coffee-like scent, this compound is utilized as a flavoring agent in the food industry. Given its presence in the human diet, a thorough understanding of its toxicological profile and safety is paramount.

This technical guide provides a comprehensive overview of the available toxicological data and the safety assessment of this compound. As direct toxicological data for this specific compound is limited, its safety evaluation relies on the well-established principle of "read-across" from structurally similar pyrazine derivatives. This approach is a scientifically accepted methodology employed by international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). This document synthesizes data on acute and repeated-dose toxicity, genotoxicity, and metabolism, presenting it in a clear and accessible format for researchers, scientists, and professionals in drug development.

Toxicological Data (Read-Across Approach)

The safety assessment of this compound is primarily based on data from structurally related alkylated pyrazines, such as 2-ethyl-3,(5 or 6)-dimethylpyrazine and 2,3,5-trimethylpyrazine.

Acute Toxicity

Acute toxicity studies provide information on the potential adverse effects of a substance following a single high-dose exposure. The acute oral toxicity of pyrazine derivatives has been evaluated in rats.

Compound (Analog)SpeciesRouteLD50Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazineRatOral460 mg/kg bw[1][2]
2,3-DimethylpyrazineRatOral610 mg/kg bw[3]
2-Ethyl-3-methylpyrazineRatOral600 mg/kg bw[3]
2,3,5-TrimethylpyrazineRatOral810 mg/kg bw[3]
2,5-DimethylpyrazineRatOral1000 mg/kg bw[3]
2-MethylpyrazineRatOral1800 mg/kg bw[3]
2,3,5,6-TetramethylpyrazineRatOral1900 mg/kg bw[3]
Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the potential for adverse effects following prolonged and repeated exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Compound (Analog)SpeciesStudy DurationNOAELReference
2-Ethyl-3,(5 or 6)-dimethylpyrazineRat90-day12.5 mg/kg bw/day[1][2]
2-Ethyl-3,(5 or 6)-dimethylpyrazineRat90-day17 mg/kg bw/day (male), 18 mg/kg bw/day (female)[1][2]
Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. The genotoxicity of pyrazine derivatives has been evaluated in a battery of in vitro assays.

Assay TypeTest SystemCompound (Analog)Metabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA2,3,5-TrimethylpyrazineWith and withoutNon-mutagenic[4]
In Vitro Micronucleus TestCultured mammalian cells2,3,5-TrimethylpyrazineWith and withoutNon-clastogenic[4]
In Vitro Assays (General Finding for Structurally Similar Pyrazines)Mammalian cells (e.g., Chinese Hamster Ovary)Structurally similar pyrazinesNot specifiedClastogenic potential reported in some in vitro assays[1][2]

It is important to note that while some in vitro studies on structurally similar pyrazines have indicated a potential for clastogenicity (the ability to cause chromosomal damage), the relevance of these findings to human health is considered unclear, especially given the negative results in bacterial mutation assays.[1][2]

Metabolism and Pharmacokinetics

The metabolic fate of pyrazine derivatives has been studied in rats. Alkyl-substituted pyrazines are primarily metabolized through the oxidation of their side chains to form the corresponding carboxylic acids.[5] These acidic metabolites are then excreted in the urine, either as such or as glycine conjugates.[5] For this compound, it is anticipated that the vinyl group would be a primary site of metabolism, likely undergoing oxidation. Studies on other vinyl-containing compounds in rats have shown that the vinyl group can be metabolized via epoxidation, which is a common pathway for such structures.[6][7]

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Metabolism_of_2_Methyl_5_vinylpyrazine cluster_absorption Absorption (Oral) cluster_metabolism Metabolism (Liver) cluster_excretion Excretion 2_Methyl_5_vinylpyrazine This compound Oxidation Oxidation of Vinyl and Methyl Groups 2_Methyl_5_vinylpyrazine->Oxidation Metabolites Carboxylic Acid Metabolites Oxidation->Metabolites Urine Urine Metabolites->Urine Conjugates Conjugates (e.g., Glycine) Metabolites->Conjugates Conjugation Conjugates->Urine

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound itself are not available in the public domain. However, the methodologies for the key studies conducted on its structural analogs are based on internationally recognized guidelines.

90-Day Repeated-Dose Oral Toxicity Study (Based on OECD Guideline 408)

A 90-day oral toxicity study in rodents is a cornerstone for evaluating the subchronic toxicity of a substance.

  • Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females in each group (e.g., 10-20 animals per sex per group).

  • Administration: The test substance is administered orally, usually via gavage or in the diet, for 90 consecutive days.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The doses are selected based on the results of acute toxicity and dose-ranging studies.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analyses. Urine samples are also collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.

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Ninety_Day_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation (90 Days) cluster_analysis Terminal Analysis cluster_conclusion Conclusion Animal_Selection Animal Selection (e.g., Rats) Dose_Groups Dose Group Assignment (Control + 3 Dose Levels) Animal_Selection->Dose_Groups Daily_Dosing Daily Oral Administration Dose_Groups->Daily_Dosing Daily_Observation Clinical Observations Daily_Dosing->Daily_Observation Weekly_Measurements Body Weight & Food Consumption Daily_Observation->Weekly_Measurements Clinical_Pathology Hematology & Clinical Chemistry Weekly_Measurements->Clinical_Pathology Urinalysis Urinalysis Weekly_Measurements->Urinalysis Gross_Pathology Necropsy & Organ Weights Clinical_Pathology->Gross_Pathology Urinalysis->Gross_Pathology Histopathology Microscopic Examination of Tissues Gross_Pathology->Histopathology NOAEL Determination of NOAEL Histopathology->NOAEL

Caption: Workflow for a 90-day repeated-dose oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2uvrA) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations in a minimal growth medium. If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine or tryptophan and thus form colonies.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertants in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

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Ames_Test_Workflow cluster_preparation Preparation cluster_exposure_with_S9 Exposure with S9 cluster_exposure_without_S9 Exposure without S9 cluster_analysis Analysis cluster_conclusion Conclusion Bacterial_Strains Bacterial Strains (S. typhimurium, E. coli) Mix_with_S9 Mix Bacteria, Test Substance, & S9 Mix Bacterial_Strains->Mix_with_S9 Mix_without_S9 Mix Bacteria & Test Substance Bacterial_Strains->Mix_without_S9 Test_Substance Test Substance (Multiple Concentrations) Test_Substance->Mix_with_S9 Test_Substance->Mix_without_S9 S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Mix_with_S9 Plate_with_S9 Plate on Minimal Agar Mix_with_S9->Plate_with_S9 Incubate_with_S9 Incubate Plate_with_S9->Incubate_with_S9 Count_Colonies Count Revertant Colonies Incubate_with_S9->Count_Colonies Plate_without_S9 Plate on Minimal Agar Mix_without_S9->Plate_without_S9 Incubate_without_S9 Incubate Plate_without_S9->Incubate_without_S9 Incubate_without_S9->Count_Colonies Data_Evaluation Compare to Controls & Evaluate Dose-Response Count_Colonies->Data_Evaluation Result Mutagenic or Non-mutagenic Data_Evaluation->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Safety Assessment and Conclusion

The available data from structurally similar pyrazines indicate a low order of acute toxicity and a high NOAEL in repeated-dose studies. While some in vitro genotoxicity assays on related pyrazines have shown potential for clastogenicity, the weight of evidence, including negative results in bacterial mutagenicity assays, suggests that this compound is unlikely to pose a genotoxic risk to humans under the current conditions of use.

The predicted metabolism of this compound involves oxidation of the alkyl and vinyl side chains, leading to the formation of polar metabolites that are readily excreted. This metabolic pathway is considered a detoxification process.

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Safety_Assessment_Logic cluster_data Toxicological Data (Read-Across) cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_conclusion Regulatory Conclusion Acute_Tox Low Acute Toxicity (LD50 > 400 mg/kg bw) Margin_of_Safety High Margin of Safety (Exposure vs. NOAEL) Acute_Tox->Margin_of_Safety Repeated_Tox High NOAEL (>10 mg/kg bw/day) Repeated_Tox->Margin_of_Safety Genotox No Mutagenicity (Ames) In vitro clastogenicity of unclear relevance Genotox->Margin_of_Safety Metabolism Efficient Metabolic Detoxification Metabolism->Margin_of_Safety Intake Low Estimated Daily Intake from Food Flavoring Use Intake->Margin_of_Safety JECFA_Conclusion No Safety Concern at Current Levels of Intake Margin_of_Safety->JECFA_Conclusion

Caption: Logical framework for the safety assessment of this compound.

References

Spectroscopic Profile of 2-Methyl-5-vinylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-vinylpyrazine (C₇H₈N₂), a heterocyclic aromatic compound. Due to the limited availability of public experimental spectra, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for identification and characterization. Detailed, generalized experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
ParameterValueSource
Molecular FormulaC₇H₈N₂--INVALID-LINK--[1][2]
Molecular Weight120.15 g/mol --INVALID-LINK--[1][2]
Major Fragmentm/z 120 (Molecular Ion)--INVALID-LINK--[1]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.4Singlet-
H-6~8.2Singlet-
-CH=CH₂ (α-H)~6.7Doublet of DoubletsJ(trans) ≈ 17, J(cis) ≈ 11
-CH=CH₂ (β-H, trans)~5.9DoubletJ(trans) ≈ 17
-CH=CH₂ (β-H, cis)~5.4DoubletJ(cis) ≈ 11
-CH₃~2.5Singlet-

Note: Predicted values are based on typical chemical shifts for similar pyrazine and vinyl-substituted aromatic compounds.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~151
C-3~143
C-5~149
C-6~142
-CH=CH₂ (α-C)~135
-CH=CH₂ (β-C)~117
-CH₃~21

Note: Predicted values are based on computational models and data from analogous structures.

Table 4: Expected FT-IR Absorption Bands
Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
C=C (Aromatic)1600 - 1450Stretch
C=C (Vinyl)1640 - 1620Stretch
=C-H (Vinyl)3080 - 3020Stretch
C-H (Methyl)2975 - 2850Stretch
C-N1350 - 1000Stretch

Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These represent standard operating procedures for the characterization of a novel or known compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

I. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution and a homogenous solution.

II. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

III. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

I. Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.

II. Data Acquisition:

  • Instrument: Use a Fourier-Transform Infrared Spectrometer.

  • Background Scan: Record a background spectrum of the clean, empty sample compartment.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

I. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

II. Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

  • System: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5) and use a temperature program to separate the components.

  • Ionization: As the compound elutes from the GC, it enters the ion source where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Purification Purification Sample->Purification Dissolution Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR Mass_Spec Mass_Spec Dissolution->Mass_Spec Purification->Dissolution Raw_Data Raw_Data NMR->Raw_Data IR->Raw_Data Mass_Spec->Raw_Data Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Structure_Elucidation Structure_Elucidation Processed_Spectra->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Methodological & Application

Synthesis of 2-Methyl-5-vinylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-5-vinylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as a potential building block in pharmaceutical synthesis. Three distinct synthetic routes are presented, offering flexibility in starting materials and reaction conditions.

Method 1: Dehydrogenation of 2-Methyl-5-ethylpyrazine

This method involves the catalytic dehydrogenation of 2-methyl-5-ethylpyrazine, a common approach for introducing a vinyl group by removing hydrogen from an ethyl substituent. This process is typically carried out at high temperatures in the vapor phase over a suitable catalyst.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-ethylpyrazine

A detailed protocol for the synthesis of the starting material, 2-methyl-5-ethylpyrazine, is adapted from analogous alkylation procedures of pyrazines.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2,5-dimethylpyrazine (1.0 eq).

  • Solvent and Base: Dissolve the 2,5-dimethylpyrazine in a suitable anhydrous solvent such as THF or diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong base such as n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation of one of the methyl groups.

  • Alkylation: Add an alkylating agent, such as ethyl iodide (1.2 eq), dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2-methyl-5-ethylpyrazine.

Step 2: Catalytic Dehydrogenation

This protocol is adapted from the industrial synthesis of vinylpyridines.[1]

  • Catalyst Preparation: Pack a quartz tube reactor with a suitable dehydrogenation catalyst, such as iron oxide on a support or a commercial styrene synthesis catalyst.

  • Reaction Setup: Place the packed reactor in a tube furnace and connect it to a feed delivery system and a condenser to collect the product.

  • Dehydrogenation: Heat the furnace to the desired reaction temperature (typically 600-750°C).

  • Reactant Feed: Vaporize 2-methyl-5-ethylpyrazine and pass it through the heated catalyst bed, typically with a carrier gas like nitrogen or steam.

  • Product Collection: The product mixture exiting the reactor is cooled and condensed.

  • Purification: The collected condensate, containing this compound, unreacted starting material, and byproducts, is purified by fractional distillation under reduced pressure. A patent for a similar process involving 2-methyl-5-ethylpyridine suggests a yield of 25-40% can be expected.[1]

Quantitative Data
ParameterValue
Dehydrogenation Temperature 600 - 750 °C
Catalyst Iron Oxide based / Styrene catalyst
Carrier Gas Nitrogen or Steam
Reported Yield (analogous reaction) 25 - 40%[1]
Purification Method Fractional Distillation

Reaction Pathway

Dehydrogenation cluster_0 Step 1: Alkylation cluster_1 Step 2: Dehydrogenation 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2-Methyl-5-ethylpyrazine 2-Methyl-5-ethylpyrazine 2,5-Dimethylpyrazine->2-Methyl-5-ethylpyrazine 1. n-BuLi, THF 2. Ethyl Iodide 2-Methyl-5-ethylpyrazine_dehydro 2-Methyl-5-ethylpyrazine This compound This compound 2-Methyl-5-ethylpyrazine_dehydro->this compound Catalyst, 600-750°C

Caption: Dehydrogenation route to this compound.

Method 2: Mannich Reaction followed by Hofmann Elimination

This synthetic route utilizes the reactivity of the methyl group of 2,5-dimethylpyrazine to introduce a functionalized side chain via a Mannich reaction. Subsequent quaternization and Hofmann elimination generate the vinyl group.

Experimental Protocol

Step 1: Mannich Reaction

  • Reaction Mixture: In a round-bottom flask, combine 2,5-dimethylpyrazine (1.0 eq), a secondary amine hydrochloride such as dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in a suitable solvent like ethanol.[2]

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate it. Purify the resulting Mannich base, 1-(5-methylpyrazin-2-yl)-N,N-dimethylmethanamine, by column chromatography or distillation.

Step 2: Quaternization (Exhaustive Methylation)

  • Reaction Setup: Dissolve the purified Mannich base (1.0 eq) in a suitable solvent like THF or acetonitrile.

  • Methylation: Add an excess of methyl iodide (3-5 eq) to the solution.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. The quaternary ammonium salt will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 3: Hofmann Elimination

  • Base Treatment: Treat the quaternary ammonium salt with a strong base. A common method is to use silver oxide in water to generate the hydroxide salt, followed by heating.[3][4] Alternatively, a strong base like sodium hydroxide or potassium tert-butoxide in a suitable solvent can be used.

  • Elimination: Heat the mixture to induce the elimination reaction, which forms this compound, trimethylamine, and water.[5]

  • Isolation and Purification: The volatile this compound can be isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation under reduced pressure.

Quantitative Data
ParameterValue
Mannich Reagents 2,5-Dimethylpyrazine, Dimethylamine HCl, Paraformaldehyde
Methylating Agent Methyl Iodide
Elimination Base Ag2O, H2O then heat; or NaOH
Overall Yield Moderate (specific data not available)
Purification Methods Column Chromatography, Distillation

Reaction Pathway

Hofmann 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Mannich_Base Mannich Base 2,5-Dimethylpyrazine->Mannich_Base CH2O, (CH3)2NH*HCl Quat_Salt Quaternary Ammonium Salt Mannich_Base->Quat_Salt Excess CH3I This compound This compound Quat_Salt->this compound Base, Heat

Caption: Mannich/Hofmann route to this compound.

Method 3: Wittig Reaction

This approach involves the conversion of a carbonyl group on the pyrazine ring into a vinyl group using a phosphorus ylide (Wittig reagent). This requires the initial preparation of a pyrazine aldehyde.

Experimental Protocol

Step 1: Formylation of 2-Methylpyrazine (Vilsmeier-Haack Reaction)

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq).[6][7]

  • Formylation: To this pre-formed Vilsmeier reagent, add 2-methylpyrazine (1.0 eq) dropwise, maintaining a low temperature.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to around 60-80°C for several hours, monitoring by TLC.[7]

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). Extract the product, 2-methyl-5-formylpyrazine, with an organic solvent. Dry, concentrate, and purify by column chromatography or distillation.

Step 2: Wittig Reaction

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0°C and add a strong base like n-butyllithium or sodium hydride to generate the ylide (methylenetriphenylphosphorane).[8][9][10]

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of 2-methyl-5-formylpyrazine (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. The triphenylphosphine oxide byproduct can be partially removed by filtration or precipitation. The crude product is then purified by column chromatography on silica gel to yield this compound.

Quantitative Data
ParameterValue
Formylating Agent Vilsmeier Reagent (POCl3/DMF)
Wittig Reagent Methyltriphenylphosphonium bromide + Base
Base for Ylide Formation n-Butyllithium or Sodium Hydride
Overall Yield Moderate (specific data not available)
Purification Method Column Chromatography

Reaction Pathway

Wittig cluster_0 Step 1: Formylation cluster_1 Step 2: Wittig Reaction 2-Methylpyrazine 2-Methylpyrazine 2-Methyl-5-formylpyrazine 2-Methyl-5-formylpyrazine 2-Methylpyrazine->2-Methyl-5-formylpyrazine POCl3, DMF 2-Methyl-5-formylpyrazine_wittig 2-Methyl-5-formylpyrazine This compound This compound 2-Methyl-5-formylpyrazine_wittig->this compound Ph3P=CH2

Caption: Wittig reaction route to this compound.

References

Application Note and Protocol for the Quantification of 2-Methyl-5-vinylpyrazine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 2-Methyl-5-vinylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for the determination of this compound in various matrices.

Introduction

This compound is a heterocyclic aromatic compound that contributes to the characteristic aromas of various roasted and heated food products. Its accurate quantification is essential for flavor and aroma research, quality control in the food and beverage industry, and potentially in the monitoring of environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is recommended to ensure the highest level of accuracy and precision by correcting for variations during sample preparation and analysis.[1][2]

This protocol details two primary sample preparation methods: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in solid or liquid samples, and Liquid-Liquid Extraction (LLE) for liquid matrices. The subsequent GC-MS analysis is performed in Selected Ion Monitoring (SIM) mode to achieve low detection limits and high selectivity.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Performance Characteristics

ParameterExpected ValueDetection Mode
Limit of Detection (LOD)~0.02 µg/mLSIM
Limit of Quantification (LOQ)~0.06 µg/mLSIM
Linearity (r²)> 0.995SIM
Intra-day Precision (%RSD)< 10%SIM
Inter-day Precision (%RSD)< 15%SIM
Accuracy (Recovery)85-115%-

Table 2: GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for 1 minute)
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions (m/z)
This compound120 (Quantifier) , 52 (Qualifier), 54 (Qualifier)[3]
2,6-Dimethylpyrazine-d6 (IS)114 (Quantifier) , 87 (Qualifier)

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), 2,6-Dimethylpyrazine-d6 (internal standard, IS, ≥98% purity)

  • Solvents: Dichloromethane (DCM, GC grade), Methanol (MeOH, GC grade), Ethyl Acetate (GC grade)

  • Reagents: Anhydrous sodium sulfate, Deionized water

  • SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) for HS-SPME[4]

  • Vials: 20 mL headspace vials with septa, 2 mL autosampler vials with septa

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Liquid Samples

This protocol is suitable for the extraction of volatile this compound from various matrices such as food products or environmental samples.

  • Sample Preparation: Accurately weigh 2-5 g of the homogenized solid sample or pipette 2-5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the 2,6-Dimethylpyrazine-d6 internal standard solution to each sample. A final concentration of 1 µg/mL is recommended as a starting point.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C to extract the analytes.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analytes onto the column. Desorption is typically performed at 250°C for 2-5 minutes.

Protocol 2: Liquid-Liquid Extraction (LLE) for Liquid Samples

This protocol is suitable for the extraction of this compound from liquid matrices such as beverages or biological fluids.[5]

  • Sample Preparation: Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the 2,6-Dimethylpyrazine-d6 internal standard solution to each sample. A final concentration of 1 µg/mL is recommended.

  • pH Adjustment: Adjust the pH of the sample to approximately 8.0 with a suitable buffer or dilute base to ensure the analyte is in its neutral form for efficient extraction.[5]

  • Extraction: Add 5 mL of dichloromethane (DCM) to the tube.

  • Vortexing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing and extraction.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[5]

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh 5 mL of DCM to maximize recovery. Combine the organic extracts.[5]

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Each calibration standard must also contain a constant concentration of the internal standard (2,6-Dimethylpyrazine-d6).

  • Analysis: Analyze the calibration standards and samples using the GC-MS method described in Table 2.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from this calibration curve.

Visualizations

Experimental Workflow

GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_hspme Protocol 1: HS-SPME cluster_lle Protocol 2: LLE cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Solid or Liquid) spike_is Spike with Internal Standard (2,6-Dimethylpyrazine-d6) sample->spike_is hspme_equilib Equilibrate at 60°C spike_is->hspme_equilib lle_ph Adjust pH to ~8.0 spike_is->lle_ph hspme_extract Extract with SPME Fiber hspme_equilib->hspme_extract gc_ms_analysis Inject into GC-MS hspme_extract->gc_ms_analysis lle_extract Extract with DCM lle_ph->lle_extract lle_dry Dry with Na2SO4 lle_extract->lle_dry lle_concentrate Concentrate under N2 lle_dry->lle_concentrate lle_concentrate->gc_ms_analysis chrom_sep Chromatographic Separation (DB-5ms column) gc_ms_analysis->chrom_sep ms_detect Mass Spectrometry Detection (EI, SIM Mode) chrom_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify This compound cal_curve->quantification

Caption: Workflow for the quantitative analysis of this compound.

Method Validation Logic

Method Validation validated_method Validated GC-MS Method linearity Linearity & Range (r² > 0.995) validated_method->linearity sensitivity Sensitivity validated_method->sensitivity accuracy Accuracy (Recovery %) validated_method->accuracy precision Precision (%RSD) validated_method->precision lod LOD (S/N = 3) sensitivity->lod loq LOQ (S/N = 10) sensitivity->loq intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day

Caption: Key parameters for GC-MS method validation.

References

Application Notes and Protocols for the HPLC Analysis of 2-Methyl-5-vinylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyrazine is a key volatile flavor compound found in a variety of thermally processed foods, contributing to desirable roasted, nutty, and cocoa-like aromas. It is primarily formed through the Maillard reaction between amino acids and reducing sugars during processes such as roasting, baking, and frying. The accurate quantification of this compound is crucial for quality control, flavor profiling, and process optimization in the food industry. While gas chromatography is often employed for pyrazine analysis due to their volatility, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for less volatile pyrazines or when derivatization is not desired.

These application notes provide a detailed protocol for the analysis of this compound in food matrices using reversed-phase HPLC with UV detection. The methodologies are based on established principles for the analysis of similar pyrazine compounds and provide a strong foundation for method development and validation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the food matrix. The goal is to efficiently extract this compound while minimizing interferences.

a) Liquid-Liquid Extraction (LLE) for Liquid and Semi-Solid Food Matrices (e.g., beverages, sauces, pastes)

  • Homogenization: Homogenize 5-10 g of the sample. For liquid samples, use them directly.

  • Extraction: Place the homogenized sample in a separatory funnel. Add 20 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Agitation: Shake the funnel vigorously for 2-3 minutes.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Collection: Collect the organic layer.

  • Repeat: Repeat the extraction process twice more with fresh solvent.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

b) Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can be used as a cleanup step after LLE or as the primary extraction method for liquid samples.

  • Cartridge Selection: Use a C18 or a polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the liquid sample or the reconstituted extract from LLE onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a small volume (e.g., 2-5 mL) of a stronger solvent like acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase as described in the LLE protocol.

HPLC-UV Analysis

This section details a representative HPLC method for the quantification of this compound. Optimization may be required for specific food matrices.

a) Chromatographic Conditions

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 60% B15-18 min: 60% B18-20 min: 60% to 10% B20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

b) Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed.

Data Presentation

The following tables present hypothetical yet typical quantitative data for a validated HPLC method for this compound analysis. Actual performance characteristics should be determined during method validation.

Table 1: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Table 2: Recovery of this compound from Spiked Food Matrices

Food MatrixSpiked Concentration (µg/g)Mean Recovery (%)%RSD (n=3)
Roasted Coffee 1.098.23.5
10.0101.52.8
Cocoa Powder 1.096.54.1
10.099.83.2
Baked Bread Crust 1.095.34.8
10.098.13.9

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Extraction Extraction (LLE or SPE) Homogenize->Extraction Concentrate Concentration Extraction->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Filter Filtration Reconstitute->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (278 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General workflow for the HPLC analysis of this compound.

Sample_Prep_Logic Start Select Food Matrix Liquid Liquid/Semi-Solid (e.g., Beverages) Start->Liquid Solid Solid (e.g., Coffee, Cocoa) Start->Solid LLE Liquid-Liquid Extraction (LLE) Liquid->LLE Homogenize_Solid Homogenize Solid Sample Solid->Homogenize_Solid SPE_Cleanup SPE Cleanup (Optional) LLE->SPE_Cleanup Final_Extract Concentrate & Reconstitute LLE->Final_Extract Directly if clean Homogenize_Solid->LLE SPE_Cleanup->Final_Extract

Caption: Logical flow for selecting a sample preparation method.

Application Note: Analysis of 2-Methyl-5-vinylpyrazine using Solid Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-vinylpyrazine is a volatile organic compound and a significant flavor component in a variety of roasted and thermally processed foods, contributing to nutty, roasted, and cocoa-like aromas.[1][2] Its presence and concentration are critical in determining the sensory profile of food products. In other contexts, such as the study of insect pheromones, this compound can also be of significant interest.[2][3] Accurate and sensitive quantification of this compound is therefore essential for quality control in the food industry and for research in chemical ecology. Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the quantitative data for the analysis of pyrazines using SPME-GC-MS. While specific data for this compound is limited in the reviewed literature, the provided ranges for other pyrazines offer a valuable reference for method validation and performance expectations.

ParameterValueSample MatrixSource
Limit of Detection (LOD)2 - 60 ng/gRapeseed Oil[7][8]
Limit of Quantitation (LOQ)6 - 180 ng/gRapeseed Oil[7][8]
Linearity Range1 - 50 ng/gMicrobial Samples[9]
Intra-day RSD< 16%Rapeseed Oil[7][8]
Inter-day RSD< 16%Rapeseed Oil[7][8]
Mean Recovery91.6 - 109.2%Rapeseed Oil[7][8]

Experimental Protocols

This section details the methodologies for the analysis of this compound using SPME-GC-MS.

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range flavor compounds.[1] A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.[2][3][10]

  • Vials: 10 mL or 20 mL amber glass vials with PTFE/silicone septa.

  • Heating and Agitation: Autosampler with incubation and agitation capabilities, or a heating block with a magnetic stirrer.

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Standards: Analytical standard of this compound.

  • Internal Standard (IS): A suitable deuterated pyrazine or other volatile compound not present in the sample, such as [2H6]-2-methyl-pyrazine.[7][8]

  • Sodium Chloride (NaCl): For "salting-out" to improve analyte partitioning into the headspace.

  • Sample Matrix: The specific food, beverage, or other sample to be analyzed.

2. SPME-GC-MS Analysis Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Weighing (e.g., 1-5 g) Vial 2. Transfer to Vial Sample->Vial NaCl_add 3. Add NaCl (optional, e.g., 1 g) Vial->NaCl_add IS_add 4. Add Internal Standard NaCl_add->IS_add Capping 5. Seal Vial IS_add->Capping Incubation 6. Pre-incubation (e.g., 80°C for 20 min) Capping->Incubation Extraction 7. Fiber Exposure (e.g., 50°C for 50 min) Incubation->Extraction Desorption 8. Thermal Desorption (e.g., 230-250°C for 80s) Extraction->Desorption Separation 9. GC Separation Desorption->Separation Detection 10. MS Detection Separation->Detection Data_Analysis 11. Data Analysis Detection->Data_Analysis SPME_Parameters Fiber Fiber Coating (e.g., DVB/CAR/PDMS) Sensitivity Sensitivity Fiber->Sensitivity Temp Extraction Temperature Temp->Sensitivity Accuracy Accuracy Temp->Accuracy Time Extraction Time Time->Sensitivity Reproducibility Reproducibility Time->Reproducibility Agitation Agitation Agitation->Reproducibility Ionic Ionic Strength (Salting Out) Ionic->Sensitivity

References

Application Notes and Protocols for 2-Methyl-5-vinylpyrazine as a Flavoring Agent in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] These compounds are well-known for their significant contribution to the flavor profiles of a wide variety of cooked and roasted foods. This compound is characterized by a savory, coffee-like aroma and is utilized as a flavoring agent in various food products, including beverages.[2] This document provides detailed application notes and experimental protocols for the effective use of this compound as a flavoring agent in beverage formulations, targeting researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in beverage systems.

PropertyValueSource
Chemical Name 2-ethenyl-5-methylpyrazine[2]
CAS Number 13925-08-1[2]
FEMA Number 3211[2]
JECFA Number 2127[2]
Molecular Formula C₇H₈N₂[2]
Molecular Weight 120.15 g/mol [2]
Appearance Colorless to yellow liquid[2]
Odor Profile Coffee-like[2]
Flavor Profile Savory[2]
Solubility in Water Very slightly soluble[2]
Solubility in Ethanol Soluble[2]
Boiling Point 65-66 °C at 12 mm Hg[2]

Regulatory Status

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to have "No safety concern at current levels of intake when used as a flavouring agent".[2] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS).[2]

Sensory Information

The sensory characteristics of this compound are a key aspect of its application.

Flavor Profile

The predominant flavor notes associated with this compound are savory and coffee-like.[2] Its potent aroma makes it suitable for enhancing roasted and nutty notes in beverages.

Recommended Usage Levels in Beverages

The following table provides typical usage levels for this compound in different beverage categories. These levels are intended as a starting point, and optimal concentrations should be determined through sensory evaluation in the specific beverage matrix.

Beverage TypeAverage Usual (ppm)Average Maximum (ppm)
Non-alcoholic0.12.0
Alcoholic1.03.0

Data sourced from The Good Scents Company.

Sensory Thresholds

Specific odor and flavor thresholds for this compound in water and various beverage matrices have not been extensively reported in the literature. The determination of these thresholds is a critical step in new product development and can be achieved using the protocols outlined in Section 6. For reference, the odor thresholds of other pyrazines in water can range from parts per billion (ppb) to parts per million (ppm).[3]

Signaling Pathway for Pyrazine Perception

The perception of pyrazines, including this compound, is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for a broad range of pyrazine derivatives.[4][5][6] The binding of a pyrazine molecule to OR5K1 triggers a downstream signaling cascade, leading to the perception of its characteristic aroma.

G cluster_olfactory_neuron Olfactory Sensory Neuron Pyrazine This compound OR5K1 OR5K1 Receptor Pyrazine->OR5K1 Binds to G_olf G-protein (Gαolf) OR5K1->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling pathway for pyrazine perception.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound in beverage applications. These are based on established methods for flavor analysis and can be adapted to specific research needs.

Protocol 1: Determination of Sensory Thresholds

This protocol outlines the determination of the odor and flavor detection thresholds of this compound in a specific beverage base using the 3-Alternative Forced Choice (3-AFC) method.

Objective: To determine the lowest concentration of this compound detectable by a sensory panel.

Materials:

  • This compound (high purity)

  • Beverage base (e.g., carbonated water, unflavored alcoholic beverage)

  • Odor-free water

  • Glassware (cleaned and rinsed to be odor-free)

  • Sensory evaluation booths

Procedure:

  • Panelist Selection: Recruit a panel of 15-20 individuals screened for their sensory acuity.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Sample Preparation:

    • Prepare a series of dilutions of the stock solution in the beverage base. The concentration steps should follow a geometric progression (e.g., decreasing by a factor of 2 or 3).

    • For each concentration, prepare a set of three samples: two blanks (beverage base only) and one containing the specified concentration of this compound.

  • Sensory Evaluation:

    • Present each panelist with a series of sample sets, starting from the lowest concentration.

    • For each set, instruct the panelist to identify the sample that is different from the other two.

    • Randomize the order of presentation of the sample sets.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. This can be calculated using statistical methods such as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist.

G start Start panel Panelist Selection (n=15-20) start->panel stock Prepare Stock Solution (1000 ppm) panel->stock dilutions Prepare Serial Dilutions in Beverage Base stock->dilutions samples Prepare 3-AFC Sample Sets (2 blanks, 1 spiked) dilutions->samples evaluation Sensory Evaluation (Identify odd sample) samples->evaluation analysis Data Analysis (Determine 50% detection threshold) evaluation->analysis end End analysis->end

Caption: Workflow for sensory threshold determination.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of this compound in a beverage matrix using GC-MS with liquid-liquid extraction.

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials:

  • Beverage sample containing this compound

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 2-methyl-3-propylpyrazine)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 10 mL of the beverage sample in a separatory funnel, add a known amount of the internal standard.

    • Add 10 mL of DCM and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction twice with fresh DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Quantification: Create a calibration curve by analyzing standard solutions of this compound with the internal standard at various concentrations. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.[7]

G start Start sample_prep Sample Preparation (Beverage + Internal Standard) start->sample_prep extraction Liquid-Liquid Extraction (with DCM) sample_prep->extraction drying Drying of Extract (Anhydrous Na₂SO₄) extraction->drying concentration Concentration of Extract drying->concentration gcms GC-MS Analysis (SIM Mode) concentration->gcms quantification Quantification (Calibration Curve) gcms->quantification end End quantification->end

Caption: Workflow for quantitative analysis by GC-MS.

Protocol 3: Stability Assessment in Beverages

This protocol outlines a method to evaluate the stability of this compound in a beverage system under different storage conditions.

Objective: To determine the degradation rate of this compound in a beverage over time at various pH levels and temperatures.

Materials:

  • Beverage base with a known initial concentration of this compound

  • pH meter and buffers

  • Incubators or environmental chambers

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare batches of the beverage containing a known concentration of this compound.

    • Adjust the pH of different batches to desired levels (e.g., pH 3, 5, 7) using food-grade acids or bases.

    • Package the samples in airtight containers.

  • Storage Conditions: Store the samples at different temperatures (e.g., refrigerated at 4 °C, ambient at 25 °C, and accelerated at 40 °C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

    • Analyze the concentration of this compound in each sample using the GC-MS protocol described in Section 6.2.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant and half-life. The stability of pyrazines can be influenced by pH, with some showing degradation in alkaline conditions.[8][9]

G start Start sample_prep Prepare Beverage Samples (Spiked with 2-M-5-VP, varying pH) start->sample_prep storage Store Samples at Different Temperatures (4°C, 25°C, 40°C) sample_prep->storage sampling Withdraw Samples at Time Intervals (0, 1, 2, 4, 8, 12 weeks) storage->sampling analysis Analyze Concentration (GC-MS Protocol) sampling->analysis data_analysis Data Analysis (Degradation Kinetics, Half-life) analysis->data_analysis end End data_analysis->end

Caption: Workflow for stability assessment.

Conclusion

This compound is a valuable flavoring agent for imparting savory and coffee-like notes to a variety of beverages. Its regulatory acceptance and well-defined chemical properties make it a reliable choice for flavor development. The provided application notes and experimental protocols offer a comprehensive framework for researchers and scientists to effectively utilize this compound. Further research to establish specific sensory thresholds and stability data in various beverage matrices will further enhance its application and contribute to the development of innovative and appealing beverage products.

References

Application of 2-Methyl-5-vinylpyrazine in Savory Food Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP001

Introduction

2-Methyl-5-vinylpyrazine is a potent aroma compound that plays a significant role in the flavor profile of a wide variety of cooked and roasted foods. As a member of the pyrazine family, it is renowned for its characteristic nutty, roasted, and savory notes. These attributes make it a valuable ingredient for food scientists and flavorists aiming to create or enhance savory flavors in food products. This document provides detailed application notes and protocols for the use of this compound in savory food formulations, targeting researchers, scientists, and professionals in the food and flavor industry.

Pyrazines, including this compound, are naturally formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.[1][2] This reaction is responsible for the browning and the desirable flavors in many cooked foods such as roasted meats, baked bread, and coffee. In commercial food production, purified pyrazines are often added to formulations to compensate for flavor loss during processing or to impart a specific savory character.

Sensory Profile and Applications

This compound is characterized by a powerful and diffusive aroma with primary roasted and nutty notes, often with a hint of cocoa or coffee. Its savory character makes it an excellent choice for a variety of savory food applications.

Table 1: Sensory Profile of this compound

AttributeDescription
Aroma Roasted, nutty, cocoa, coffee-like, savory
Flavor Roasted, nutty, slightly bitter, with savory and meaty undertones
Odor Threshold Very low, contributing significantly to aroma even at trace concentrations

Potential Applications in Savory Foods:

  • Processed Meats: Enhances the roasted and grilled notes in products like sausages, burgers, and bacon.

  • Savory Snacks: Adds a roasted, nutty, and savory dimension to potato chips, crackers, and extruded snacks.

  • Soups and Sauces: Contributes a rich, roasted, and savory background note to bouillons, gravies, and ready-to-eat meals.

  • Meat Analogs: Provides an authentic roasted and meaty flavor profile to plant-based meat alternatives.

  • Baked Goods: Can be used in low concentrations in savory baked products like crackers and breadsticks to impart a toasted character.

Quantitative Data: Usage Levels

While specific concentrations of this compound in commercial savory food products are not extensively documented in public literature, typical usage levels can be estimated based on data for similar potent pyrazines, such as 2-Methylpyrazine. The optimal concentration of this compound should be determined experimentally for each specific application, as its high potency means that even small variations can significantly impact the final flavor profile.

Table 2: Estimated Starting Usage Levels for this compound in Savory Food Formulations

Food CategoryEstimated Concentration (ppm in final product)Notes
Processed Meats (e.g., sausages, patties)0.5 - 5.0To enhance roasted and grilled notes.
Savory Snacks (e.g., potato chips, crackers)0.1 - 2.0For a roasted, nutty, and savory character.
Soups and Sauces0.2 - 3.0To provide a rich, savory, and roasted background.
Meat Analogs1.0 - 10.0To create a more authentic meaty and roasted flavor.

Note: These are starting point recommendations. It is crucial to conduct sensory evaluations to determine the optimal level for a specific product, as overuse can lead to a harsh, burnt, or artificial flavor. For instance, studies on the related compound 2-Methylpyrazine suggest that levels around 60 ppm can be effective in roast chicken flavors, while roast beef flavors might benefit from levels up to 400 ppm in the flavor concentrate, which is then dosed at a much lower level in the final product.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Savory Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of this compound from a solid savory food matrix, such as a meat analog or a savory snack.

Materials:

  • Food sample containing this compound

  • Dichloromethane (DCM), high-purity

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 2-Methyl-3-heptanone)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS) for headspace analysis (optional)

  • Vials, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Homogenize a representative portion of the food sample (e.g., 5-10 g).

    • For solvent extraction, mix the homogenized sample with a known volume of dichloromethane and the internal standard.

    • For headspace analysis, place the homogenized sample in a headspace vial with the internal standard.[4]

  • Extraction (Solvent Extraction):

    • Extract the sample with dichloromethane for a set period (e.g., 1-2 hours) with agitation.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1-2 mL under a gentle stream of nitrogen.

  • Extraction (Headspace SPME):

    • Equilibrate the headspace vial at a controlled temperature (e.g., 40-60°C) for a defined time (e.g., 30-60 minutes).

    • Expose the SPME fiber to the headspace for a set duration to adsorb the volatile compounds.[4]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract or desorb the SPME fiber in the GC inlet.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-350).

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum.

    • Create a calibration curve using standards of this compound with the internal standard.

    • Calculate the concentration of this compound in the original food sample based on the peak area ratio relative to the internal standard and the calibration curve.

Protocol 2: Sensory Evaluation of this compound in a Savory Broth using a Trained Panel

This protocol describes how to conduct a sensory evaluation to determine the flavor contribution of this compound in a simple savory application.

Materials:

  • Trained sensory panel (8-12 members)

  • Odor-free testing booths

  • Savory broth base (low in inherent flavor)

  • Stock solution of this compound in a suitable solvent (e.g., propylene glycol)

  • Graduated cylinders, beakers, and serving cups

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the savory broth base.

    • Prepare a series of test samples by adding different concentrations of the this compound stock solution to the broth base. The concentrations should span a range from below the anticipated detection threshold to a level that is clearly perceptible (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).

  • Sensory Evaluation (Quantitative Descriptive Analysis - QDA):

    • Panelist Training: Train the panelists to identify and rate the intensity of key sensory attributes (e.g., "roasted," "nutty," "savory," "meaty," "bitter," "chemical/artificial") on a structured scale (e.g., a 15-point scale).

    • Sample Presentation: Present the samples to the panelists one at a time in a randomized and blind-coded manner. Provide water and unsalted crackers for palate cleansing between samples.

    • Data Collection: Panelists evaluate each sample and rate the intensity of the predefined sensory attributes.

  • Data Analysis:

    • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the control and the test samples.

    • Use the results to determine the optimal concentration of this compound that provides the desired savory and roasted characteristics without introducing undesirable notes.

Protocol 3: Preparation of a Model Savory Meat Flavor Formulation

This protocol provides a basic framework for creating a savory meat flavor concentrate incorporating this compound.

Materials:

  • Vegetable oil (neutral flavor)

  • Yeast extract

  • Soy sauce powder

  • Onion powder

  • Garlic powder

  • Smoked paprika

  • Black pepper

  • Cysteine

  • Glucose

  • This compound (as a dilute solution)

  • Monosodium glutamate (MSG) (optional)

  • Beaker, heating plate with magnetic stirrer

Procedure:

  • Base Mixture: In a beaker, combine the vegetable oil, yeast extract, soy sauce powder, onion powder, garlic powder, smoked paprika, and black pepper.

  • Maillard Reaction Precursors: Add cysteine and glucose to the mixture. These will contribute to the formation of additional savory reaction flavors upon heating.

  • Heating: Gently heat the mixture on a heating plate with continuous stirring to a temperature of 120-130°C. Hold at this temperature for 10-15 minutes to encourage Maillard browning and flavor development.

  • Cooling: Remove from heat and allow the mixture to cool down to below 80°C while continuing to stir.

  • Addition of Potent Flavor Compounds: Once cooled, add the this compound solution and MSG (if using). It is important to add volatile aroma compounds like pyrazines after the heating step to minimize their loss.

  • Homogenization: Stir the mixture thoroughly until all ingredients are well dispersed.

  • Application: This flavor concentrate can then be used in various savory food formulations. The recommended starting dosage would be around 0.1% to 0.5% in the final product, with adjustments made based on sensory testing.

Visualizations

Maillard Reaction Pathway for Pyrazine Formation

Maillard_Reaction_Pyrazine AminoAcid Amino Acid SchiffBase Schiff Base Formation AminoAcid->SchiffBase Strecker Strecker Degradation AminoAcid->Strecker ReducingSugar Reducing Sugar ReducingSugar->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori AlphaDicarbonyls α-Dicarbonyls Amadori->AlphaDicarbonyls Dehydration/ Fragmentation AlphaAminocarbonyls α-Aminocarbonyls Strecker->AlphaAminocarbonyls Formaldehyde Formaldehyde Strecker->Formaldehyde from Glycine AlphaDicarbonyls->Strecker Dihydropyrazine Dihydropyrazine Intermediate AlphaAminocarbonyls->Dihydropyrazine Condensation Pyrazines Pyrazines Dihydropyrazine->Pyrazines Oxidation Vinylpyrazine This compound Formaldehyde->Vinylpyrazine Methylpyrazine 2-Methylpyrazine Methylpyrazine->Vinylpyrazine Condensation Pyrazines->Methylpyrazine e.g.

Caption: General pathway of pyrazine formation via the Maillard reaction.

Experimental Workflow for Flavor Analysis

Flavor_Analysis_Workflow Start Savory Food Sample Homogenization Sample Homogenization Start->Homogenization Sensory Sensory Evaluation (QDA) Start->Sensory Extraction Extraction (Solvent or Headspace) Homogenization->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing End Flavor Profile and Concentration Data DataProcessing->End Sensory->End

Caption: Workflow for the analysis of this compound in food.

References

Application Notes: 2-Methyl-5-vinylpyrazine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Methyl-5-vinylpyrazine as a strategic intermediate in the synthesis of significant pharmaceutical agents. This document provides a comprehensive overview of its application, including detailed experimental protocols and relevant chemical data.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its pyrazine core is a common motif in numerous biologically active molecules, imparting favorable pharmacokinetic and pharmacodynamic properties. The presence of a reactive vinyl group allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document focuses on its role as an intermediate in the synthesis of the antidiabetic drug Glipizide and the antihyperlipidemic agent Acipimox.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 13925-08-1[1]
Molecular Formula C₇H₈N₂[1]
Molecular Weight 120.15 g/mol [1]
Appearance Colorless to yellow liquid
Boiling Point 65-66 °C @ 12 mmHg
Solubility Soluble in organic solvents

Application in Pharmaceutical Synthesis: Glipizide and Acipimox

This compound is a key precursor for the synthesis of 5-methylpyrazine-2-carboxylic acid, a crucial intermediate in the production of Glipizide and Acipimox.[2] The synthetic strategy involves the oxidation of the vinyl group of this compound to a carboxylic acid functionality.

Logical Workflow for Pharmaceutical Synthesis

The following diagram illustrates the overall synthetic workflow from this compound to the final pharmaceutical products.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_api API Synthesis This compound This compound Oxidation Oxidation This compound->Oxidation 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic_acid Oxidation->5-Methylpyrazine-2-carboxylic_acid Amide Coupling Amide Coupling 5-Methylpyrazine-2-carboxylic_acid->Amide Coupling Acipimox Acipimox 5-Methylpyrazine-2-carboxylic_acid->Acipimox Direct Precursor Glipizide Glipizide Amide Coupling->Glipizide

Caption: Synthetic pathway from this compound to Glipizide and Acipimox.

Experimental Protocols

The following are detailed protocols for the synthesis of the key intermediate, 5-Methylpyrazine-2-carboxylic acid, from this compound, and its subsequent conversion to Glipizide.

Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid

This protocol describes the oxidation of the vinyl group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.0 g (0.1 mol) of this compound in 200 mL of a 1:1 mixture of acetone and water.

  • Oxidation: Slowly add a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of water to the stirred solution of the pyrazine derivative. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 40 °C.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The excess potassium permanganate is quenched by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with 50 mL of hot water.

  • Acidification: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 5-methylpyrazine-2-carboxylic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford the desired product.

Expected Yield: 75-85%

Characterization Data:

AnalysisExpected Result
¹H NMR Consistent with the structure of 5-methylpyrazine-2-carboxylic acid.
¹³C NMR Consistent with the structure of 5-methylpyrazine-2-carboxylic acid.
Mass Spec [M+H]⁺ = 139.0451
Melting Point 164-166 °C
Protocol 2: Synthesis of Glipizide from 5-Methylpyrazine-2-carboxylic acid

This protocol outlines the coupling of 5-methylpyrazine-2-carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide, followed by reaction with cyclohexyl isocyanate.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • 4-(2-aminoethyl)benzenesulfonamide

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Cyclohexyl isocyanate

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: To a solution of 13.8 g (0.1 mol) of 5-methylpyrazine-2-carboxylic acid in 100 mL of dichloromethane, add 14.3 g (0.12 mol) of thionyl chloride dropwise at 0 °C. Add a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve 20.0 g (0.1 mol) of 4-(2-aminoethyl)benzenesulfonamide and 12.1 g (0.12 mol) of triethylamine in 150 mL of dichloromethane. Cool this solution to 0 °C and slowly add the previously prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate amide.

  • Urea Formation: Dissolve the crude amide in 150 mL of anhydrous DMF. Add 13.8 g (0.11 mol) of cyclohexyl isocyanate and stir the mixture at 60 °C for 4 hours.

  • Isolation: Cool the reaction mixture and pour it into 500 mL of ice-water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to give pure Glipizide.

Expected Yield: 60-70%

Characterization Data:

AnalysisExpected Result
¹H NMR Consistent with the structure of Glipizide.
Mass Spec [M+H]⁺ = 446.1552
Melting Point 208-210 °C

Signaling Pathway of Glipizide

Glipizide is a second-generation sulfonylurea that lowers blood glucose in patients with type 2 diabetes mellitus by stimulating the secretion of insulin from the pancreatic β-cells.

G cluster_drug Drug Action cluster_cell Pancreatic β-cell Glipizide Glipizide SUR1 Sulfonylurea Receptor 1 (SUR1) Glipizide->SUR1 binds and inhibits Kir6_2 ATP-sensitive K+ channel (Kir6.2) SUR1->Kir6_2 closes Depolarization Depolarization Kir6_2->Depolarization leads to Ca_channel Voltage-gated Ca2+ channel Depolarization->Ca_channel opens Ca_influx Ca2+ influx Ca_channel->Ca_influx facilitates Insulin_release Insulin Release Ca_influx->Insulin_release triggers

Caption: Mechanism of action of Glipizide on pancreatic β-cells.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward conversion to 5-methylpyrazine-2-carboxylic acid provides a direct route to the synthesis of important drugs such as Glipizide and Acipimox. The protocols provided herein offer a practical guide for researchers in the field of drug development and medicinal chemistry.

References

The Pivotal Role of 2-Methyl-5-vinylpyrazine in Roasted Coffee Flavor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation, sensory impact, and analytical protocols for 2-Methyl-5-vinylpyrazine, a key flavor compound in roasted coffee. This document is intended to guide researchers in understanding and quantifying this important aroma constituent.

Introduction: The Chemistry of Coffee Aroma

The characteristic "roasted" and "nutty" aroma of coffee is a complex symphony of hundreds of volatile organic compounds. Among these, pyrazines are a critical class of nitrogen-containing heterocyclic compounds formed during the roasting process through the Maillard reaction. This compound, in particular, is recognized for its potent coffee-like, nutty, and roasted aroma, making it a significant contributor to the overall flavor profile of a quality cup of coffee. Understanding its formation and sensory perception is crucial for quality control in the coffee industry and for flavor science research.

Formation Pathway of this compound

The primary mechanism for the formation of this compound is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs under thermal processing.[1][2] The key precursors are amino acids (providing the nitrogen atoms) and simple sugars like glucose.[3][4]

The pathway involves a series of complex steps, including the Strecker degradation of amino acids to form α-aminoketones.[3] These intermediates then condense and cyclize to form a dihydropyrazine ring, which can be further modified. The vinyl group is typically formed through the aldol condensation of a dihydropyrazine intermediate with a Strecker aldehyde, followed by dehydration.

reducing_sugar Reducing Sugar (e.g., Glucose) amadori Amadori Product reducing_sugar->amadori + Amino Acid amino_acid Amino Acid (e.g., Alanine) amino_acid->amadori strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde aminoketone α-Aminoketone amino_acid->aminoketone dicarbonyl α-Dicarbonyls amadori->dicarbonyl Degradation dicarbonyl->strecker_aldehyde + Amino Acid (Strecker Degradation) dicarbonyl->aminoketone + Amino Acid vinylpyrazine This compound strecker_aldehyde->vinylpyrazine dihydropyrazine Dihydropyrazine Intermediate aminoketone->dihydropyrazine Condensation & Cyclization (x2) dihydropyrazine->vinylpyrazine + Strecker Aldehyde (Aldol Condensation) sample Weigh Ground Coffee (2g) + Internal Standard incubate Incubate at 60°C (20 min) sample->incubate spme HS-SPME Extraction (60°C, 30 min) incubate->spme gcms GC-MS Analysis spme->gcms desorb Thermal Desorption (250°C, 5 min) separate Chromatographic Separation (DB-WAX column) desorb->separate detect Mass Spectrometric Detection (EI, 70 eV) separate->detect quantify Data Analysis & Quantification detect->quantify pyrazine This compound or5k1 Olfactory Receptor (OR5K1) pyrazine->or5k1 Binds to golf Gαolf (G-protein) or5k1->golf Activates ac Adenylyl Cyclase golf->ac Activates camp cAMP ac->camp ATP -> cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens depolarization Neuron Depolarization cng->depolarization Cation Influx signal Signal to Olfactory Bulb depolarization->signal Action Potential

References

Application Notes and Protocols for 2-Methyl-5-vinylpyrazine as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Methyl-5-vinylpyrazine as an insect pheromone. The document outlines its known context within chemical ecology, detailed protocols for its evaluation, and a framework for its application in pest management strategies. While pyrazines are recognized as significant semiochemicals in the insect world, specific data for this compound is limited. Therefore, these notes and protocols are designed to serve as a guide for researchers to conduct their own evaluations.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic volatile organic compound.[1] Pyrazines are widespread in nature and are known to play crucial roles in insect communication, acting as alarm pheromones, trail pheromones, and components of sex pheromones in various species.[2][3] The structural similarity of this compound to other biologically active pyrazines suggests its potential as a modulator of insect behavior.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Appearance Colorless to yellow liquid
Odor Coffee-like
Boiling Point 65-66 °C @ 12 mmHg
CAS Number 13925-08-1

(Data sourced from PubChem CID 26335)[1]

Potential Applications in Insect Management

Based on the known roles of related pyrazine compounds, this compound could be investigated for the following applications in integrated pest management (IPM):

  • Attractant for Monitoring: Used in traps to monitor the presence and population density of pest insects.

  • Lure for Mass Trapping: Deployed in a large number of traps to reduce pest populations in a specific area.

  • Behavioral Manipulator: Used to disrupt mating or other essential behaviors of pest insects.

Experimental Protocols

The following are detailed protocols for the key experimental procedures required to evaluate the efficacy of this compound as an insect pheromone.

Synthesis and Purification of this compound

A plausible synthesis route for this compound can be adapted from methods used for similar vinylpyrazines.[4] One potential method involves the Wittig reaction, a widely used method for forming alkenes.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension while stirring. Allow the reaction to stir at 0°C for 1 hour, during which the color should change to deep orange, indicating the formation of the ylide.

  • Wittig Reaction: In a separate flask, dissolve 2-methyl-5-formylpyrazine in anhydrous THF. Add this solution dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Verification: Confirm the structure and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to identify and quantify the components of a pheromone blend.[5]

Protocol:

  • Sample Preparation: Prepare a dilute solution of synthesized this compound in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 µg/µL.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Operate in splitless mode at 250°C.

    • Oven Temperature Program: Start at 50°C for 1 min, then ramp up at 7°C/min to 250°C and hold for 10 min.[6]

    • Mass Spectrometer:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: 30-400 m/z.

      • Source Temperature: 200°C.

      • Transfer Line Temperature: 250°C.[6]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Compare the resulting mass spectrum with a known reference spectrum of this compound for confirmation.

Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to a volatile compound, indicating that the insect can detect the compound.[7][8]

EAG Experimental Workflow:

Caption: General workflow for an Electroantennography (EAG) experiment.

Protocol:

  • Insect Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise one antenna at its base using micro-scissors.

  • Antenna Mounting: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the base.

  • Stimulus Preparation: Prepare a range of dilutions of this compound in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a negative control.

  • Air Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the mounted antenna.

  • Stimulation and Recording: Introduce the tip of the stimulus pipette into the airstream for a short duration (e.g., 0.5 seconds). The change in electrical potential across the antenna is amplified and recorded using specialized software.

  • Data Analysis: Measure the amplitude of the depolarization (in millivolts) for each stimulus. Normalize the responses by subtracting the response to the solvent control.

Data Presentation Template: EAG Response

Insect SpeciesSexConcentration (µg/µL)Mean EAG Response (mV) ± SE
Species AM0.01
0.1
1
10
F0.01
0.1
1
10
Species BM0.01
...
Behavioral Bioassay (Y-tube Olfactometer)

A Y-tube olfactometer is a common apparatus used to study insect behavioral responses to chemical cues in a two-choice scenario.[9][10]

Y-tube Olfactometer Workflow:

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Protocol:

  • Apparatus Setup: Use a glass Y-tube olfactometer. Connect each arm to a separate air source that provides a gentle, constant flow of purified and humidified air.

  • Odor Source: In one arm (the "treatment" arm), introduce the odor of this compound by placing a filter paper treated with a known concentration of the compound in the airstream. In the other arm (the "control" arm), use a filter paper treated only with the solvent.

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Observe the insect's movement for a set period (e.g., 5-10 minutes). Record which arm the insect enters and stays in for a minimum amount of time (e.g., 60 seconds).

  • Replication: Repeat the experiment with a sufficient number of individual insects to obtain statistically significant results. Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Data Analysis: Analyze the choice data using a Chi-square test to determine if there is a significant preference for the arm containing this compound.

Data Presentation Template: Y-tube Olfactometer Results

Insect SpeciesSexConcentrationNo. Choosing TreatmentNo. Choosing ControlNo ResponseP-value (Chi-square)
Species AM1 µg
F1 µg
Species BM1 µg
F1 µg

Insect Olfactory Signaling Pathway

The perception of odors in insects is a complex process involving several families of receptor proteins.[11][12] The primary receptors for general odorants are the Odorant Receptors (ORs).

Generalized Insect Olfactory Signaling Pathway:

Olfactory_Signaling cluster_0 Olfactory Sensory Neuron Dendrite Odorant 2-Methyl-5- vinylpyrazine OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_complex Or-Orco Receptor Complex OBP->OR_complex Transports Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Caption: A simplified diagram of the insect olfactory signaling pathway.

Pathway Description:

  • Binding: Volatile molecules like this compound enter the sensillum lymph through pores in the insect's antenna. Here, they may bind to Odorant Binding Proteins (OBPs).

  • Transport and Receptor Activation: The OBP transports the odorant to the dendritic membrane of an Olfactory Sensory Neuron (OSN) and presents it to a specific Odorant Receptor (OR). Insect ORs typically form a heterodimeric complex with a highly conserved co-receptor called Orco.[13]

  • Signal Transduction: Binding of the odorant to the OR-Orco complex directly gates the ion channel, leading to an influx of cations.[12]

  • Depolarization and Action Potential: The influx of ions causes a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Conclusion

This compound holds potential as a valuable tool in insect pest management due to its structural relation to known insect pheromones. The protocols provided herein offer a robust framework for researchers to systematically evaluate its electrophysiological and behavioral effects on various insect species. Further research is essential to identify target species, determine optimal concentrations, and develop effective field formulations.

References

Application Notes: Formulating Complex Scent Profiles with 2-Methyl-5-vinylpyrazine in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-vinylpyrazine is a potent aroma chemical belonging to the pyrazine family, a class of nitrogen-containing heterocyclic compounds renowned for their significant contribution to the aroma of roasted, nutty, and earthy scents.[1] In perfumery, pyrazines are utilized to add depth, complexity, and unique character to fragrance compositions.[2] this compound, with its characteristic coffee-like aroma, serves as a valuable tool for perfumers seeking to create gourmand, oriental, and other complex scent profiles.[3][4]

Scent Profile and Application

The dominant olfactory characteristic of this compound is a rich, roasted coffee note.[3][4] This makes it an ideal ingredient for:

  • Gourmand Fragrances: Its coffee aroma can be a central theme or a supporting note in fragrances reminiscent of coffee, chocolate, roasted nuts, and baked goods.

  • Oriental Fragrances: It can enhance the warmth and complexity of oriental compositions, complementing notes of vanilla, spices, and resins.

  • Woody and Earthy Accords: The roasted character of this compound can add a unique, smoky facet to woody and earthy fragrances.

  • Novel Accords: Creative perfumers can use it in trace amounts to introduce intriguing and unexpected nuances to a wide range of fragrance families.

Due to its high odor impact, this compound should be used in moderation, often in dilutions, to achieve the desired effect without overpowering the composition.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its effective use in fragrance formulations.

PropertyValueReference
Molecular Formula C₇H₈N₂[3]
Molecular Weight 120.15 g/mol [3]
Appearance Colorless to yellow liquid[3]
Odor Description Coffee[3][4]
Vapor Pressure 1.600000 mm/Hg @ 25.00 °C[4]
Boiling Point 65.00 to 66.00 °C @ 12.00 mm Hg[4]
Solubility Very slightly soluble in water; Soluble in acetone and ethanol.[5]
Olfactory Threshold Data not available for this compound. For reference, the olfactory threshold of 2-Methylpyrazine in water is 60,000 ppb.[6]

Stability

Experimental Protocols

1. Quantitative Analysis of this compound in Perfume using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a method for the quantitative analysis of this compound in a finished fragrance product.

a. Sample Preparation:

  • Accurately weigh 1.0 g of the perfume sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., 2-Methyl-3-vinylpyrazine, if not present in the sample).

  • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a suitable solvent (e.g., ethanol).

b. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 20 minutes

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

c. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the target analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Determine the concentration of this compound in the perfume sample using the calibration curve.

2. Sensory Evaluation of a Fragrance Containing this compound

This protocol describes a method for the sensory evaluation of a fragrance formulation containing this compound by a trained panel.

a. Panelist Selection and Training:

  • Select a panel of 10-15 individuals based on their olfactory acuity and ability to describe scents.

  • Train the panelists on the recognition and intensity rating of key aroma descriptors relevant to the fragrance being tested, including "coffee," "roasted," "nutty," and other relevant notes.

b. Sample Preparation and Presentation:

  • Prepare the fragrance sample containing this compound and a control sample (the same fragrance base without this compound).

  • Dip standard fragrance blotters into each sample for 2 seconds and allow the solvent to evaporate for 30 seconds.

  • Present the coded blotters to the panelists in a randomized and balanced order in a well-ventilated, odor-free environment.

c. Evaluation Procedure:

  • Instruct panelists to evaluate the top notes of the fragrance immediately upon smelling the blotter.

  • Have panelists re-evaluate the blotters at specific time intervals (e.g., 30 minutes, 2 hours, 6 hours) to assess the evolution of the fragrance and the character of the heart and base notes.

  • Panelists should rate the intensity of pre-defined sensory attributes (e.g., coffee, sweetness, smokiness, overall complexity) on a labeled magnitude scale (e.g., 0-10).

  • Panelists should also provide descriptive comments on the overall character of the fragrance.

d. Data Analysis:

  • Collect the intensity ratings and descriptive data from all panelists.

  • Calculate the mean intensity ratings for each attribute at each time point for both the sample and the control.

  • Use appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the sensory profiles of the two fragrances.

  • Analyze the descriptive data to gain insights into the qualitative impact of this compound on the fragrance.

Visualizations

Fragrance_Formulation_Workflow Logical Workflow for Fragrance Formulation cluster_concept Conceptualization cluster_formulation Formulation cluster_evaluation Evaluation & Refinement concept Fragrance Concept (e.g., Gourmand, Oriental) notes Define Key Notes (e.g., Coffee, Vanilla, Spices) concept->notes selection Ingredient Selection (e.g., this compound) notes->selection accord Accord Development selection->accord base Creation of Fragrance Base accord->base final Final Formulation base->final sensory Sensory Evaluation (Panel Testing) final->sensory analytical Analytical Testing (GC-MS, Stability) final->analytical refinement Formula Refinement sensory->refinement analytical->refinement refinement->final Iteration

Caption: Logical Workflow for Fragrance Formulation.

Sensory_Evaluation_Workflow Experimental Workflow for Sensory Analysis start Define Objectives & Panel Selection training Panelist Training on Descriptors start->training prep Sample Preparation (Test vs. Control) training->prep presentation Randomized Sample Presentation prep->presentation evaluation Sensory Evaluation (Top, Heart, Base Notes) presentation->evaluation data_collection Data Collection (Intensity Ratings, Descriptors) evaluation->data_collection analysis Statistical Analysis data_collection->analysis report Reporting & Interpretation analysis->report

Caption: Experimental Workflow for Sensory Analysis.

Olfactory_Signaling_Pathway Pyrazine Olfactory Signaling Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cytosol Cytosol pyrazine This compound or5k1 OR5K1 (G-protein coupled receptor) pyrazine->or5k1 Binds to g_protein G-protein (Gαolf) or5k1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes atp ATP atp->camp Conversion cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens ca_na Ca²⁺ / Na⁺ Influx cng->ca_na depolarization Membrane Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Pyrazine Olfactory Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Interference in 2-Methyl-5-vinylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of 2-Methyl-5-vinylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect the analysis of this compound?

A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte by the presence of other components in the sample matrix.[1] In the analysis of this compound, these interfering compounds can co-elute with the analyte, leading to either suppression or enhancement of the signal in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This can significantly compromise the accuracy, precision, and sensitivity of the quantification.[2]

Q2: How can I determine if my this compound analysis is affected by matrix interference?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank sample matrix (matrix-matched calibration). A significant difference between the two slopes indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of this compound standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[2]

Q3: What are the primary strategies to minimize or compensate for matrix interference?

A3: Strategies to combat matrix interference can be grouped into three main categories:

  • Sample Preparation: The goal is to remove or reduce the concentration of interfering matrix components before analysis. Techniques like Solid-Phase Microextraction (SPME), particularly Headspace SPME (HS-SPME) for volatile compounds like this compound, and Liquid-Liquid Extraction (LLE) are effective.[3][4]

  • Instrumental Parameters Optimization: Modifying chromatographic conditions, such as the temperature program in GC or the mobile phase gradient in LC, can help separate this compound from interfering compounds.[5]

  • Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for by using matrix-matched calibration curves or the method of standard additions. The use of a stable isotope-labeled internal standard is a highly effective way to correct for matrix effects.[4]

Q4: I am observing low or no peaks for this compound in my GC-MS analysis. What are the possible causes and solutions?

A4: Low or absent peaks can be due to several factors:

  • Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte. For HS-SPME, ensure optimal extraction time, temperature, and fiber type. For LLE, the choice of solvent and pH can be critical.

  • Analyte Loss: this compound may be lost during sample preparation steps like evaporation or transfer.

  • Instrumental Issues: Leaks in the GC inlet, a contaminated liner, or a degraded column can lead to poor signal. Check for leaks, replace the liner, and bake out or trim the column.[5][6]

  • Detector Problems: Ensure the mass spectrometer is tuned and operating correctly.[6]

Q5: My chromatographic peaks for this compound are showing tailing. What could be the reason and how can I fix it?

A5: Peak tailing is often caused by active sites in the GC system (liner, column) that interact with the analyte. To resolve this, use a deactivated inlet liner and consider trimming the first few centimeters of the analytical column. If the problem persists, using a more inert column or derivatizing the analyte might be necessary.[5]

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause Suggested Solution
Consistently low recovery of this compound across all samples.Inefficient extraction from the sample matrix.Optimize extraction parameters (e.g., for HS-SPME, increase extraction time or temperature; for LLE, select a more appropriate solvent or adjust pH).
Analyte loss during sample concentration steps.Use a gentle stream of nitrogen for solvent evaporation and avoid overheating. Consider using a keeper solvent.
Degradation of the analyte during sample preparation or analysis.Ensure the sample is not exposed to extreme temperatures or pH for prolonged periods.
Inconsistent or sporadic low recovery.Variability in the sample matrix affecting extraction efficiency.Employ a more robust sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering components.[4]
Inconsistent manual sample preparation.Automate sample preparation steps where possible to improve reproducibility.
Use of an inappropriate internal standard.Use a stable isotope-labeled internal standard for this compound if available.
Poor Peak Shape
Symptom Possible Cause Suggested Solution
Peak TailingActive sites in the GC inlet or column.Use a deactivated liner and replace it regularly. Trim 10-20 cm from the front of the column.[5]
Column contamination.Bake out the column at a high temperature (within its limit) to remove contaminants.
Peak FrontingColumn overload due to high analyte concentration.Dilute the sample or reduce the injection volume.[5]
Inappropriate solvent for injection.Ensure the analyte is fully dissolved in the injection solvent and that the solvent is compatible with the stationary phase.
Split PeaksImproper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the inlet and detector.
Sample introduction issues.Check the syringe for damage and ensure a smooth and rapid injection.

Data Presentation

Table 1: Typical Recovery Rates of Pyrazines in Food Matrices using HS-SPME-GC-MS
AnalyteMatrixSpiking LevelRecovery (%)Reference
Pyrazines (general)Rapeseed OilLow91.6 - 109.2[7]
Pyrazines (general)Rapeseed OilHigh91.6 - 109.2[7]
Furan and derivativesCanned Oily FishLow & High75.9 - 114.6[8]
Furan and derivativesFruit MatrixLow & High86.1 - 113.9[8]
Furan and derivativesJuice MatrixLow & High84.9 - 117.2[8]

Note: Data for general pyrazines and other volatile compounds are presented as representative examples. Actual recovery for this compound may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of this compound in Coffee by HS-SPME-GC-MS

This protocol is adapted from methods for analyzing pyrazines in coffee.[9]

1. Sample Preparation:

  • Weigh 2-5 g of ground coffee into a 20 mL headspace vial.
  • Add a known amount of internal standard (e.g., a deuterated analog of this compound or a structurally similar pyrazine).
  • Seal the vial tightly with a PTFE/silicone septum and a magnetic screw cap.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler agitator.
  • Equilibrate the sample at 60-80°C for 15-20 minutes with agitation.[7]
  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30-50 minutes at the same temperature.[7][10]

3. GC-MS Analysis:

  • Injector: 250°C, splitless mode.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 180°C at 5°C/min.
  • Ramp to 240°C at 10°C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-250.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Protocol 2: Analysis of this compound in Plasma by LLE-GC-MS

This protocol is a general procedure for liquid-liquid extraction from plasma and may require optimization.[11][12]

1. Sample Preparation:

  • To 500 µL of plasma in a centrifuge tube, add a known amount of internal standard.
  • Add 500 µL of a saturated NaH₂PO₄ solution to aid in protein precipitation.[12]

2. Liquid-Liquid Extraction:

  • Add 4.0 mL of ethyl acetate to the tube.
  • Vortex vigorously for 5-10 minutes.
  • Centrifuge at 2500 x g for 10 minutes to separate the layers.[12]
  • Carefully transfer the upper organic layer to a clean tube.
  • Repeat the extraction with another 2 mL of ethyl acetate.
  • Combine the organic extracts.

3. Concentration and Reconstitution:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate).

4. GC-MS Analysis:

  • Inject 1 µL of the reconstituted extract into the GC-MS system using the parameters described in Protocol 1, with potential modifications to the temperature program to optimize separation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (e.g., Coffee, Plasma) spike Spike with Internal Standard start->spike extraction Extraction (HS-SPME or LLE) spike->extraction cleanup Cleanup/Concentration (if needed) extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_gc_ms GC-MS System Issues cluster_matrix Matrix Effect Issues start Poor Analytical Result (Low Recovery, Poor Peak Shape) check_extraction Review Extraction Protocol start->check_extraction check_inlet Inspect Inlet (Liner, Septum) start->check_inlet use_is Use Stable Isotope Internal Standard start->use_is optimize_params Optimize Parameters (Time, Temp, Solvent) check_extraction->optimize_params check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup check_column Check Column (Installation, Contamination) check_inlet->check_column check_detector Verify Detector Performance (Tune) check_column->check_detector matrix_matched Prepare Matrix-Matched Calibration use_is->matrix_matched dilute_sample Dilute Sample Extract matrix_matched->dilute_sample

References

Improving yield in 2-Methyl-5-vinylpyrazine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-5-vinylpyrazine Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve yields during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • The Wittig Reaction: This involves reacting 2-methyl-5-formylpyrazine with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph3P=CH2). This is a widely used method for creating terminal alkenes.[1]

  • Dehydrogenation of 2-Methyl-5-ethylpyridine: This is a high-temperature, vapor-phase process often used in industrial production where the ethyl group is converted to a vinyl group.[2]

  • Mannich Reaction followed by Hofmann Elimination: This route involves reacting a dimethyl-2,5-pyrazine with formaldehyde and dimethylamine to form a Mannich base, which is then methylated and subjected to Hofmann degradation to yield the vinyl group.[3]

Q2: My Wittig reaction is resulting in a low yield. What are the primary causes and how can I improve it?

A2: Low yields in the Wittig synthesis of this compound can stem from several factors. Key areas for troubleshooting include the ylide generation, reaction conditions, and stability of the product.

  • Inefficient Ylide Generation: The phosphonium ylide is highly reactive and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). The choice of base is also critical; strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often required for non-stabilized ylides.[1][4]

  • Suboptimal Reaction Conditions: The reaction temperature and solvent can significantly impact yield. Reactions are often started at low temperatures (e.g., -78 °C or 0 °C) during ylide formation and addition of the aldehyde, then allowed to warm to room temperature.[1] The choice of an appropriate aprotic, anhydrous solvent like THF or diethyl ether is crucial.

  • Side Reactions: The vinylpyrazine product can be prone to polymerization, especially under acidic conditions or upon heating. It is advisable to work up the reaction under neutral or slightly basic conditions and avoid excessive heat during solvent removal.

Q3: I am observing a significant amount of unreacted 2-methyl-5-formylpyrazine in my final product after a Wittig reaction. How can I drive the reaction to completion?

A3: Incomplete conversion suggests an issue with stoichiometry or reactivity.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the Wittig reagent to ensure all the aldehyde is consumed.

  • Ylide Reactivity: Ensure the ylide was successfully formed before adding the aldehyde. A color change (often to deep red or orange) upon adding the base to the phosphonium salt is a good indicator of ylide formation.

  • Reaction Time: While many Wittig reactions are rapid, some may require several hours to go to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: How can I effectively purify this compound?

A4: Purification can be challenging due to the product's volatility and potential for polymerization.

  • Extraction: A standard aqueous workup followed by extraction with a solvent like diethyl ether or dichloromethane is the first step.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the product from triphenylphosphine oxide (a major byproduct of the Wittig reaction) and other impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Distillation: For larger scales, vacuum distillation can be used, but care must be taken as the compound can polymerize upon heating. Distilling at the lowest possible temperature and pressure is recommended. The boiling point is reported as 65-66 °C at 12 mmHg.[6]

Troubleshooting Guide for Low Yield

This guide provides a logical workflow for diagnosing and resolving issues of low yield in the synthesis of this compound, particularly focusing on the Wittig reaction pathway.

LowYieldTroubleshooting start Start: Low Yield Observed check_purity 1. Check Purity of Starting Materials (Aldehyde, Phosphonium Salt, Solvent) start->check_purity is_impure Impure? check_purity->is_impure purify_materials Purify/Replace Starting Materials (Distill aldehyde, recrystallize salt, use dry solvent) is_impure->purify_materials Yes check_conditions 2. Review Ylide Formation & Reaction Conditions is_impure->check_conditions No rerun Re-run Experiment purify_materials->rerun conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Use stronger base (NaH, n-BuLi) - Ensure inert atmosphere (N2/Ar) - Adjust temperature/time conditions_ok->optimize_conditions No check_workup 3. Evaluate Workup & Purification conditions_ok->check_workup Yes optimize_conditions->rerun workup_ok Workup Gentle? check_workup->workup_ok optimize_workup Modify Workup: - Avoid acid - Use vacuum distillation at low temp - Add polymerization inhibitor (e.g., BHT) workup_ok->optimize_workup No workup_ok->rerun Yes optimize_workup->rerun WittigWorkflow cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification prep_naoh 1. Prepare NaH suspension in anhydrous THF under N2 add_salt 2. Add CH3PPh3Br at 0 °C prep_naoh->add_salt stir 3. Stir to form ylide add_salt->stir add_aldehyde 4. Add 2-methyl-5-formylpyrazine solution at 0 °C stir->add_aldehyde Ylide Ready react 5. Warm to RT and stir 2-4h add_aldehyde->react quench 6. Quench with aq. NH4Cl react->quench extract 7. Extract with Ether quench->extract purify 8. Column Chromatography extract->purify product product purify->product Final Product WittigMechanism reactants 2-Methyl-5-formylpyrazine + Ph3P=CH2 (Ylide) ts [2+2] Cycloaddition Transition State reactants->ts Kinetically Controlled intermediate Oxaphosphetane Intermediate ts->intermediate decomposition Cycloreversion intermediate->decomposition products This compound + Ph3PO (Byproduct) decomposition->products Irreversible Formation of P=O bond

References

Technical Support Center: Stabilizing 2-Methyl-5-vinylpyrazine in Food and Beverage Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-vinylpyrazine in food and beverage applications. The information provided is designed to address common challenges encountered during experimental work and to offer solutions for stabilizing this potent flavor compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a heterocyclic aromatic compound that contributes desirable nutty, roasted, and cocoa-like flavor notes to a variety of food and beverage products.[1][2][3] Its stability is a primary concern due to its vinyl group, which is susceptible to chemical reactions that can lead to flavor loss, the formation of off-flavors, and a diminished sensory experience in the final product.[4]

Q2: What are the primary factors that affect the stability of this compound in food and beverage systems?

The stability of this compound can be influenced by several factors, including:

  • pH: Acidic or alkaline conditions can potentially catalyze degradation reactions.[5]

  • Light Exposure: The vinyl group makes the molecule susceptible to photodegradation, especially under UV light.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the vinyl group.[4]

  • Temperature: Elevated temperatures during processing and storage can accelerate degradation reactions.

  • Matrix Interactions: Interactions with other components in the food or beverage matrix, such as proteins or polyphenols, can impact stability.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the literature, potential reactions involving the vinyl group include:

  • Polymerization: The vinyl group can undergo polymerization, leading to a loss of the volatile flavor compound and potentially affecting the physical properties of the product.

  • Oxidation: Oxidation of the vinyl group can lead to the formation of aldehydes, ketones, or carboxylic acids, which may contribute to undesirable off-flavors.[4]

  • Hydration: In aqueous systems, the vinyl group could potentially be hydrated to form an alcohol derivative, altering the flavor profile.

Q4: How can I analyze the concentration and degradation of this compound in my samples?

Common analytical techniques for the quantification of pyrazines in food and beverage matrices include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile compounds like this compound.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (HPLC-MS), can be used for the analysis of pyrazines and their non-volatile degradation products.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of Nutty/Roasted Flavor Degradation of this compound.1. Check pH: Ensure the pH of your system is within a stable range (ideally close to neutral).2. Protect from Light: Store samples and products in light-protected containers (e.g., amber bottles).3. Minimize Oxygen: De-aerate your product and use packaging with low oxygen permeability.4. Control Temperature: Avoid excessive heat during processing and store at recommended temperatures.5. Consider Encapsulation: Encapsulate the flavor compound to protect it from the surrounding matrix.[11][12][13]
Development of Off-Flavors (e.g., plastic-like, sour) Formation of degradation byproducts from this compound.1. Identify Off-Flavors: Use sensory panels and analytical techniques (GC-MS) to identify the off-notes.2. Investigate Degradation Pathway: Analyze for potential degradation products like aldehydes or organic acids.3. Optimize Formulation: Adjust the formulation to minimize reactants that could contribute to degradation (e.g., pro-oxidants).4. Use Antioxidants: Consider the addition of antioxidants like ascorbic acid, which in some systems can help mitigate oxidative degradation.[14][15]
Inconsistent Flavor Profile Between Batches Variability in the stability of this compound.1. Standardize Process: Ensure consistent processing parameters (temperature, time, pH) for all batches.2. Monitor Raw Materials: Check the quality and purity of the this compound and other ingredients.3. Implement Quality Control: Use analytical methods (GC-MS) to quantify the concentration of this compound in each batch.4. Evaluate Packaging: Ensure packaging provides a consistent barrier to light and oxygen.

Data Presentation

Table 1: Factors Influencing the Stability of Pyrazines in Food and Beverage Models (Qualitative Summary)

FactorEffect on Pyrazine StabilityMitigation Strategies
Low pH (Acidic) May lead to hydrolysis or other acid-catalyzed degradation reactions.[5]Buffer the system to a more neutral pH.
High pH (Alkaline) Can promote certain degradation pathways.Buffer the system to a more neutral pH.
UV Light Exposure Can induce photodegradation, particularly of vinyl-substituted pyrazines.[6]Use opaque or UV-protective packaging.
Oxygen Presence Promotes oxidative degradation, leading to flavor loss and off-flavor formation.[4]De-aeration, nitrogen flushing, use of oxygen scavengers and barrier packaging.
Elevated Temperature Accelerates the rate of all degradation reactions.Optimize processing temperatures and times; ensure proper storage conditions.

Table 2: Potential Stabilization Techniques for this compound

TechniquePrinciplePotential AdvantagesKey Considerations
Microencapsulation Entrapping the flavor compound within a protective matrix (e.g., spray-drying with maltodextrin).Protects from oxygen, light, and interactions with the matrix; allows for controlled release.[11][12][13]Encapsulation efficiency, particle size, and release characteristics need to be optimized.
Complexation with Cyclodextrins Forming inclusion complexes where the pyrazine molecule is held within the hydrophobic cavity of a cyclodextrin.Enhances solubility and stability against light and heat; masks undesirable flavors.[11][12][13][16]The type of cyclodextrin and the complexation efficiency are important factors.
Addition of Antioxidants Scavenging free radicals to prevent oxidative degradation.Can be a cost-effective way to improve stability.The choice of antioxidant (e.g., ascorbic acid, tocopherols) and its concentration must be carefully selected to avoid pro-oxidant effects or flavor contributions.[14][15][17]

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Testing for Stability Assessment

  • Objective: To evaluate the stability of this compound in a beverage system under accelerated conditions.

  • Methodology:

    • Product Formulation: Prepare a model beverage system (e.g., a buffered sugar-water solution at a specific pH) and add this compound at a typical use level.

    • Packaging: Package the beverage in both clear and amber glass bottles with airtight seals.

    • Storage Conditions: Store the samples under different accelerated conditions:

      • Condition A: 35°C with exposure to fluorescent light.

      • Condition B: 35°C in the dark.

      • Condition C (Control): 4°C in the dark.

    • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples and perform the following analyses:

      • Quantitative Analysis: Use a validated GC-MS method to determine the concentration of this compound.

      • Sensory Analysis: Conduct sensory panel evaluations to assess changes in the nutty/roasted aroma and the development of any off-flavors.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Use this data to model the degradation kinetics and predict the shelf-life under normal storage conditions.

Protocol 2: Evaluation of Encapsulation Efficacy using Cyclodextrins

  • Objective: To determine the effectiveness of β-cyclodextrin in stabilizing this compound.

  • Methodology:

    • Complex Formation: Prepare an aqueous solution of β-cyclodextrin. Add this compound to the solution and stir for several hours to allow for complex formation.

    • Isolation: Isolate the inclusion complex, for example, by freeze-drying.

    • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).

    • Stability Study: Incorporate both the free and the encapsulated this compound into separate beverage samples. Subject these samples to the accelerated shelf-life testing protocol described above.

  • Data Analysis: Compare the degradation rates of the free and encapsulated this compound to determine the protective effect of the cyclodextrin.

Mandatory Visualizations

degradation_pathway mvp This compound degradation Degradation mvp->degradation instability Instability Factors (Light, Oxygen, pH, Heat) instability->degradation flavor_loss Loss of Nutty/Roasted Flavor degradation->flavor_loss off_flavor Formation of Off-Flavors (e.g., Aldehydes, Ketones) degradation->off_flavor polymerization Polymerization degradation->polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Interpretation formulation Formulate Beverage with This compound packaging Package in Controlled Containers formulation->packaging storage Store under Varied Light and Temperature Conditions packaging->storage sampling Periodic Sampling storage->sampling gcms GC-MS Analysis (Quantification) sampling->gcms sensory Sensory Evaluation (Flavor Profile) sampling->sensory kinetics Model Degradation Kinetics gcms->kinetics sensory->kinetics shelflife Predict Shelf-Life kinetics->shelflife

Caption: Workflow for accelerated shelf-life testing of this compound.

stabilization_logic cluster_causes Identify Potential Causes cluster_solutions Implement Stabilization Strategies issue Flavor Instability of This compound cause_light Light Exposure issue->cause_light cause_oxygen Oxygen issue->cause_oxygen cause_ph pH Extremes issue->cause_ph cause_temp High Temperature issue->cause_temp solution_encapsulation Encapsulation (e.g., Cyclodextrins) issue->solution_encapsulation Broad Spectrum Protection solution_packaging Protective Packaging (Opaque, Barrier) cause_light->solution_packaging cause_oxygen->solution_packaging solution_antioxidants Add Antioxidants cause_oxygen->solution_antioxidants solution_process Optimize Process (pH, Temperature) cause_ph->solution_process cause_temp->solution_process

Caption: Logical approach to stabilizing this compound.

References

Preventing degradation of 2-Methyl-5-vinylpyrazine during thermal processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methyl-5-vinylpyrazine (MVP) during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MVP) and why is its stability during thermal processing a concern?

A1: this compound (MVP) is a heterocyclic aromatic organic compound that contributes to the desirable aroma and flavor profiles of many thermally processed foods, such as coffee and baked goods. Its stability is crucial because degradation during processing can lead to the loss of these desirable sensory characteristics and the potential formation of off-flavors.

Q2: What are the primary causes of MVP degradation during thermal processing?

A2: The primary causes of MVP degradation during thermal processing are believed to be:

  • Oxidation: The pyrazine ring and/or the vinyl group can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.

  • Polymerization: The vinyl group of MVP can undergo polymerization, leading to the loss of the volatile monomer and the formation of undesirable, non-aromatic polymers.

Q3: What are the likely degradation products of MVP?

A3: While specific degradation products of MVP under thermal stress are not extensively documented in publicly available literature, based on the degradation of similar compounds, they could include oxidized pyrazine derivatives, oligomers, and polymers of MVP. Further analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify the specific degradation products in your matrix.

Q4: How can I prevent the degradation of MVP in my experiments?

A4: Key strategies to prevent MVP degradation include:

  • Use of Antioxidants: The addition of antioxidants can inhibit oxidative degradation pathways.

  • Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by excluding oxygen.

  • Temperature and Time Control: Minimizing the processing temperature and duration can reduce the rate of degradation.

  • pH Control: The stability of pyrazines can be pH-dependent. Optimizing the pH of your system may help to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Prevention Strategy
Loss of characteristic MVP aroma/flavor after thermal processing. MVP has degraded due to oxidation and/or polymerization.1. Incorporate an antioxidant: Add a suitable antioxidant (e.g., hydroquinone, BHT, or natural antioxidants like tocopherols) to your formulation before thermal processing. 2. Modify the processing atmosphere: Conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Optimize thermal parameters: Reduce the processing temperature and/or time to the minimum required for your application.
Formation of off-flavors or undesirable aromas. Formation of MVP degradation products.1. Identify degradation products: Use GC-MS analysis to identify the chemical nature of the off-flavors. 2. Implement preventative measures: Based on the identified products, apply targeted prevention strategies (e.g., if oxidation is confirmed, use antioxidants and an inert atmosphere).
Inconsistent results in MVP stability between experimental batches. Variations in experimental conditions such as oxygen exposure, temperature profiles, or presence of contaminants.1. Standardize your protocol: Ensure consistent control over temperature, time, and atmosphere in all experiments. 2. Check for pro-oxidants: Analyze your raw materials for the presence of pro-oxidant species (e.g., metal ions) that could accelerate degradation.
Difficulty in quantifying MVP after thermal processing. MVP may have polymerized, making it non-volatile and difficult to detect by GC-based methods.1. Analyze for polymers: Use techniques like Size Exclusion Chromatography (SEC) to investigate the presence of MVP polymers. 2. Employ preventative measures: Use polymerization inhibitors or the strategies mentioned above to prevent polymer formation.

Quantitative Data Summary

The following table provides a template for summarizing your experimental data on the effectiveness of different methods to prevent MVP degradation.

Treatment Condition Processing Temperature (°C) Processing Time (min) Atmosphere Antioxidant (Type and Concentration) MVP Retention (%) Notes
Control15030AirNoneBaseline degradation
Inert Atmosphere15030NitrogenNoneEffect of oxygen exclusion
Antioxidant A15030AirHydroquinone (0.1%)Efficacy of Antioxidant A
Antioxidant B15030AirBHT (0.1%)Efficacy of Antioxidant B
Combined15030NitrogenHydroquinone (0.1%)Synergistic effects

Experimental Protocols

Protocol 1: Evaluation of Antioxidant Efficacy in Preventing MVP Degradation

Objective: To determine the effectiveness of different antioxidants in preventing the thermal degradation of this compound.

Materials:

  • This compound (MVP)

  • A stable, high-boiling point solvent (e.g., propylene glycol)

  • Antioxidants to be tested (e.g., Hydroquinone, BHT, Tocopherol)

  • Headspace vials (20 mL) with septa and caps

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Heating block or oven capable of maintaining a constant temperature

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of MVP in the chosen solvent at a known concentration (e.g., 1000 ppm).

    • Prepare stock solutions of each antioxidant in the same solvent at a known concentration (e.g., 1000 ppm).

  • Sample Preparation:

    • Control Sample: In a headspace vial, add a defined volume of the MVP stock solution and dilute with the solvent to a final volume.

    • Test Samples: In separate headspace vials, add the same volume of the MVP stock solution, a specific volume of the antioxidant stock solution to achieve the desired final concentration (e.g., 100 ppm), and dilute with the solvent to the same final volume as the control.

  • Thermal Processing:

    • Seal all vials tightly.

    • Place the vials in a heating block or oven pre-heated to the desired processing temperature (e.g., 120°C, 150°C, or 180°C).

    • Heat the vials for a defined period (e.g., 30, 60, or 90 minutes).

  • Sample Analysis by GC-MS:

    • After cooling the vials to room temperature, analyze the headspace or a liquid injection of each sample by GC-MS.

    • Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of MVP from other volatile compounds.

    • Quantify the peak area of MVP in each sample.

  • Data Analysis:

    • Calculate the percentage of MVP retained in each sample relative to a non-heated control sample.

    • Compare the retention of MVP in the antioxidant-treated samples to the control sample to determine the efficacy of each antioxidant.

Protocol 2: Analysis of MVP Degradation Products by GC-MS

Objective: To identify the volatile degradation products of this compound after thermal processing.

Materials:

  • Same as Protocol 1, excluding antioxidants.

Procedure:

  • Sample Preparation and Thermal Processing:

    • Prepare a sample of MVP in a suitable solvent in a headspace vial as described in Protocol 1 (Control Sample).

    • Subject the sample to the desired thermal processing conditions.

  • GC-MS Analysis:

    • Analyze the headspace of the thermally treated sample by GC-MS.

    • In addition to quantifying the remaining MVP, perform a library search (e.g., NIST library) for the identification of new peaks that appear after thermal processing.

  • Data Interpretation:

    • Identify the potential degradation products based on their mass spectra and retention times.

    • The presence of compounds with higher molecular weights than MVP may suggest polymerization or oligomerization. The presence of oxygen-containing pyrazine derivatives would indicate oxidation.

Visualizations

MVP_Degradation_Pathway MVP This compound Heat_Oxygen Heat + Oxygen MVP->Heat_Oxygen Heat_Inert Heat (Inert Atmosphere) MVP->Heat_Inert Oxidation Oxidation Heat_Oxygen->Oxidation Polymerization Polymerization Heat_Oxygen->Polymerization Heat_Inert->Polymerization Oxidized_Products Oxidized Pyrazines (Loss of Aroma) Oxidation->Oxidized_Products Polymers MVP Polymers/Oligomers (Loss of Volatility) Polymerization->Polymers

Caption: Inferred degradation pathways of this compound during thermal processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_process Thermal Processing cluster_analysis Analysis cluster_results Results & Conclusion Prep_Control Prepare Control Sample (MVP + Solvent) Heating Heat Samples at Controlled Temperature and Time Prep_Control->Heating Prep_Test Prepare Test Sample (MVP + Solvent + Antioxidant) Prep_Test->Heating GCMS GC-MS Analysis of Headspace/Liquid Injection Heating->GCMS Quantify Quantify MVP Peak Area GCMS->Quantify Identify Identify Degradation Products GCMS->Identify Calculate Calculate % MVP Retention Quantify->Calculate Compare Compare Antioxidant Efficacy Calculate->Compare

Caption: Experimental workflow for evaluating the prevention of MVP degradation.

Troubleshooting_Logic Start Start: MVP Degradation Suspected Check_Aroma Is there a loss of characteristic aroma? Start->Check_Aroma Check_Off_Flavor Are there off-flavors present? Check_Aroma->Check_Off_Flavor Yes Re_evaluate Re-evaluate MVP Stability Check_Aroma->Re_evaluate No Analyze_Degradation Analyze for degradation products (GC-MS) Check_Off_Flavor->Analyze_Degradation Yes Implement_Antioxidant Implement Antioxidant Check_Off_Flavor->Implement_Antioxidant No Analyze_Degradation->Implement_Antioxidant Use_Inert_Atmosphere Use Inert Atmosphere Implement_Antioxidant->Use_Inert_Atmosphere Optimize_Conditions Optimize Temp/Time Use_Inert_Atmosphere->Optimize_Conditions Optimize_Conditions->Re_evaluate

Caption: Logical troubleshooting flow for addressing MVP degradation.

Technical Support Center: Optimizing GC Analysis of 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 2-Methyl-5-vinylpyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.

Q1: I am not seeing any peaks, or the signal for this compound is very low. What should I check?

A1: Low or no signal can be attributed to several factors, from sample preparation to instrument settings. A systematic check is recommended.[1][2]

  • Sample Preparation: Inefficient extraction can lead to low analyte concentration. For headspace analysis, ensure that the extraction time and temperature are optimized to facilitate the partitioning of this compound into the headspace.[1] The addition of salt (salting-out) can also improve the extraction of polar pyrazines.[1]

  • Injection System: Leaks in the injection port can cause sample loss.[1] Regularly check and replace the septum as it can become leaky after repeated use.[3] Also, verify that your injection volume is appropriate.

  • Column Issues: The column may be contaminated or degraded. Conditioning (baking out) the column at a high temperature can help remove contaminants.[4]

  • Detector Problems: Ensure the detector is turned on, and for Flame Ionization Detectors (FID), check that the flame is lit and gas flow rates are correct.[3][5]

Q2: The peak for this compound is tailing. How can I improve the peak shape?

A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with active compounds like pyrazines.

  • Active Sites: The primary cause is often the interaction of the analyte with active sites in the GC system.[1] Using a deactivated inlet liner and replacing it regularly is crucial.[1] If the column is the source of activity, trimming 10-20 cm from the inlet end can remove contaminated sections.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[4]

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to poor peak shape. Ensure the column is cut squarely and installed at the correct depth in both the injector and detector.

Q3: My this compound peak is splitting into two. What is the cause?

A3: Split peaks are typically related to the injection process or column issues.

  • Injection Technique: For manual injections, a slow injection can cause the sample to be introduced in separate bands. An autosampler is recommended for better reproducibility. For splitless injections, an inappropriate initial oven temperature relative to the solvent boiling point can be a cause.

  • Inlet Liner Issues: A cracked or contaminated liner can lead to uneven vaporization of the sample, resulting in split peaks.

  • Column Problems: A void at the head of the column can cause peak splitting. This may necessitate column replacement.

Q4: The retention time for this compound is inconsistent between runs. What could be the problem?

A4: Retention time shifts can compromise peak identification and quantification.

  • Flow Rate and Pressure Fluctuations: Leaks in the system or an unstable gas supply can cause changes in the carrier gas flow rate.[2] Regularly leak-check your system.

  • Oven Temperature Instability: Verify that the GC oven temperature is stable and reproducible. Ensure the oven has sufficient time to equilibrate at the initial temperature before injection.[6]

  • Column Degradation: As a column ages, its characteristics can change, leading to shifts in retention times.

Experimental Protocols & Data

Below are recommended starting parameters for the GC analysis of this compound. These should be optimized for your specific instrument and sample matrix.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds in solid or liquid matrices, such as food samples.[7][8][9]

Sample Preparation (HS-SPME)

  • Place a known quantity of the sample (e.g., 2-5 grams) into a headspace vial.[1][8]

  • Seal the vial with a PTFE/silicone septum.[1]

  • Equilibrate the sample at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heating block.[1][8]

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the volatile analytes.[1][7]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters

ParameterRecommended Value
GC Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or DB-5MS
Injector Temperature 250°C[9]
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Oven Program 40°C (hold for 2 min), then ramp at 10°C/min to 240°C[9]
MS Transfer Line Temp 250°C[9]
Ion Source Temperature 200°C[9]
Mass Range 50-350 amu
Method 2: Direct Liquid Injection

For liquid samples or standards dissolved in a solvent, direct injection is a common alternative.

GC Parameters

ParameterRecommended Starting Value
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Injection Mode Split or Splitless (see table below)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program 50°C (hold for 1 min), then ramp at 10°C/min to 250°C
Choosing an Injection Mode: Split vs. Splitless

The choice between split and splitless injection depends on the concentration of this compound in your sample.

FeatureSplit InjectionSplitless Injection
Best For High-concentration samplesTrace-level analysis
Sample to Column A small fractionNearly the entire sample
Pros Sharper peaks, less column contaminationHigh sensitivity
Cons Lower sensitivityCan lead to broader peaks if not optimized
Typical Split Ratio 20:1 to 100:1N/A

Visual Guides

Troubleshooting Workflow for Poor Peak Shape

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Poor Peak Shape Observed issue Identify Issue start->issue tailing Peak Tailing issue->tailing Asymmetric (tail) fronting Peak Fronting issue->fronting Asymmetric (front) splitting Split Peak issue->splitting Multiple peaks check_active_sites Check for Active Sites (liner, column inlet) tailing->check_active_sites reduce_conc Reduce Injection Volume or Dilute Sample fronting->reduce_conc check_injection Review Injection Technique & Solvent Choice splitting->check_injection check_column_install Check Column Installation splitting->check_column_install check_active_sites->reduce_conc solution Improved Peak Shape check_active_sites->solution reduce_conc->solution check_injection->solution check_column_install->solution

Caption: A logical workflow for diagnosing and resolving common peak shape issues.

Conceptual Diagram of Split vs. Splitless Injection

G cluster_split Split Injection (High Concentration) cluster_splitless Splitless Injection (Trace Analysis) inj_s Sample Injected inlet_s Heated Inlet inj_s->inlet_s column_s To GC Column (Small Portion) inlet_s->column_s 1 part vent_s To Split Vent (Majority of Sample) inlet_s->vent_s e.g., 50 parts inj_sl Sample Injected inlet_sl Heated Inlet (Split Vent Closed) inj_sl->inlet_sl column_sl To GC Column (Entire Sample) inlet_sl->column_sl ~100% transfer

Caption: Visualization of the sample path in split versus splitless injection modes.

References

Technical Support Center: Enhancing Resolution of Pyrazine Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic separation of pyrazine isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine isomers co-eluting in my chromatogram?

Co-elution of pyrazine isomers is a common challenge because their similar chemical structures and physicochemical properties lead to nearly identical interactions with the stationary and mobile phases.[1] Positional isomers of alkylpyrazines are particularly difficult to separate.[1] In gas chromatography-mass spectrometry (GC-MS), their mass spectra can also be very similar, making differentiation without adequate chromatographic separation challenging.[1][2][3]

Q2: How can I confirm that a single, broad, or asymmetrical peak in my chromatogram is due to co-elution?

Several methods can help you determine if you are experiencing a co-elution issue:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators of co-eluting compounds.[1]

  • Diode Array Detector (DAD) Analysis (for HPLC): A peak purity analysis using a DAD can reveal the presence of multiple components. If the UV-Vis spectra across the peak are not identical, it suggests co-elution.[1]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge is a clear indication of co-elution.[1]

Q3: What are the initial steps to troubleshoot co-eluting pyrazine isomers in reversed-phase HPLC?

To resolve co-eluting peaks in HPLC, you need to manipulate the factors that affect chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k').[1]

  • Optimize Retention Factor (k'): If your peaks are eluting too early (low k'), they are not interacting sufficiently with the stationary phase. Increase retention by weakening the mobile phase (e.g., decreasing the percentage of the organic solvent).[1]

  • Improve Selectivity (α): This is often the most effective approach.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity as they have different interactions with the analytes and stationary phase.[1]

    • Adjust Mobile Phase pH: For ionizable pyrazine derivatives, adjusting the pH with additives like formic acid or phosphoric acid can significantly impact retention and selectivity.[1]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.[4]

  • Increase Efficiency (N):

    • Use a longer column or a column packed with smaller particles (UHPLC).[4]

    • Optimize the flow rate.[4]

Q4: How can I improve the resolution of pyrazine isomers in Gas Chromatography (GC)?

Several parameters can be adjusted to enhance the separation of pyrazine isomers in GC:

  • Select an Appropriate Stationary Phase: The choice of the stationary phase is critical for selectivity. Polar columns, such as those with a polyethylene glycol (WAX) phase, often provide better selectivity for pyrazines compared to non-polar phases.[5]

  • Optimize the Oven Temperature Program: A slower temperature ramp rate can significantly improve the resolution of closely eluting isomers.[5]

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[5][6]

  • Decrease Column Internal Diameter: A smaller internal diameter can reduce band broadening and enhance resolution.[6]

  • Utilize Retention Indices (RI): Comparing the retention indices of your analytes with those of authentic standards or reliable databases is a crucial tool for the unambiguous identification of pyrazine isomers, especially when mass spectra are similar.[2][3]

Troubleshooting Guides

HPLC Troubleshooting for Pyrazine Isomer Co-elution

This guide provides a systematic approach to resolving co-eluting pyrazine isomers in HPLC.

HPLC_Troubleshooting Troubleshooting Workflow for Co-eluting Pyrazine Isomers in HPLC start Start: Co-eluting Pyrazine Isomers check_k Are peaks retained? (k' > 2) start->check_k adjust_k Decrease organic solvent percentage check_k->adjust_k No optimize_alpha Optimize Selectivity (α) check_k->optimize_alpha Yes adjust_k->check_k change_organic Switch organic modifier (Acetonitrile <=> Methanol) optimize_alpha->change_organic adjust_ph Adjust mobile phase pH (e.g., add formic acid) change_organic->adjust_ph change_column Change stationary phase (e.g., C18, PFP) adjust_ph->change_column optimize_n Optimize Efficiency (N) change_column->optimize_n longer_column Use a longer column or smaller particle size column optimize_n->longer_column optimize_flow Optimize flow rate longer_column->optimize_flow end Resolution Achieved optimize_flow->end

Caption: A decision tree for troubleshooting co-eluting pyrazine isomers in HPLC.

GC Troubleshooting for Pyrazine Isomer Co-elution

This guide provides a systematic approach to resolving co-eluting pyrazine isomers in GC.

GC_Troubleshooting Troubleshooting Workflow for Co-eluting Pyrazine Isomers in GC start Start: Co-eluting Pyrazine Isomers optimize_temp Optimize Oven Temperature Program start->optimize_temp slower_ramp Decrease temperature ramp rate optimize_temp->slower_ramp change_column Change GC Column/Parameters slower_ramp->change_column polar_column Switch to a more polar stationary phase (e.g., WAX) change_column->polar_column longer_column Increase column length polar_column->longer_column smaller_id Decrease column internal diameter longer_column->smaller_id optimize_flow Optimize Carrier Gas Flow Rate smaller_id->optimize_flow use_ri Utilize Retention Indices (RI) for Identification optimize_flow->use_ri end Resolution and Identification Achieved use_ri->end

Caption: A decision tree for troubleshooting co-eluting pyrazine isomers in GC.

Data Presentation

Table 1: Recommended GC Columns and Conditions for Pyrazine Isomer Separation
ParameterRecommendationRationale
Stationary Phase Polar phases (e.g., DB-WAX, ZB-WAXplus)Enhances selectivity for pyrazines.[5]
Non-polar phases (e.g., DB-1, ZB-5MS)Can also be used, but may offer less selectivity for some isomers.[2]
Column Dimensions Length: 30 m - 60 mLonger columns increase efficiency.[5]
Internal Diameter: 0.25 mmSmaller ID can improve resolution.[6]
Film Thickness: 0.25 µmA thinner film can reduce mass transfer resistance.[6]
Carrier Gas HeliumCommonly used and provides good efficiency.[3][5]
HydrogenCan offer better efficiency at higher flow rates.[6]
Flow Rate 1.0 - 1.2 mL/min (constant flow)Optimal flow rate minimizes band broadening.[3][5]
Table 2: HPLC Mobile Phase Optimization for Pyrazine Isomer Separation
Mobile Phase ComponentStarting ConditionOptimization Strategy
Organic Modifier Acetonitrile/Water (e.g., 50:50 v/v)[1]Vary the percentage of the organic modifier (e.g., 30%, 40%, 50%, 60%).[1] If resolution is poor, switch to methanol.[1]
pH Modifier No modifierAdd a low concentration of an acid (e.g., 0.1% formic acid or phosphoric acid).[1] Adjusting the pH is particularly effective for ionizable pyrazines.[1]
Elution Mode IsocraticIf isocratic elution is insufficient, introduce a gradient (e.g., linear gradient with increasing organic modifier).[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkylpyrazine Isomers

This protocol provides a starting point for the separation and identification of volatile alkylpyrazine isomers using GC-MS.

Objective: To separate and identify alkylpyrazine isomers using GC-MS and retention indices.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.[1]

GC Conditions:

  • Injector Temperature: 250 °C[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2][3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final hold: 5 minutes at 250 °C.[1]

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[5]

MS Conditions:

  • Ion Source Temperature: 230 °C[3]

  • Quadrupole Temperature: 150 °C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 40-300.[1]

Procedure:

  • Inject a standard mixture of the pyrazine isomers.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Calculate the retention indices for each peak using a series of n-alkanes.

  • Compare the obtained mass spectra and retention indices with reference data for positive identification.

Protocol 2: HPLC Method Development for Pyrazine Isomer Separation

This protocol details a systematic approach to optimizing the mobile phase to resolve co-eluting pyrazine isomers.

Objective: To achieve baseline separation of pyrazine isomers by modifying the mobile phase composition.

Initial Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile/Water (50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm.[1]

  • Temperature: Ambient (25 °C).[1]

Procedure:

  • Vary the Organic Modifier Percentage:

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 60%, 50%, 40%, 30%).[1]

    • Equilibrate the column with each mobile phase for at least 10 column volumes before injecting the sample.[1]

    • Analyze the chromatograms for changes in retention time and resolution.

  • Change the Organic Modifier:

    • If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.[1]

    • Repeat step 1 with varying methanol concentrations.

  • Adjust the Mobile Phase pH:

    • Prepare the aqueous component of the mobile phase with a buffer or an acid modifier. Start with a low concentration (e.g., 0.1% formic acid).[1]

    • Ensure the chosen pH is compatible with the column's operating range.[1]

    • Repeat the analysis with the pH-adjusted mobile phase.

  • Introduce Gradient Elution:

    • If isocratic elution is insufficient, develop a linear gradient. For example, start with a lower percentage of organic modifier and increase it over the course of the run.[1]

Experimental_Workflow General Experimental Workflow for Pyrazine Isomer Analysis start Start: Sample Containing Pyrazine Isomers sample_prep Sample Preparation (Extraction, Dilution, Filtration) start->sample_prep method_selection Select Chromatographic Method (GC or HPLC) sample_prep->method_selection gc_analysis GC Analysis method_selection->gc_analysis Volatile Isomers hplc_analysis HPLC Analysis method_selection->hplc_analysis Non-volatile or Thermally Labile Isomers data_acquisition Data Acquisition (Chromatogram and Spectra) gc_analysis->data_acquisition hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration, RI Calculation) data_acquisition->data_processing identification Isomer Identification (MS Library, RI Comparison) data_processing->identification quantification Quantification identification->quantification end Report Results quantification->end

Caption: A generalized workflow for the analysis of pyrazine isomers.

References

Addressing poor peak shape in 2-Methyl-5-vinylpyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 2-Methyl-5-vinylpyrazine, with a focus on resolving poor peak shape in chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to poor peak shape for this compound.

Q1: What are the common causes of poor peak shape in the GC-MS analysis of this compound?

Poor peak shape in the GC-MS analysis of this compound can manifest as peak tailing, peak fronting, or split peaks. Each of these issues has distinct causes:

  • Peak Tailing: This is observed when the peak's trailing edge is drawn out. It is often caused by active sites in the GC system that interact with the basic nitrogen-containing analyte. Other causes include column contamination, incorrect column installation, or a poorly cut column. If all peaks in the chromatogram are tailing, the issue is likely physical, such as a flow path disruption.

  • Peak Fronting: This appears as a leading edge on the peak. The most common cause is column overload, which can result from injecting too much sample or a sample that is too concentrated. It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.

  • Split Peaks: This is when a single compound appears as two or more merged peaks. This can be caused by improper column installation, issues with the injection technique (especially in splitless mode), or a mismatch between the injection solvent and the mobile phase.

Q2: My peak for this compound is tailing. How can I fix this?

Peak tailing for a basic compound like this compound is frequently due to interaction with active sites in the gas chromatograph. Here is a step-by-step guide to address this issue:

  • Use a Deactivated Inlet Liner: The inlet liner is a common source of active sites. Replace the current liner with a new, base-deactivated liner. Consider using a liner with deactivated glass wool to aid in vaporization and protect the column.

  • Select an Inert GC Column: Employ a GC column specifically designed for the analysis of active compounds, often labeled as "inert" or "base-deactivated." This will minimize interactions between the analyte and the column's stationary phase.

  • Check Column Installation: An improperly installed column can create dead volume and lead to peak tailing. Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.

  • Inlet Maintenance: Regularly replace the septum and clean the inlet liner to remove any contaminants that could be causing active sites.

  • Lower Analyte Concentration: If the tailing is accompanied by a shift in retention time as concentration changes, it may be due to active site saturation. Diluting the sample can sometimes mitigate this.

  • Increase Ion Source Temperature (GC-MS): In GC-MS analysis, a cold ion source can be a significant cause of peak tailing. Increasing the ion source temperature can reduce adsorption on the source surfaces.

Q3: My this compound peak is fronting. What should I do?

Peak fronting is most often a result of column overload. Here’s how to troubleshoot this problem:

  • Reduce Injection Volume: The simplest first step is to decrease the volume of sample injected onto the column.

  • Dilute the Sample: If reducing the injection volume is not feasible or does not resolve the issue, try diluting the sample.

  • Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column.

  • Check for Solvent Mismatch: A significant difference in polarity between the injection solvent and the stationary phase can cause peak fronting, especially for early eluting peaks. If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.

Q4: My peak for this compound is split. What is causing this?

Split peaks are often related to the injection process or column issues.

  • Improve Injection Technique: For manual injections, a slow or hesitant injection can cause the sample to be introduced as separate bands. An autosampler can improve reproducibility.

  • Check Column Installation: An improperly seated ferrule or incorrect column insertion depth can lead to peak splitting.

  • Examine the Inlet Liner: A cracked or contaminated liner can cause the sample to vaporize unevenly, resulting in split peaks. Consider using a liner with glass wool to promote better sample vaporization, but ensure the glass wool is also deactivated.

  • Optimize Initial Oven Temperature: In splitless injections, if the initial oven temperature is too high relative to the boiling point of the solvent, it can lead to poor analyte focusing and split peaks. The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor peak shape in the analysis of this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Peak Tailing cluster_2 Peak Fronting cluster_3 Split Peaks cluster_4 Resolution start Identify Peak Shape Problem tailing Tailing start->tailing fronting Fronting start->fronting splitting Splitting start->splitting deactivated_liner Use Deactivated Liner tailing->deactivated_liner inert_column Use Inert Column deactivated_liner->inert_column check_installation_t Check Column Installation inert_column->check_installation_t inlet_maintenance Perform Inlet Maintenance check_installation_t->inlet_maintenance dilute_sample_t Dilute Sample inlet_maintenance->dilute_sample_t end Peak Shape Improved dilute_sample_t->end reduce_volume Reduce Injection Volume fronting->reduce_volume dilute_sample_f Dilute Sample reduce_volume->dilute_sample_f increase_split Increase Split Ratio dilute_sample_f->increase_split increase_split->end injection_technique Optimize Injection splitting->injection_technique check_installation_s Check Column Installation injection_technique->check_installation_s check_liner Examine Liner check_installation_s->check_liner oven_temp Adjust Initial Oven Temp check_liner->oven_temp oven_temp->end

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation: Parameter Effects on Peak Shape

ParameterHigh Value EffectLow Value EffectRecommended Action for Poor Peak Shape
Injection Volume Peak Fronting (Overload)-Reduce volume or dilute sample.
Analyte Concentration Peak Fronting (Overload)-Dilute sample.
Inlet Temperature -Peak Broadening or TailingIncrease temperature for efficient vaporization.
Initial Oven Temp. Peak Splitting (Splitless)Better FocusingLower initial temperature.
Column Inertness -Peak Tailing (Active Sites)Use a base-deactivated/inert column.
Liner Deactivation -Peak Tailing (Active Sites)Use a new, deactivated liner.
Split Ratio Less Analyte on ColumnMore Analyte on ColumnIncrease split ratio to avoid overload.

Experimental Protocols

This section provides a general experimental protocol for the GC-MS analysis of this compound. This protocol is a starting point and may require optimization for your specific instrument and application.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Perform serial dilutions to create calibration standards at the desired concentration range.

    • For complex matrices, a sample extraction technique such as solid-phase microextraction (SPME) may be necessary.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent inert column.

    • Inlet: Split/Splitless injector.

    • Liner: Base-deactivated single taper with glass wool.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2

Reducing sample loss during extraction of volatile pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing sample loss during the extraction of volatile pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting volatile pyrazines?

A1: Common methods for the extraction of volatile pyrazines include:

  • Liquid-Liquid Extraction (LLE): This technique involves using a solvent to extract pyrazines from a liquid sample.[1][2] Multiple extractions with fresh solvent are often necessary for effective recovery.[1][2][3]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free method that uses a coated fiber to adsorb volatile compounds from the headspace of a sample.[4][5] It is particularly useful for concentrating analytes.[5]

  • Distillation: Steam or vacuum distillation can be used to separate volatile pyrazines from non-volatile components in a sample matrix.[1][2][3]

  • Purge-and-Trap: This method involves purging volatile compounds from a sample with an inert gas and trapping them on a sorbent material before analysis.[6]

Q2: I am experiencing low recovery of pyrazines. What are the likely causes and how can I improve it?

A2: Low recovery of volatile pyrazines can be attributed to several factors:

  • High Volatility: Pyrazines can be lost due to their inherent volatility. It is crucial to handle samples in sealed containers and minimize exposure to the atmosphere.[7][8] Storing samples at low temperatures can also help reduce loss.[7]

  • Inefficient Extraction: A single extraction step may not be sufficient. For LLE, performing multiple extractions with fresh solvent can significantly improve recovery.[2][3] For SPME, optimizing extraction time and temperature is critical.[5]

  • Improper Solvent Selection (LLE): The choice of solvent is crucial. Solvents like methyl-t-butyl ether (MTBE) and ethyl acetate are commonly used, but their effectiveness can vary depending on the specific pyrazines and sample matrix.[1][2][3]

  • Degradation: High temperatures used in some extraction methods, like steam distillation, can potentially lead to the degradation of thermally sensitive pyrazines.[4][9]

Q3: My extracts contain impurities, particularly imidazoles. How can I remove them?

A3: The co-extraction of impurities like imidazoles is a common issue, especially when using moderately polar solvents like MTBE or ethyl acetate.[1][2][3][10] Here are some strategies to remove them:

  • Solvent Selection: Using a non-polar solvent such as hexane for LLE can selectively extract pyrazines while leaving more polar imidazoles in the aqueous phase.[1][2][10]

  • Column Chromatography: Passing the extract through a silica gel column can effectively separate pyrazines from imidazole impurities.[1][2][10] A common eluent system is a mixture of hexane and ethyl acetate.[1][10]

  • Distillation: Distillation can be used to isolate volatile pyrazines, leaving non-volatile impurities like imidazoles behind in the distillation residue.[1][2][3]

Q4: What are the best practices for handling volatile pyrazine samples to minimize loss?

A4: To minimize the loss of volatile pyrazines, adhere to the following best practices:

  • Work Efficiently: Minimize the time samples are exposed to the atmosphere.[8] Have all necessary supplies ready before starting an extraction.[8]

  • Avoid High Temperatures: Unless required by the protocol, avoid heating samples, as this can increase volatilization.[8]

  • Proper Sealing: Use tightly sealed vials and containers. For gas chromatography (GC) analysis, use appropriate septa.

  • Use Cold Solvents/Samples: When possible, work with chilled solvents and samples to reduce vapor pressure.[8]

  • Minimize Agitation: While mixing is necessary, avoid vigorous shaking or vortexing that can increase the surface area and promote volatilization. Gentle inversion is recommended.[8]

  • Inert Atmosphere: For highly sensitive samples, working under an inert atmosphere (e.g., nitrogen) can prevent degradation and loss.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis
Possible Cause Troubleshooting Step
Matrix Interference Use a more selective extraction method like SPME or perform a cleanup step using column chromatography.[5][10] A DB-WAX column may offer better separation from interferences than a DB-5MS column.[5]
Column Overloading Dilute the sample before injection. Ensure the concentration is appropriate for the column's capacity.[11]
Improper GC Parameters Optimize the GC oven temperature program, injector temperature, and carrier gas flow rate.[12]
Active Sites in the GC System Use a deactivated liner and column to prevent analyte adsorption.
Issue 2: Inconsistent Quantitative Results
Possible Cause Troubleshooting Step
Sample Loss During Preparation Strictly adhere to best handling practices for volatile compounds.[7][8] Use an internal standard to correct for losses. Deuterated internal standards are highly recommended for their similarity to the analytes.[12]
Instrument Variability Regularly perform instrument calibration and maintenance. Use an internal standard to compensate for variations in injection volume and detector response.[12]
Matrix Effects Matrix effects can suppress or enhance the analyte signal. Use matrix-matched standards for calibration or employ the standard addition method.[13]
Incomplete Extraction Optimize extraction parameters such as solvent volume, extraction time, and temperature.[5] For LLE, ensure thorough mixing of the phases.

Data Summary

Table 1: Comparison of Extraction Techniques for Volatile Pyrazines
Extraction Technique Advantages Disadvantages Typical Recovery
Liquid-Liquid Extraction (LLE) Simple, widely applicable.[1][3]Can be labor-intensive, may require large solvent volumes, potential for emulsion formation.[6]>90% with multiple extractions.[3]
Solid-Phase Microextraction (SPME) Solventless, simple, integrates extraction and concentration.[4][5]Fiber lifetime can be limited, matrix effects can influence adsorption.[4]Method dependent, but can be highly sensitive.[4][14]
Distillation Effective for separating volatile from non-volatile compounds.[1][3]High temperatures can cause degradation of some pyrazines.[4][9]Can be high, but depends on the volatility of the specific pyrazines.
Purge-and-Trap Highly sensitive for trace analysis.[6]Can be complex, potential for ghost peaks from trapping material.[5]Good for quantification of minor or trace pyrazines.[6]
Table 2: Quantitative Data for Selected Pyrazines in Soy Sauce Aroma Type Baijiu
Pyrazine Concentration Range (μg/L)
2,3,5,6-Tetramethylpyrazine475 - 1862
2,6-Dimethylpyrazine460 - 1590
2,3,5-Trimethylpyrazine317 - 1755
5-Ethyl-2,3-dimethylpyrazine0.8 - 12.5
2-Isobutyl-3-methylpyrazine1.0 - 5.9
2,3-Diethyl-5-methylpyrazine1.1 - 15.5
Data from a study using UPLC-MS/MS for quantification.[15]

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE) for Pyrazines from an Aqueous Matrix

Objective: To extract pyrazines from an aqueous sample for subsequent analysis.

Methodology:

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the sample to basic (e.g., pH 13) to ensure pyrazines are in their free base form, which is more soluble in organic solvents.[6]

  • First Extraction: Add a volume of a suitable organic solvent (e.g., hexane or methyl-t-butyl ether).[1][2] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing the extracted pyrazines.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) at least two more times with fresh portions of the organic solvent to maximize recovery.[1][2][3]

  • Combine and Dry: Combine all the organic extracts. Dry the combined extract over an anhydrous drying agent (e.g., sodium sulfate).[9]

  • Concentration: Carefully concentrate the dried extract under a gentle stream of nitrogen or using a rotary evaporator with reduced vacuum to avoid loss of volatile pyrazines.[7]

  • Reconstitution: Reconstitute the final extract in a known volume of a suitable solvent for analysis (e.g., by GC-MS).

LLE_Workflow start Aqueous Sample ph_adjust Adjust to pH 13 start->ph_adjust add_solvent Add Organic Solvent (e.g., Hexane) ph_adjust->add_solvent extract Shake and Separate Phases add_solvent->extract collect_organic Collect Organic Layer extract->collect_organic repeat Repeat Extraction 2x collect_organic->repeat repeat->add_solvent Yes combine Combine Organic Extracts repeat->combine No dry Dry with Na2SO4 combine->dry concentrate Concentrate Gently dry->concentrate end Analysis (GC-MS) concentrate->end

Liquid-Liquid Extraction Workflow for Pyrazines.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile pyrazines from a solid or liquid sample for GC-MS analysis.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the homogenized sample (e.g., 3-5 g) into a headspace vial.[12]

  • Internal Standard: Add an internal standard (e.g., deuterated pyrazine) if quantitative analysis is required.[12]

  • Sealing: Immediately seal the vial with a septum cap.

  • Equilibration and Extraction: Place the vial in a heating block or autosampler at a controlled temperature (e.g., 50-70°C).[4][5] Allow the sample to equilibrate for a set time, then expose the SPME fiber to the headspace for a specific extraction time (e.g., 30 minutes).[5][14]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injector. The high temperature of the injector (e.g., 250-270°C) will desorb the trapped analytes onto the GC column.[4][12]

  • Analysis: Start the GC-MS analysis run.

SPME_Workflow start Sample in Vial seal Seal Vial start->seal heat Heat and Equilibrate seal->heat extract Expose SPME Fiber to Headspace heat->extract retract Retract Fiber extract->retract desorb Desorb in GC Injector retract->desorb end GC-MS Analysis desorb->end

Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
Troubleshooting Logic for Pyrazine Extraction

This diagram outlines a logical approach to troubleshooting common issues during pyrazine extraction.

Troubleshooting_Logic start Problem Encountered low_recovery Low Pyrazine Recovery? start->low_recovery impurities Impure Extract? start->impurities inconsistent Inconsistent Results? start->inconsistent check_volatility Check Handling Procedures (Sealing, Temp) low_recovery->check_volatility Yes check_solvent Change LLE Solvent (e.g., to Hexane) impurities->check_solvent Yes use_is Use Internal Standard (Deuterated) inconsistent->use_is Yes optimize_extraction Optimize Extraction (Time, Temp, Solvent) check_volatility->optimize_extraction multiple_extractions Perform Multiple LLE Steps optimize_extraction->multiple_extractions cleanup Add Cleanup Step (Silica Chromatography) check_solvent->cleanup check_gc Verify GC-MS Performance use_is->check_gc matrix_match Use Matrix-Matched Standards check_gc->matrix_match

Troubleshooting Logic for Pyrazine Extraction Issues.

References

Calibration curve challenges for volatile compounds like 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with volatile compounds, focusing on the challenges associated with creating a calibration curve for analytes like 2-Methyl-5-vinylpyrazine.

Troubleshooting Guide

Encountering issues with your calibration curve is a common challenge in volatile compound analysis. This guide provides a structured approach to identifying and resolving these issues.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Linearity (r² < 0.995) 1. Inaccurate standard preparation or degradation of standards. 2. Inappropriate calibration range (too wide or too narrow). 3. Active sites in the injector liner or column adsorbing the analyte, especially at low concentrations.[1] 4. Matrix effects from the sample diluent or co-eluting compounds.[2][3] 5. Detector saturation at high concentrations.1. Prepare fresh calibration standards daily using high-purity solvents and store them properly (e.g., in amber vials at ≤ 4°C under an inert atmosphere).[1] 2. Determine the linear range of the detector for your analyte and adjust the concentration of your calibration standards accordingly.[4] 3. Use a deactivated injector liner and consider conditioning the column.[1] 4. Prepare matrix-matched standards by spiking a blank matrix with your analyte.[1] 5. Narrow the calibration range to avoid detector saturation and dilute samples if necessary.
High Variability in Replicate Injections 1. Inconsistent injection volume. 2. Leaks in the GC system (e.g., septum, fittings). 3. Inconsistent vial sealing (crimping). 4. Non-homogenous sample or standard.1. Ensure the autosampler is functioning correctly. If performing manual injections, ensure a consistent technique.[1] 2. Perform a leak check on the GC system. 3. Use a high-quality crimper and visually inspect each vial seal. Do not reuse vials for multiple injections.[5] 4. Thoroughly vortex or sonicate standards and samples before analysis.
Low Sensitivity / Poor Peak Response 1. Low analyte concentration in the headspace. 2. Sub-optimal headspace incubation temperature or time. 3. Incorrect SPME fiber coating for the analyte. 4. Analyte degradation.1. Increase the sample volume or consider a more sensitive analytical technique. 2. Optimize headspace parameters; higher temperatures generally increase the concentration of volatile compounds in the gas phase.[6] 3. Select an SPME fiber with a suitable stationary phase for your analyte's polarity and volatility. 4. Check for analyte stability in the chosen solvent and under the analytical conditions.
Calibration Curve Does Not Go Through the Origin 1. Presence of the analyte in the blank or solvent. 2. Active sites in the system adsorbing a certain amount of analyte before a response is detected.[7] 3. Incorrect integration of the blank peak.1. Analyze a fresh, high-purity solvent blank. If the analyte is present, obtain a new solvent lot. 2. This can create a positive offset. It may be necessary to use a weighted regression or a quadratic curve fit.[7][8] 3. Review the integration parameters to ensure the blank is being processed correctly.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound not linear?

Poor linearity for volatile compounds like this compound can stem from several factors. A primary cause is often related to the preparation and stability of your calibration standards. Due to their volatility, these compounds can easily evaporate from solution, leading to inaccurate concentrations, especially at lower levels. It is crucial to prepare fresh standards and keep vials tightly sealed.[5] Another common issue is the interaction of the analyte with active sites in the GC inlet, which can lead to non-linear responses.[1] Additionally, the chosen concentration range might exceed the linear dynamic range of your detector.

Q2: How can I minimize the loss of volatile analytes during standard preparation?

To minimize analyte loss, prepare stock solutions in a volumetric flask and dilute them gravimetrically. Use a high-purity, less volatile solvent if compatible with your analyte and method. When preparing dilutions, work quickly and keep all containers sealed as much as possible. It is also recommended to prepare standards at a lower temperature to reduce evaporation. Storing standards in amber vials with minimal headspace at low temperatures (e.g., ≤ 4°C) can also help maintain their integrity.[1]

Q3: What is the "matrix effect" and how can it affect my calibration for volatile compounds?

The matrix effect refers to the influence of other components in the sample (the matrix) on the analytical signal of the target analyte.[2][9] For volatile compounds analyzed by headspace GC-MS, the matrix can alter the partitioning of the analyte between the sample phase and the headspace, leading to either an enhancement or suppression of the signal.[9] For example, the presence of non-volatile components can affect the volatility of the analyte.[3] To mitigate this, it is best to use a matrix-matched calibration, where the calibration standards are prepared in a blank matrix that is as similar as possible to the actual samples.[1]

Q4: What is the best type of internal standard to use for the analysis of this compound?

The ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte but is not present in the samples.[10] For mass spectrometry-based methods like GC-MS, a stable isotope-labeled (e.g., deuterated) version of the analyte, such as 2-Methylpyrazine-d6, is the "gold standard."[11] These internal standards behave almost identically to their non-labeled counterparts during sample preparation and analysis, providing excellent correction for variations.[11] If a deuterated analog is not available, a structurally similar pyrazine that is not expected to be in your samples could be a suitable alternative.

Q5: What are the key parameters to optimize in a headspace GC-MS method for volatile compounds?

The most critical headspace parameters to optimize are the incubation temperature and time.[12] Higher temperatures increase the vapor pressure of the analyte, leading to higher concentrations in the headspace and thus greater sensitivity.[6] However, excessively high temperatures can lead to degradation of the analyte or the sample matrix. The incubation time should be sufficient to allow for equilibrium to be reached between the sample and the headspace. Other important parameters to optimize include the GC oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ion source temperature, ionization mode).[11]

Experimental Protocols

Protocol: Headspace GC-MS Calibration Curve for this compound

This protocol outlines the steps for creating an external standard calibration curve for the quantification of this compound using headspace gas chromatography-mass spectrometry (HS-GC-MS).

1. Reagents and Materials

  • This compound (≥98% purity)

  • Internal Standard (IS): 2-Methylpyrazine-d6 (or another suitable pyrazine)

  • Solvent: GC-MS grade methanol or dichloromethane

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Crimper and decapper

  • Gas-tight syringes

  • Volumetric flasks and pipettes

2. Preparation of Stock and Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

  • Working Standards: In separate headspace vials, place a fixed volume of your sample matrix (if performing matrix-matched calibration) or a suitable solvent. Spike each vial with a known volume of a calibration standard and a constant amount of the internal standard stock solution. For example, to 1 mL of matrix, add 10 µL of the appropriate calibration standard and 10 µL of the internal standard stock solution.

  • Blank: Prepare a blank sample containing only the matrix and the internal standard.

3. Headspace GC-MS Analysis

  • Sample Incubation: Place the sealed headspace vials in the autosampler tray. Incubate each vial at a pre-determined temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for equilibration of the volatile compounds in the headspace.

  • Injection: A heated, gas-tight syringe or a valve-and-loop system will automatically inject a specific volume of the headspace gas into the GC inlet.[13]

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard in each chromatogram.

  • Calculate the response ratio for each calibration level: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (r²) will be used for quantification. An acceptable linearity is generally indicated by an r² ≥ 0.995.

Quantitative Data Summary

The following table presents typical method validation parameters for the quantitative analysis of pyrazines using HS-SPME-GC-MS.

ParameterTypical ValueReference(s)
Linearity (r²)≥ 0.99[11]
Limit of Detection (LOD)0.02 - 1 µg/L[14]
Limit of Quantification (LOQ)0.03 - 4 µg/L[14]
Intra-day Precision (%RSD)< 10%[15]
Inter-day Precision (%RSD)< 15%[15]
Recovery85 - 115%[16]

Visualizations

G cluster_prep Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing stock Prepare Primary Stock Solution dilute Serially Dilute to Create Calibration Standards stock->dilute spike Spike Standards & IS into Vials dilute->spike incubate Incubate Vials in Headspace Sampler spike->incubate inject Inject Headspace into GC-MS incubate->inject acquire Acquire Data inject->acquire integrate Integrate Peak Areas acquire->integrate ratio Calculate Response Ratios integrate->ratio plot Plot Calibration Curve ratio->plot regress Perform Linear Regression plot->regress

Caption: Workflow for creating a calibration curve for a volatile compound.

G cluster_standards Check Standards cluster_instrument Check Instrument cluster_matrix Check Matrix Effects start Poor Calibration Curve Linearity (r² < 0.995) q_standards Are standards freshly and accurately prepared? start->q_standards s_standards Prepare fresh standards and re-analyze. q_standards->s_standards No q_instrument Is the GC system performing optimally? q_standards->q_instrument Yes a_standards_yes Yes a_standards_no No s_standards->start s_instrument Check for leaks, condition column, use deactivated liner. q_instrument->s_instrument No q_matrix Is there a potential matrix effect? q_instrument->q_matrix Yes a_instrument_yes Yes a_instrument_no No s_instrument->start s_matrix Prepare matrix-matched standards. q_matrix->s_matrix Yes end_node Linearity Improved q_matrix->end_node No a_matrix_yes Yes a_matrix_no No s_matrix->start

Caption: Troubleshooting workflow for poor calibration curve linearity.

References

Technical Support Center: Method Refinement for Trace Level Detection of 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 2-Methyl-5-vinylpyrazine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace level detection of this compound?

A1: The most prevalent and effective methods for analyzing this compound at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] GC-MS is often preferred for its high sensitivity and resolution for volatile compounds like pyrazines.[3]

Q2: What are the key physical and chemical properties of this compound relevant to its analysis?

A2: this compound is a colorless to pale yellow liquid with a characteristic nutty, roasted, coffee-like aroma.[4] It is a volatile organic compound, a property that is central to its analysis by headspace techniques and GC-MS. It is soluble in organic solvents like ethanol but insoluble in water.[4]

Q3: What are typical matrices in which this compound is analyzed?

A3: this compound is a known flavor component in a variety of food products, including coffee, roasted nuts, and cocoa.[5][6][7] In the context of drug development and research, it might be analyzed in various matrices such as biological fluids (e.g., plasma, urine), cell culture media, or pharmaceutical formulations.

Q4: What are the expected challenges when analyzing this compound at trace levels?

A4: At trace levels, challenges include matrix interference, low recovery during sample preparation, co-elution with other compounds, and achieving the required sensitivity (low limits of detection and quantification).[1] For GC-MS analysis, issues like peak tailing or fronting can also occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

GC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
No or Low Peak for this compound Inefficient Sample Extraction: The analyte is not being effectively transferred from the sample matrix to the analysis phase.- Optimize extraction parameters (e.g., time, temperature, pH).- For Headspace-SPME, ensure the fiber is appropriate for volatile pyrazines (e.g., DVB/CAR/PDMS).- For liquid-liquid extraction, ensure the solvent is appropriate and the extraction is performed multiple times.
Sample Degradation: The analyte may be unstable under the experimental conditions.- Check the pH of the sample; pyrazines can be pH-sensitive.- Minimize sample exposure to high temperatures and light.- Analyze samples as quickly as possible after preparation.
Instrumental Issues: Leaks in the GC inlet, a contaminated liner, or a faulty detector can lead to signal loss.- Perform a leak check on the GC inlet.- Replace the inlet liner and septum.- Verify detector settings and performance.
Poor Peak Shape (Tailing) Active Sites in the GC System: Polar analytes can interact with active sites in the inlet liner or on the column, causing peak tailing.- Use a deactivated inlet liner.- Trim the first few centimeters of the GC column.- Consider using a more inert column.
Inappropriate Flow Rate: The carrier gas flow rate may not be optimal for the separation.- Optimize the carrier gas flow rate for your specific column and method.
Poor Peak Shape (Fronting) Column Overload: The concentration of the analyte injected is too high for the column's capacity.- Dilute the sample before injection.- Reduce the injection volume.
Inconsistent Retention Times Fluctuations in GC Conditions: Changes in oven temperature, carrier gas flow rate, or pressure can affect retention times.- Ensure the GC oven is properly calibrated and maintaining a stable temperature.- Check for leaks in the gas lines and ensure a constant carrier gas flow.
Column Contamination: Buildup of non-volatile residues on the column can alter its properties.- Bake out the column at a high temperature (within its specified limits).- If contamination is severe, replace the column.
Matrix Interference Co-eluting Compounds: Other compounds in the sample matrix may have similar retention times and mass spectra, interfering with the analyte peak.- Optimize the GC temperature program to improve separation.- Use a longer or higher-resolution GC column.- Employ Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on the mass spectrometer to selectively detect this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of pyrazines. It is important to note that specific values for this compound may vary depending on the matrix, instrumentation, and method used.

Table 1: Method Performance for Pyrazine Analysis

ParameterGC-MSUPLC-MS/MSNotes
Limit of Detection (LOD) 2 - 60 ng/g (in oil)1 µg/L (in vinegar)GC-MS generally offers lower LODs for volatile pyrazines.[8][9]
Limit of Quantification (LOQ) 6 - 180 ng/g (in oil)5 µg/L (in vinegar)LOQ is the lowest concentration that can be reliably quantified.[8][9]
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[3]
Recovery (%) 91.6 - 109.2% (in oil)81.01 - 113.5% (in vinegar)Recovery indicates the efficiency of the extraction process.[8][9]
Precision (%RSD) < 16% (intra- and inter-day)< 7.8% (inter-day)Relative Standard Deviation indicates the reproducibility of the method.[8][9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of this compound in solid or liquid samples such as food matrices, cell culture media, or environmental samples.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the homogenized sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).

  • For solid samples, the addition of a small amount of purified water or a saturated sodium chloride solution can enhance the release of volatile compounds.

  • Add an appropriate internal standard (e.g., a deuterated analog of a similar pyrazine) to each sample for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and heater.

  • Equilibration: Incubate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.[10]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set time (e.g., 20-40 minutes) at the same or a slightly different temperature to adsorb the analytes.[10]

3. GC-MS Analysis:

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • GC Separation:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program could be: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized for the specific sample matrix and target analytes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification, and Selected Ion Monitoring (SIM) mode for trace level quantification to enhance sensitivity and selectivity. Key ions for this compound would be determined from its mass spectrum.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

This protocol is suitable for liquid samples such as beverages or biological fluids.

1. Sample Preparation and Extraction:

  • Pipette a known volume of the liquid sample (e.g., 5-10 mL) into a separatory funnel or a suitable extraction vessel.

  • Add an appropriate internal standard.

  • Add a suitable organic solvent (e.g., dichloromethane or diethyl ether). The volume will depend on the sample volume and desired concentration factor.

  • Vigorously shake the mixture for a few minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh solvent at least once more to maximize recovery.

  • Combine the organic extracts.

2. Drying and Concentration:

  • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the dried extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • The GC-MS conditions would be similar to those described in Protocol 1, with optimization as needed.

Visualizations

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Homogenized Sample vial Headspace Vial sample->vial seal Seal Vial vial->seal is Internal Standard is->vial equilibrate Equilibration (Heating & Agitation) seal->equilibrate extract SPME Fiber Extraction equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS Detection (Scan/SIM) separate->detect identify Identification detect->identify quantify Quantification detect->quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions: Sample Prep cluster_solutions2 Solutions: Instrumental cluster_solutions3 Solutions: Degradation start Problem: No or Low Analyte Peak cause1 Sample Preparation Issue? start->cause1 cause2 Instrumental Problem? start->cause2 cause3 Analyte Degradation? start->cause3 sol1a Optimize Extraction (Time, Temp, pH) cause1->sol1a sol1b Check SPME Fiber/ Extraction Solvent cause1->sol1b sol2a Perform Inlet Leak Check cause2->sol2a sol2b Replace Liner & Septum cause2->sol2b sol2c Verify Detector Function cause2->sol2c sol3a Analyze Samples Promptly cause3->sol3a sol3b Check Sample pH & Storage cause3->sol3b end Problem Resolved sol1a->end sol1b->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end

Caption: Troubleshooting logic for addressing no or low analyte peak issues.

References

Validation & Comparative

Inter-laboratory Comparison of 2-Methyl-5-vinylpyrazine Quantification: A Guide to Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methyl-5-vinylpyrazine, a significant flavor and aroma compound found in various food products and a potential marker in other matrices. Due to a lack of direct inter-laboratory comparison studies for this specific analyte, this document presents a compilation of common methodologies and representative performance data from studies on structurally similar pyrazine compounds. This information is intended to assist laboratories in selecting and validating appropriate methods for their specific needs.

Introduction

This compound is a heterocyclic aromatic compound that contributes to the nutty, roasted, and coffee-like aromas in a variety of thermally processed foods.[1][2] Accurate and precise quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and potentially in other research areas where it may serve as a biomarker. The most common analytical technique for the analysis of volatile and semi-volatile compounds like pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).[3]

This guide focuses on two prevalent sample preparation techniques coupled with GC-MS for the analysis of pyrazines: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative of those used for the analysis of volatile pyrazines in various matrices.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is highly suitable for the extraction of volatile and semi-volatile compounds from solid and liquid matrices. It is a solvent-free technique, which is a significant advantage.

  • Sample Preparation:

    • Weigh 1-2 g of the homogenized solid sample (e.g., ground coffee) or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[3]

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar pyrazine not present in the sample).

    • For solid samples, add 5 mL of a saturated NaCl solution to facilitate the release of volatile compounds.[3]

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler and allow it to equilibrate at 60°C for 15 minutes.

    • Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[3]

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated injection port of the GC (250°C) for thermal desorption for 5 minutes in splitless mode.[3]

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[3]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions for this compound should be determined by analyzing a pure standard.

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS

LLE is a classic and robust method for extracting analytes from liquid samples or solid samples that can be homogenized in a solvent.

  • Sample Preparation:

    • Homogenize a known weight (e.g., 5 g) of the sample.

    • Mix the homogenized sample with 20 mL of a suitable organic solvent, such as dichloromethane (DCM).[4]

    • Add a known amount of an appropriate internal standard.

  • Liquid-Liquid Extraction Procedure:

    • Vigorously shake or vortex the mixture for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid layers.[3]

    • Carefully collect the organic layer.

    • Repeat the extraction of the remaining sample with another 10 mL of the solvent to maximize recovery.[4]

    • Combine the organic extracts.

  • Extract Concentration and Analysis:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.[4]

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[4]

    • Transfer the concentrated extract to a 2 mL autosampler vial.

    • Inject 1 µL of the extract into the GC-MS system using the same GC-MS conditions as described in Protocol 1.

Data Presentation: A Comparative Look at Method Performance

As no direct inter-laboratory comparison data for this compound is available, the following tables summarize representative validation parameters for similar pyrazine compounds, offering a benchmark for expected method performance.

Table 1: Method Sensitivity for Pyrazine Quantification (Data is representative of performance for similar pyrazine compounds)

ParameterHS-SPME-GC-MSReference
Limit of Detection (LOD)0.83 ng/mL[5]
Limit of Quantification (LOQ)2.5 ng/mL[5]

Table 2: Accuracy and Precision for Pyrazine Quantification (Data is representative of performance for similar pyrazine compounds)

Spiked ConcentrationMean Recovery (%)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=15)Reference
Low91.6 - 109.2< 16%< 16%[6]
Medium91.6 - 109.2< 16%< 16%[6]
High91.6 - 109.2< 16%< 16%[6]

Table 3: Linearity of Pyrazine Quantification (Data is representative of performance for similar pyrazine compounds)

ParameterValueReference
Linearity Range2.5 - 500 ng/mL[5]
Correlation Coefficient (r²)> 0.999[5]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample (Solid or Liquid) Vial Add to Headspace Vial Sample->Vial IS_NaCl Add Internal Standard & Saturated NaCl Vial->IS_NaCl Seal Seal Vial IS_NaCl->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

HS-SPME-GC-MS Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Homogenized Sample Solvent_IS Add Solvent (DCM) & Internal Standard Sample->Solvent_IS Extract Vortex/Shake & Centrifuge Solvent_IS->Extract Collect Collect Organic Layer Extract->Collect Repeat Repeat Extraction Collect->Repeat Combine Combine Extracts Collect->Combine Repeat->Collect Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate under N2 Dry->Concentrate GCMS Inject into GC-MS Concentrate->GCMS Quantify Quantification GCMS->Quantify

LLE-GC-MS Experimental Workflow

Conclusion

Both HS-SPME-GC-MS and LLE-GC-MS are robust and reliable methods for the quantification of pyrazines. The choice between the two will largely depend on the specific application, sample matrix, and desired throughput. HS-SPME is often favored for its ease of automation and solvent-free nature, making it ideal for volatile analysis in solid samples. LLE, while more labor-intensive, can be effective for a wider range of sample types and may be more suitable when higher sample capacity is required. The provided protocols and representative performance data serve as a valuable starting point for laboratories looking to establish and validate a method for the quantification of this compound.

References

A Head-to-Head Battle: HPLC-UV vs. GC-MS for the Analysis of 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise quantification of volatile and semi-volatile compounds is paramount for quality control, safety assessment, and research and development across various industries, including food and beverage, pharmaceuticals, and environmental analysis. 2-Methyl-5-vinylpyrazine, a key aroma compound found in many roasted and heated food products, presents a unique analytical challenge. This guide provides a comprehensive comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this important analyte.

This comparison delves into the experimental protocols, performance characteristics, and logical workflows of each technique, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific analytical needs.

Principle of Separation and Detection

HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase C18 column is typically employed, where the separation is driven by the compound's polarity. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.

GC-MS , on the other hand, is ideally suited for volatile compounds. In this technique, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio, providing both qualitative and quantitative information. Given that this compound is a volatile compound, GC-MS is generally the more conventional and sensitive choice for its analysis.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-UV and GC-MS are outlined below. It is important to note that while GC-MS methods for pyrazines are well-established, specific HPLC-UV methods for this compound are less common in published literature. The HPLC-UV protocol provided is a representative method based on the analysis of similar pyrazine compounds.

HPLC-UV Method

Sample Preparation:

A liquid-liquid extraction (LLE) is a common sample preparation technique for HPLC analysis.

  • To 10 mL of a liquid sample (e.g., beverage, aqueous extract), add 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound.

  • Centrifuge the sample to achieve a clear separation of the organic and aqueous layers.

  • Carefully collect the organic layer.

  • The extracted sample is then ready for injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. For example, a starting mobile phase of 30% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Pyrazines generally exhibit UV absorbance around 270-280 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

  • Injection Volume: 10 µL.

GC-MS Method

Sample Preparation:

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free and sensitive technique for extracting volatile compounds from various matrices.

  • Place 1-5 g of the solid or liquid sample into a headspace vial.

  • For solid samples, adding a small amount of a salt solution can aid in the release of volatile compounds.

  • Seal the vial and place it in a heating block (e.g., at 60°C) for a specific equilibration time (e.g., 15 minutes).

  • Expose an SPME fiber (e.g., with a Carboxen/PDMS coating) to the headspace for a defined period to allow for the adsorption of volatile analytes.

  • Retract the fiber and introduce it into the hot inlet of the gas chromatograph for thermal desorption of the analytes.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating pyrazines.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/min to 240°C, with a final hold time of 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 120, 119, 94, 67) for enhanced sensitivity and selectivity.

Performance Comparison

The choice between HPLC-UV and GC-MS often comes down to the required sensitivity, selectivity, and the nature of the analyte. The following table summarizes the expected performance characteristics for the analysis of this compound by each technique. The data for HPLC-UV is extrapolated from methods for similar pyrazine compounds due to the limited availability of specific data for this compound.

ParameterHPLC-UV (Representative)GC-MS (Typical)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Linearity (r²) > 0.998> 0.999
Precision (%RSD) < 5%< 2%
Selectivity ModerateHigh
Throughput ModerateHigh (with autosampler)
Cost Lower initial investmentHigher initial investment

Logical Workflow Diagrams

To visualize the analytical processes, the following diagrams were generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis cluster_data Data Output Sample Liquid Sample Solvent Add Organic Solvent Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify Result Concentration of This compound Quantify->Result

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Output Sample Sample in Vial Equilibrate Heat & Equilibrate Sample->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Capillary Column Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Quantify Quantification Detect->Quantify Result Concentration of This compound Quantify->Result

Caption: Experimental workflow for GC-MS analysis.

Conclusion: Making the Right Choice

For the analysis of the volatile compound this compound, GC-MS stands out as the superior technique . Its high sensitivity, selectivity, and suitability for volatile analytes make it the method of choice for trace-level quantification in complex matrices. The availability of established methods and the robustness of the technique further solidify its position.

HPLC-UV , while a versatile and powerful tool for a wide range of non-volatile or thermally labile compounds, is less suited for this particular analysis. The lower sensitivity and potential for matrix interference make it a less ideal option, especially when low detection limits are required. However, in laboratories where GC-MS is not available, a carefully developed and validated HPLC-UV method could serve as a viable, albeit less sensitive, alternative.

Ultimately, the selection between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For researchers and professionals in drug development and quality control, a thorough understanding of the strengths and limitations of each technique is crucial for obtaining accurate and reliable data.

References

A Comparative Analysis of 2-Methyl-5-vinylpyrazine and 2,5-dimethylpyrazine in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor chemistry, pyrazines are a pivotal class of heterocyclic aromatic compounds renowned for their significant contributions to the desirable roasted, nutty, and baked aromas of a wide array of food products. This guide provides a detailed comparison of two such pyrazines: 2-methyl-5-vinylpyrazine and 2,5-dimethylpyrazine, offering insights into their distinct flavor profiles, sensory thresholds, and the analytical and biological methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Sensory Profile and Quantitative Comparison

While both this compound and 2,5-dimethylpyrazine are key contributors to the flavor profiles of thermally processed foods, they impart distinct sensory characteristics.

2,5-Dimethylpyrazine is well-characterized by its potent roasted, nutty, and chocolate-like aroma. It is a fundamental component of the flavor of coffee, cocoa, roasted nuts, and baked goods, primarily formed through the Maillard reaction during heating. Its flavor profile is often described with attributes such as roasted peanut, earthy, and musty potato.

A direct quantitative comparison of sensory attributes from a single trained panel is not extensively available in published literature. However, the distinct qualitative descriptors and the available quantitative data for 2,5-dimethylpyrazine provide a basis for their differentiated application in flavor formulations.

CompoundChemical StructureKey Flavor DescriptorsOdor Threshold (in water)
2,5-Dimethylpyrazine Roasted, nutty, peanut, chocolate, earthy[2][3]800 ppb[3]
This compound Coffee[1][4]Not available

Experimental Protocols

The characterization and quantification of flavor compounds like pyrazines rely on a combination of sensory evaluation and instrumental analysis.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Objective: To quantitatively describe and compare the sensory profiles of this compound and 2,5-dimethylpyrazine.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency.

    • Conduct a comprehensive training program where panelists are familiarized with the sensory attributes associated with pyrazines (e.g., roasted, nutty, coffee, bitter).

  • Lexicon Development:

    • Panelists collaboratively develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the two pyrazine compounds.

    • Reference standards are provided for each attribute to ensure consistent understanding and rating (e.g., roasted peanuts for "nutty," freshly brewed coffee for "coffee").

  • Sample Preparation:

    • Prepare solutions of this compound and 2,5-dimethylpyrazine in a neutral base (e.g., deionized water, sugar solution, or a neutral food matrix like a plain biscuit) at various concentrations, including levels at and above their perceived thresholds.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature).

    • Samples are coded with random three-digit numbers and presented in a randomized order to avoid bias.

    • Panelists independently rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is performed to determine significant differences in the sensory profiles of the two compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To identify and characterize the specific odor-active regions of this compound and 2,5-dimethylpyrazine.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the pyrazine compounds in a suitable solvent.

    • For food samples, volatile compounds can be extracted using methods like headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • Instrumentation:

    • A gas chromatograph equipped with a column suitable for separating volatile compounds (e.g., a polar column like DB-WAX).

    • The column effluent is split into two streams: one directed to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to an olfactory port.

  • Olfactory Evaluation:

    • A trained assessor sniffs the effluent from the olfactory port and records the retention time, duration, and sensory descriptor for each detected odor.

    • Different GC-O techniques can be employed, such as Aroma Extract Dilution Analysis (AEDA) to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.

  • Data Analysis:

    • The olfactometry data is combined with the data from the instrumental detector to correlate specific chemical compounds with their perceived odors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for the separation, identification, and quantification of volatile compounds.

Objective: To quantify the concentration of this compound and 2,5-dimethylpyrazine in a sample.

Methodology:

  • Sample Preparation:

    • Utilize a suitable extraction method such as HS-SPME. For example, a sample can be placed in a headspace vial, and a SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile pyrazines.

  • GC-MS Parameters:

    • Injector: Splitless mode at approximately 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 240°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: ~230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions for each pyrazine.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the pyrazines of known concentrations.

    • An internal standard (e.g., a deuterated pyrazine) can be used to improve accuracy and precision.

    • The concentration of the pyrazines in the sample is determined by comparing their peak areas to the calibration curve.

Signaling Pathway of Pyrazine Perception

The perception of pyrazines, like other odorants, is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines. The binding of a pyrazine molecule to OR5K1 triggers a G-protein-coupled signaling cascade.

G_protein_olfactory_cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cilium) Pyrazine Pyrazine (Odorant) OR5K1 OR5K1 (Olfactory Receptor) Pyrazine->OR5K1 Binds to G_protein G-protein (Golf) OR5K1->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts CNG_channel Cyclic Nucleotide-gated (CNG) Ion Channel Depolarization Depolarization CNG_channel->Depolarization Leads to ATP ATP ATP->AC cAMP->CNG_channel Opens Signal Signal to Brain Depolarization->Signal Generates Action Potential Ca_Na Ca²⁺ / Na⁺ Influx Ca_Na->CNG_channel

Olfactory signal transduction pathway for pyrazine perception.

This signaling cascade ultimately leads to the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain, where the odor is processed and perceived.

Conclusion

This compound and 2,5-dimethylpyrazine, while both belonging to the pyrazine family, offer distinct and valuable contributions to flavor profiles. 2,5-Dimethylpyrazine provides a classic roasted, nutty, and chocolatey character, whereas this compound imparts a more specific coffee-like note. A comprehensive understanding of their individual sensory attributes, supported by robust analytical and sensory evaluation methodologies, is crucial for their effective application in creating complex and appealing flavor profiles in food and pharmaceutical products. Further research directly comparing the sensory properties and thresholds of these two compounds would be highly beneficial for the flavor industry.

References

A Comparative Sensory Analysis of 2-Methyl-5-vinylpyrazine and its Flavor Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand and utilize nuanced flavor profiles, this guide provides a comprehensive sensory comparison of 2-Methyl-5-vinylpyrazine against other key pyrazine alternatives. This analysis is supported by a compilation of quantitative data from sensory panel evaluations and detailed experimental protocols to ensure objective and reproducible results.

This compound , a heterocyclic aromatic compound, is a significant contributor to the desirable roasted and savory notes in a variety of food products. Its characteristic coffee-like aroma makes it a valuable component in the flavor industry.[1][2] This guide will delve into its sensory attributes in comparison to other structurally similar pyrazines, providing a framework for its effective application.

Quantitative Sensory Comparison of Pyrazines

The following tables summarize the reported sensory descriptors and odor thresholds of this compound and selected pyrazine alternatives in water. Lower odor threshold values indicate a higher potency of the compound. It is important to note that this data is compiled from various studies and direct comparative studies under identical conditions are limited.

Table 1: Sensory Profile Comparison of Pyrazines

CompoundPredominant Sensory DescriptorsReferences
This compoundCoffee-like, savory[1][2]
2-MethylpyrazineNutty, cocoa, roasted, green, musty, potato, fishy-ammoniacal[3]
2,5-DimethylpyrazineNutty, roasted, cocoa-like, chocolate, coffee, slightly green-grassy[4]
2-EthylpyrazineMusty, nutty, buttery, peanut, chocolate-peanut taste[3]
2,3-DimethylpyrazineGreen, nutty, potato, cocoa, coffee, caramel, meaty[3]
2,3-Diethyl-5-methylpyrazineEarthy, nutty, slightly fatty[5]

Table 2: Odor Detection Thresholds of Pyrazines in Water

CompoundOdor Threshold (ppb)References
2-Methylpyrazine60,000[3]
2,5-Dimethylpyrazine35,000[6]
2-Ethylpyrazine6,000[3]
2,3-Dimethylpyrazine2,500[3]
2-Ethyl-3,5-dimethylpyrazine0.04[6]
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine0.00001[7]

Note: A specific odor threshold for this compound in water was not found in the provided search results.

Experimental Protocols for Sensory Analysis

To ensure objective and reproducible sensory data, standardized methodologies such as Quantitative Descriptive Analysis (QDA) and odor threshold determination are crucial.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.[4]

Objective: To quantitatively describe the sensory profile of a product containing this compound or its alternatives.

Materials:

  • Trained sensory panel (8-12 members)

  • Test samples with varying concentrations of the pyrazine compound in a neutral base (e.g., deionized water, sugar solution, or a simple food matrix like a plain biscuit).

  • Reference standards for relevant aroma attributes (e.g., freshly brewed coffee for "coffee-like," roasted peanuts for "nutty," cocoa powder for "cocoa").

  • Odor-free testing booths with controlled lighting and temperature.

  • Data collection software.

Procedure:

  • Panelist Training:

    • Familiarize panelists with the characteristic aromas of the pyrazines being tested using reference standards.

    • Develop a consensus vocabulary (lexicon) to describe the sensory attributes.

    • Train panelists to rate the intensity of each attribute on a continuous scale (e.g., a 15-point unstructured line scale where 0 is "not perceptible" and 15 is "very high intensity").

  • Sample Evaluation:

    • Present samples monadically in a randomized and balanced order to minimize carry-over effects.

    • Panelists independently evaluate and rate the intensity of each sensory attribute.

    • Panelists should cleanse their palate with unsalted crackers and water between samples.[4]

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to determine significant differences between samples and to visualize the sensory space.

Odor Threshold Determination

The 3-Alternative Forced-Choice (3-AFC) method is a common technique for determining odor thresholds.[8]

Objective: To determine the lowest concentration of a pyrazine compound that can be detected by a sensory panel.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the pyrazine compound in a neutral solvent (e.g., 53% ethanol-water solution).[8] The concentration steps should be geometric (e.g., increasing by a factor of two).

  • Presentation: In each trial, present the panelist with three samples: one containing the pyrazine at a specific concentration and two blanks (solvent only). The position of the odd sample is randomized.

  • Evaluation: The panelist's task is to identify the sample that is different from the other two.

  • Threshold Calculation: The odor threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample.[8]

Mandatory Visualizations

Flavor Compound Formation and Perception Workflow

The following diagram illustrates the general pathway from the formation of pyrazines during food processing to their perception by the human olfactory system.

Flavor_Pathway General Pathway of Pyrazine Flavor Perception Maillard Maillard Reaction (Heat Processing) Pyrazines Pyrazine Formation (e.g., this compound) Maillard->Pyrazines Generates Volatilization Volatilization Pyrazines->Volatilization Inhalation Inhalation Volatilization->Inhalation OlfactoryReceptors Binding to Olfactory Receptors (e.g., OR5K1) Inhalation->OlfactoryReceptors SignalTransduction Signal Transduction Cascade OlfactoryReceptors->SignalTransduction Activates Brain Signal Processing in Brain (Flavor Perception) SignalTransduction->Brain Transmits Signal

Caption: General pathway of pyrazine flavor perception.

Quantitative Descriptive Analysis (QDA) Workflow

This diagram outlines the key steps involved in conducting a Quantitative Descriptive Analysis for sensory evaluation.

QDA_Workflow Quantitative Descriptive Analysis (QDA) Workflow PanelSelection Panel Selection & Training LexiconDev Lexicon Development PanelSelection->LexiconDev SensoryEval Sensory Evaluation PanelSelection->SensoryEval LexiconDev->PanelSelection Refinement SamplePrep Sample Preparation & Presentation SamplePrep->SensoryEval DataCollection Data Collection SensoryEval->DataCollection DataAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->DataAnalysis Results Results & Interpretation DataAnalysis->Results

Caption: Workflow for Quantitative Descriptive Analysis.

References

The Pyrazine Predicament: A Comparative Analysis of Flavor Compounds in Plant-Based and Traditional Meats

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pyrazine profiles of plant-based meat alternatives and their traditional counterparts reveals a significant disparity in these key flavor compounds. While both product categories rely on the Maillard reaction to generate the desirable roasted and savory notes, the concentration and composition of pyrazines are markedly different, profoundly influencing the overall sensory experience.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are crucial in the development of characteristic aromas in cooked foods. These compounds are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The resulting pyrazines contribute to a wide range of flavor profiles, including nutty, roasted, toasted, and meaty notes.

Recent research comparing the volatile flavor compounds of various commercial plant-based burgers and traditional ground beef has consistently shown that plant-based alternatives tend to have significantly higher concentrations of pyrazines. This contributes to their characteristic "roasty," "earthy," and "nutty" aroma profiles, which, while pleasant, often differ from the typical flavor of cooked beef.

Quantitative Comparison of Key Pyrazines

The following table summarizes the concentration of several key pyrazine compounds found in popular plant-based meat alternatives and traditional ground beef, as determined by headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS).

Pyrazine CompoundPlant-Based Meat Alternative 1 (e.g., Beyond Burger) (ng/g)Plant-Based Meat Alternative 2 (e.g., Impossible Burger) (ng/g)Plant-Based Meat Alternative 3 (Generic) (ng/g)Regular Ground Beef (ng/g)Lean Ground Beef (ng/g)
2,5-Dimethylpyrazine 1.83[1][2]0.83[1][2]2.50[1][2]0.50[1][2]0.33[1][2]
2-Ethyl-5-methylpyrazine 0.67[1][2]0.33[1][2]1.00[1][2]0.17[1][2]0.17[1][2]
2,3,5-Trimethylpyrazine 1.00[1][2]0.50[1][2]1.33[1][2]0.33[1][2]0.17[1][2]

Experimental Protocols

The quantitative data presented above was obtained using a standardized and widely accepted analytical technique for volatile compound analysis in food matrices.

Protocol: Pyrazine Analysis using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol outlines the key steps for the extraction and quantification of pyrazines from both plant-based and traditional meat products.

1. Sample Preparation:

  • Homogenization: A representative sample of the cooked meat or plant-based product is finely minced and homogenized to ensure uniformity.

  • Aliquoting: A precise amount of the homogenized sample (typically 2-5 grams) is weighed into a 20 mL headspace vial.

  • Internal Standard Spiking: A known concentration of an internal standard (e.g., a deuterated pyrazine analog) is added to each sample to allow for accurate quantification by correcting for variations in extraction efficiency and instrument response.

  • Matrix Modification (Optional): For aqueous samples, the addition of a salt (e.g., sodium chloride) can be used to increase the volatility of the pyrazines, enhancing their transfer into the headspace.

2. HS-SPME Extraction:

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for its broad selectivity for volatile and semi-volatile compounds, including pyrazines.

  • Equilibration: The sealed headspace vial containing the sample is incubated at a controlled temperature (typically 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the pyrazines.

3. GC-MS Analysis:

  • Thermal Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (GC), where the adsorbed pyrazines are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The GC oven temperature is programmed to ramp up over time, separating the individual pyrazine compounds based on their boiling points and interactions with the stationary phase of the column. A common column choice is a mid-polar phase column (e.g., DB-5ms).

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer (MS). The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: The concentration of each pyrazine is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated from standards of known concentrations.

Visualizing the Processes

To better understand the experimental and chemical processes involved, the following diagrams illustrate the analytical workflow and the primary pyrazine formation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Homogenization Homogenization Aliquoting Aliquoting Homogenization->Aliquoting Internal_Standard Internal_Standard Aliquoting->Internal_Standard Equilibration Equilibration Internal_Standard->Equilibration Extraction Extraction Equilibration->Extraction Desorption Desorption Extraction->Desorption Separation Separation Desorption->Separation Detection_Quantification Detection_Quantification Separation->Detection_Quantification

Caption: Experimental workflow for pyrazine analysis.

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Amino_Acid Amino Acid Amadori_Product Amadori/Heyns Product Amino_Acid->Amadori_Product Aminoketone α-Aminoketone Amino_Acid->Aminoketone Reducing_Sugar Reducing Sugar Reducing_Sugar->Amadori_Product Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Aminoketone Strecker Degradation Strecker_Aldehydes Strecker Aldehydes Dicarbonyls->Strecker_Aldehydes Pyrazines Pyrazines Aminoketone->Pyrazines Condensation & Oxidation

Caption: Maillard reaction pathway for pyrazine formation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pyrazine compounds is critical. These heterocyclic aromatic compounds are not only pivotal as flavor and aroma components in the food industry but are also significant structural motifs in many pharmaceutical agents.[1][2][3][4] The process of cross-validation, comparing two or more distinct analytical methods, ensures the accuracy and reliability of quantitative data, a cornerstone of quality control and regulatory compliance.[5][6][7]

This guide provides an objective comparison of the most prevalent analytical techniques for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is fundamentally driven by its quantitative performance. The following tables summarize the validation parameters for GC-MS, HPLC-UV, and LC-MS/MS, providing a clear comparison to guide methodology selection.

Table 1: Performance Comparison of GC-MS, HPLC-UV, and LC-MS/MS for Pyrazine Analysis

Validation ParameterGC-MSHPLC-UVLC-MS/MSKey Considerations
Linearity (R²) ≥ 0.99[12][13]≥ 0.998[14]≥ 0.99[1]All methods demonstrate excellent linearity, indicating a direct correlation between analyte concentration and signal response.[10][15]
Accuracy (% Recovery) 84.36% to 109.2%[12][16]99.38% to 100.79%[17]94.32% to 103.64%[18]High accuracy is achievable with all techniques, though it is highly dependent on proper sample preparation and calibration.
Precision (%RSD) ≤ 16%[12][16]< 2% (Typical)< 15%GC-MS and LC-MS/MS show good precision. HPLC-UV often demonstrates very low relative standard deviations.
LOD 2 - 60 ng/g[16]~0.137 µg/mL[17]~0.3 ng/mL[19]GC-MS and LC-MS/MS generally offer superior sensitivity, capable of detecting pyrazines at much lower concentrations than HPLC-UV.
LOQ 6 - 180 ng/g[16]~0.428 µg/mL[17]~1.0 ng/mL (Typical)The limit of quantification follows the sensitivity trend, with mass spectrometry-based methods being more suitable for trace analysis.

Data adapted from multiple sources for structurally related compounds and may vary based on the specific pyrazine, matrix, and instrumentation.

Experimental Protocols

The successful implementation of any analytical technique hinges on a well-defined experimental protocol. Below are representative methodologies for pyrazine analysis using GC-MS, HPLC-UV, and LC-MS/MS.

Method 1: High-Sensitivity GC-MS for Volatile Pyrazines

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines, making it a gold standard for these applications.[2][20] The use of a deuterated internal standard is recommended to correct for analytical variability and matrix effects.[2]

1. Sample Preparation (HS-SPME)

  • Accurately weigh 3-5 g of the homogenized sample into a headspace vial. For liquid samples, pipette an equivalent volume.[2]

  • Add a known concentration of a deuterated internal standard (e.g., 2-Methylpyrazine-d6).[2]

  • If necessary, add a salt solution (e.g., saturated NaCl) to improve the volatility of the pyrazines.[13]

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration.

  • Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

2. GC-MS Instrumentation and Conditions

  • System: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]

  • Injector: Splitless mode at 270°C.[2]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[2]

  • Oven Program: Initial temperature of 40-50°C (hold for 2-5 min), then ramp at 3-5°C/min to 230-250°C.[2]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Detection: Selected Ion Monitoring (SIM) mode for target pyrazines and their deuterated internal standards.[13]

3. Quantification

  • The concentration of each pyrazine is calculated based on the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.[13]

Method 2: Stability-Indicating HPLC-UV

This method is suitable for the routine quality control and quantitative analysis of non-volatile or thermally unstable pyrazine derivatives in various sample matrices.[21]

1. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of a buffer (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted) and an organic solvent like acetonitrile (e.g., 90:10 v/v).[21] Degas the solution before use.[21]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the pyrazine reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.[21]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.[21]

  • Sample Preparation: Dissolve the sample containing the pyrazine compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter.

2. HPLC Instrumentation and Conditions

  • System: HPLC equipped with a pump, autosampler, and UV detector.[21]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[17]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength determined by the analyte's UV spectrum (e.g., 254 nm or 280 nm are common for aromatic compounds).[5]

  • Injection Volume: 10-20 µL.

3. Quantification

  • A calibration curve is generated by plotting the peak area of the standard solutions against their known concentrations. The concentration of the pyrazine in the sample is determined from this curve.

Method 3: High-Throughput LC-MS/MS for Biological Matrices

This method provides a robust and sensitive approach for quantifying pyrazines in complex biological matrices like human plasma, making it ideal for pharmacokinetic studies.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

2. LC-MS/MS Instrumentation and Conditions

  • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: Typically 0.3-0.6 mL/min.[18]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[18]

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration in the unknown samples is then interpolated from this curve.

Visualizing the Workflow and Comparison

Diagrams are essential for visualizing complex processes and relationships, providing an at-a-glance understanding of the analytical workflows.

CrossValidationWorkflow cluster_start Start cluster_method1 Method A (e.g., LC-MS/MS) cluster_method2 Method B (e.g., HPLC-UV) cluster_comparison Cross-Validation cluster_end Outcome start Define Analytical Need (e.g., Quantify Pyrazine in Plasma) devA Develop & Validate Method A start->devA devB Develop & Validate Method B start->devB runA Analyze Spiked QCs & Incurred Samples with Method A devA->runA dataA Results from Method A runA->dataA compare Compare Results dataA->compare runB Analyze Same QCs & Samples with Method B devB->runB dataB Results from Method B runB->dataB dataB->compare stats Statistical Analysis (e.g., Bland-Altman plot, % difference) compare->stats decision Decision on Comparability (Are methods interchangeable?) stats->decision

Workflow for the cross-validation of two analytical methods.

LogicalComparison cluster_gcms GC-MS Attributes cluster_hplc HPLC / UPLC-MS/MS Attributes center Pyrazine Analysis Method Selection gcms GC-MS center->gcms hplc HPLC / UPLC-MS/MS center->hplc gcms_adv1 High Sensitivity (pg-ng LOD) gcms->gcms_adv1 gcms_adv2 Excellent for Volatile & Semi-Volatile Pyrazines gcms->gcms_adv2 gcms_adv3 High Chromatographic Resolution gcms->gcms_adv3 gcms_dis1 Requires Volatility & Thermal Stability gcms->gcms_dis1 gcms_dis2 Sample Prep Can Be Complex (e.g., Derivatization) gcms->gcms_dis2 hplc_adv1 Wide Applicability (Volatile & Non-Volatile) hplc->hplc_adv1 hplc_adv2 Suitable for Thermally Labile Pyrazines hplc->hplc_adv2 hplc_adv3 Simpler Sample Preparation (Direct Injection Possible) hplc->hplc_adv3 hplc_dis1 Generally Lower Sensitivity than GC-MS (for volatiles) hplc->hplc_dis1 hplc_dis2 Potential for Matrix Effects in MS Detection hplc->hplc_dis2

A logical comparison of GC-MS and HPLC for pyrazine analysis.

ExperimentalWorkflow sample Sample Collection (e.g., Plasma, Food Matrix) prep Sample Preparation sample->prep sub_prep Extraction (LLE, SPE, SPME) Spiking with Internal Standard prep->sub_prep analysis Chromatographic Separation & Detection prep->analysis sub_analysis GC-MS / HPLC / LC-MS/MS analysis->sub_analysis data_acq Data Acquisition analysis->data_acq sub_data_acq Peak Integration Mass Spectra Collection data_acq->sub_data_acq quant Quantification data_acq->quant sub_quant Calibration Curve Generation Concentration Calculation quant->sub_quant report Reporting & Validation Review quant->report

Generalized experimental workflow for pyrazine analysis.

Conclusion

Both GC-MS and HPLC/LC-MS/MS are robust and reliable techniques for the analysis of pyrazines.[12] The choice between them involves a trade-off between sensitivity, applicability, and sample preparation complexity.

  • GC-MS remains the method of choice for volatile and semi-volatile pyrazines, offering unparalleled sensitivity and chromatographic resolution for these compounds.[12]

  • HPLC and UPLC-MS/MS provide greater versatility, accommodating a wider range of pyrazines, including non-volatile and thermally labile derivatives.[12][22][23] These methods can also streamline sample preparation, often allowing for direct injection of liquid samples.[12]

Ultimately, the decision rests on the specific analytical needs. For trace-level quantification of volatile pyrazines in flavor and fragrance applications, GC-MS is often superior. For analyzing pyrazine-containing pharmaceutical compounds in biological fluids, the versatility and high-throughput capabilities of LC-MS/MS are typically favored. A thorough cross-validation between two orthogonal methods, where possible, is the most rigorous approach to ensure the generation of reliable, accurate, and defensible data.[5]

References

Efficacy of 2-Methyl-5-vinylpyrazine as a Pheromone: A Comparative Guide to Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pheromonal efficacy of 2-Methyl-5-vinylpyrazine and its structural analogs. While direct comparative quantitative data for this compound is limited in the current scientific literature, this document synthesizes available research on closely related and analogous pyrazine compounds to offer insights into their structure-activity relationships and potential applications. The focus is on data derived from behavioral and electrophysiological assays, primarily in insects, which are crucial for understanding the potential of these compounds in pest management and other fields.

Quantitative Data Summary

The following table summarizes quantitative data from a key study on the behavioral response of the papaya fruit fly, Toxotrypana curvicauda, to the isomeric 2-methyl-6-vinylpyrazine and an analog, 2,5-dimethyl-3-vinylpyrazine. This data provides a valuable benchmark for inferring the potential relative efficacy of this compound.

Compound/BlendConcentration% Attraction to Source% Landing on SourceSpeciesReference
2-Methyl-6-vinylpyrazine (2,6-MVP)Not specified~55%~10%Toxotrypana curvicauda
2,5-Dimethyl-3-vinylpyrazine (2,5-DMVP)Not specified~50%~12%Toxotrypana curvicauda
Blend of 2,6-MVP and 2,5-DMVPNot specified~60%~45%Toxotrypana curvicauda
Male Volatile CollectionNot specified~65%~50%Toxotrypana curvicauda

Note: The percentages are approximated from graphical representations in the source material.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of pheromone efficacy studies. Below is a representative experimental protocol for a wind tunnel bioassay, a standard method for evaluating insect behavioral responses to volatile compounds.

Experimental Protocol: Wind Tunnel Bioassay for Tephritid Fruit Flies

1. Wind Tunnel Specifications:

  • Dimensions: A typical wind tunnel is constructed of glass or plexiglass and measures approximately 1.5-2 meters in length, 0.6 meters in height, and 0.6 meters in width.

  • Airflow: Air is purified by passing through an activated charcoal filter and then pushed through the tunnel at a controlled velocity, typically 20-30 cm/s, creating a laminar airflow.

  • Lighting: The tunnel is evenly illuminated from above with diffuse, non-glare lighting, often simulating dusk or dawn conditions, which are peak activity times for many tephritid species.

  • Temperature and Humidity: The experimental room is maintained at a constant temperature (e.g., 25 ± 2°C) and relative humidity (e.g., 60 ± 10%).

2. Insect Preparation:

  • Rearing: The target insect species (e.g., Toxotrypana curvicauda) are reared under controlled laboratory conditions on an appropriate artificial or natural diet.

  • Sexing and Ageing: Pupae are separated by sex, and upon emergence, the adults are aged for a period that corresponds to their sexual maturity (e.g., 8-10 days for T. curvicauda).

  • Mating Status: Only virgin females are used for testing responses to male-produced pheromones.

  • Acclimatization: Insects are transferred to the experimental room at least one hour before the bioassay to acclimatize to the conditions.

3. Odor Source Preparation and Delivery:

  • Synthesis and Purity: The synthetic pyrazine compounds (this compound and its analogs) are synthesized and purified to a high degree (typically >95% purity, confirmed by GC-MS).

  • Dispenser: A specific amount of the test compound or blend, dissolved in a high-purity solvent (e.g., hexane), is applied to a dispenser, such as a rubber septum or a filter paper strip. The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel.

  • Placement: The odor source is placed at the upwind end of the wind tunnel. A control dispenser with only the solvent is used for comparison.

4. Bioassay Procedure:

  • Insect Release: Individual insects are released onto a platform at the downwind end of the wind tunnel.

  • Observation Period: Each insect is observed for a fixed period (e.g., 3-5 minutes).

  • Behavioral Parameters Recorded: A series of distinct behaviors are recorded, including:

    • Activation: The insect becomes active (e.g., starts walking or grooming).

    • Take-off: The insect initiates flight.

    • Upwind Flight: The insect flies towards the odor source against the airflow.

    • Casting/Zigzagging: The characteristic flight pattern of an insect navigating a pheromone plume.

    • Source Contact: The insect lands on or very near the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated for each test compound and the control. Statistical analyses (e.g., Chi-squared test or Fisher's exact test) are used to determine significant differences in responses between treatments.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these pheromones, it is essential to visualize the underlying biological and experimental processes.

signaling_pathway cluster_perception Pheromone Perception cluster_processing Neural Processing Pheromone Pyrazine Pheromone (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR Olfactory Receptor (OR) - Orco Complex OBP->OR Delivery to Receptor Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Ion Channel Opening AntennalLobe Antennal Lobe (Glomeruli) Neuron->AntennalLobe Signal Transduction Brain Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->Brain Signal Integration Behavior Behavioral Response (e.g., Attraction, Mating) Brain->Behavior Initiation of Behavior

Caption: Hypothetical signaling pathway for pyrazine pheromone perception in insects.

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Assays cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound and Analogs Purification Purification and Structural Verification (GC-MS, NMR) Synthesis->Purification EAG Electroantennography (EAG) (Antennal Response) Purification->EAG SSR Single Sensillum Recording (SSR) (Neuronal Firing) Purification->SSR WindTunnel Wind Tunnel Bioassay (Behavioral Response) Purification->WindTunnel DataCollection Quantitative Data Collection (Response Magnitude, % Attraction) EAG->DataCollection SSR->DataCollection WindTunnel->DataCollection StatAnalysis Statistical Analysis (Comparison of Efficacy) DataCollection->StatAnalysis Conclusion Structure-Activity Relationship and Efficacy Conclusion StatAnalysis->Conclusion

Caption: Experimental workflow for comparing the efficacy of pyrazine pheromones.

A Comparative Guide to the Sensory and Instrumental Analysis of 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, understanding the correlation between the instrumental measurement of a volatile compound and its sensory perception is paramount for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of sensory and instrumental data for 2-Methyl-5-vinylpyrazine, a key aroma compound. While direct correlational studies for this compound are not extensively available in published literature, this document leverages data from structurally similar and well-characterized alkylpyrazines to provide a robust comparative framework.

Quantitative Data Summary

The sensory and instrumental data for pyrazines are highly dependent on their molecular structure. The following tables summarize key data points for this compound and a selection of other relevant pyrazines to illustrate the comparative landscape.

Table 1: Sensory Profile of Selected Pyrazines

CompoundOdor Threshold (in water)Sensory Descriptor
This compound Data not availableCoffee-like[1][2][3]
2-Methylpyrazine60,000 ppbGreen, nutty, cocoa, musty, potato, fishy-ammoniacal[4]
2,5-Dimethylpyrazine800 ppbChocolate, roasted nuts, earthy[4]
2-Ethyl-5-methylpyrazine100 ppbNutty, roasted, somewhat "grassy"[4][5]
2-Ethyl-3,5-dimethylpyrazine1 ppbCocoa, chocolate, nutty (burnt almond)[4][5]

Table 2: Instrumental Analysis Data of Selected Pyrazines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Kovats Retention Index (non-polar column)
This compound C7H8N2120.1565-66 @ 12 mmHg[3]989 - 1005[3]
2-MethylpyrazineC5H6N294.11135-136785 - 811
2,5-DimethylpyrazineC6H8N2108.14155885 - 912
2-Ethyl-5-methylpyrazineC7H10N2122.17168-169971 - 1025[6]
2-Ethyl-3,5-dimethylpyrazineC8H12N2136.19192-1931050 - 1085

Experimental Protocols

A robust correlation between instrumental and sensory data relies on precise and well-documented experimental methodologies. The following protocols are standard in the analysis of volatile flavor compounds like pyrazines.

1. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[5]

  • Sample Preparation: Volatile compounds are extracted from the sample matrix. Common methods include solvent extraction, headspace solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).[5]

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.[5]

  • Olfactometric Detection: The effluent from the GC column is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or Mass Spectrometer), and the other is directed to an olfactory port where a trained panelist sniffs the effluent.[5]

  • Sensory Evaluation: The panelist records the odor descriptors and the retention time of each perceived odor. The intensity of the odor can also be rated.[5]

  • Data Analysis: The data from the GC detector and the olfactometry results are combined to identify the chemical compounds responsible for specific odors.[5]

2. Sensory Analysis: Descriptive Analysis

This method is used to determine odor and taste thresholds and to develop detailed sensory descriptor profiles.[5]

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and then trained to identify and quantify specific sensory attributes.[5]

  • Sample Presentation: Samples are presented to panelists at supra-threshold concentrations in a controlled environment to minimize biases.

  • Descriptive Evaluation: Panelists generate a list of descriptive terms for the aroma and taste of the compound. The intensity of each attribute is then rated on a structured scale.[5]

  • Data Analysis: Statistical analysis is performed on the panel's responses to determine the comprehensive sensory profile of the compound.[5]

Visualizations

The following diagrams illustrate the workflow for correlating sensory and instrumental data and the logical relationship between the chemical properties of this compound and its sensory perception.

G cluster_instrumental Instrumental Analysis (GC-O) cluster_sensory Sensory Analysis cluster_correlation Data Correlation inst_start Sample Preparation (e.g., SPME) gc Gas Chromatography (Separation) inst_start->gc split Column Effluent Split gc->split ms Mass Spectrometry (Identification) split->ms olf Olfactometry Port split->olf inst_end Instrumental Data (Retention Time, Mass Spectra) ms->inst_end sens_start Panelist Sniffing olf->sens_start correlate Correlate Instrumental and Sensory Data inst_end->correlate sens_eval Odor Description & Intensity Rating sens_start->sens_eval sens_end Sensory Data (Descriptors, Intensity Scores) sens_eval->sens_end sens_end->correlate result Identification of Odor-Active Compounds correlate->result

Fig. 1: Experimental workflow for correlating GC-O and sensory data.

G cluster_chemical Chemical Properties cluster_interaction Biological Interaction cluster_perception Sensory Perception structure Molecular Structure (this compound) properties Physicochemical Properties (Volatility, Polarity) structure->properties receptor Olfactory Receptor Binding properties->receptor signal Signal Transduction Cascade receptor->signal brain Brain Processing signal->brain sensation Perceived Aroma ('Coffee-like') brain->sensation

Fig. 2: From chemical structure to sensory perception.

References

The Impact of Roasting on 2-Methyl-5-vinylpyrazine in Coffee: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The concentration of 2-Methyl-5-vinylpyrazine, a key aroma compound in coffee, is significantly influenced by the roasting process. This volatile pyrazine derivative contributes to the characteristic roasty, nutty, and cocoa-like notes of coffee. An examination of its concentration across different roast levels—light, medium, and dark—reveals a dynamic relationship shaped by the complex chemical transformations that occur within the coffee bean at high temperatures.

Generally, the formation of pyrazines, including this compound, increases with the progression of the roast. These compounds are primarily products of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. As the roasting process intensifies from light to medium, the rate of pyrazine formation accelerates, leading to a higher concentration of these aroma compounds. However, in darker roasts, prolonged exposure to high temperatures can lead to the degradation of some pyrazines.

Quantitative Data on this compound Concentration

Direct quantitative comparisons of this compound across distinct light, medium, and dark roasts are limited in publicly available research. However, analysis of various single-origin coffees with medium to medium-dark roast profiles provides semi-quantitative data on its relative abundance. It is important to note that the absolute concentration can vary depending on the coffee's origin, variety, and specific roasting parameters.

Roast LevelExpected Trend of this compound ConcentrationRelative Content (%) in select Medium to Medium-Dark Roasts[1]
Light Roast Lower concentration due to less advanced Maillard reactions.Data not available in the reviewed literature.
Medium Roast Higher concentration as Maillard reactions are optimal for pyrazine formation.0.39 - 1.08
Dark Roast Concentration may plateau or decrease due to thermal degradation.Data not available in the reviewed literature.

Note: The relative content percentages are based on a study of various single-origin coffees and do not represent a controlled experiment comparing light, medium, and dark roasts of the same coffee. The expected trend is based on the general behavior of pyrazines during coffee roasting.

Experimental Protocols

The quantification of this compound in coffee is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is well-suited for the analysis of volatile and semi-volatile compounds that contribute to coffee's aroma.

Sample Preparation:

  • Grinding: Whole roasted coffee beans are cryogenically ground to a fine, uniform powder. This prevents the loss of volatile compounds and ensures a representative sample.

  • Sample Weighing: A precise amount of the ground coffee, typically 1-2 grams, is weighed and placed into a headspace vial (e.g., 20 mL).

HS-SPME Procedure:

  • Vial Sealing: The vial containing the coffee sample is hermetically sealed with a septum cap.

  • Incubation: The sealed vial is incubated at a controlled temperature, often around 60°C, for a specific duration (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber, coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace of the vial for a set time (e.g., 15-30 minutes) to adsorb the volatile analytes.

GC-MS Analysis:

  • Desorption: The SPME fiber is then introduced into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms or HP-INNOWax). The oven temperature is programmed to ramp up over time to facilitate the separation of a wide range of compounds.

  • Detection and Quantification: As the separated compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and detects them based on their mass-to-charge ratio, allowing for both identification and quantification. An internal standard is often used to improve the accuracy of quantification.

Visualizing the Experimental Workflow and Chemical Formation

To better understand the analytical process and the chemical origins of this compound, the following diagrams illustrate the experimental workflow and a simplified representation of the Maillard reaction pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Grinding Cryogenic Grinding of Roasted Beans Weighing Weighing of Ground Coffee Grinding->Weighing Incubation Incubation in Sealed Vial Weighing->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Quantification Separation->Detection Maillard_Reaction cluster_reactants Reactants in Green Coffee cluster_intermediates Intermediate Products AminoAcids Amino Acids Roasting Roasting (Heat) AminoAcids->Roasting ReducingSugars Reducing Sugars ReducingSugars->Roasting Amadori Amadori Rearrangement Roasting->Amadori Strecker Strecker Degradation Pyrazines Pyrazines (including this compound) Strecker->Pyrazines Amadori->Strecker

References

Safety Operating Guide

Safe Disposal of 2-Methyl-5-vinylpyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and disposal procedures for 2-Methyl-5-vinylpyrazine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards:

  • Combustible liquid[1]

  • Harmful if swallowed[1][2]

  • Harmful to aquatic life[1]

At a minimum, personnel should wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound.

Hazard StatementGHS Classification
H226: Flammable liquid and vaporFlammable liquids (Category 3)[2]
H227: Combustible liquidCombustible liquid[1]
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[1][2]
H402: Harmful to aquatic lifeHazardous to the aquatic environment, acute hazard[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.[3]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3][4] It is incompatible with strong oxidizing agents and strong acids.[5]

2. Waste Accumulation:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials.[3]

  • Keep the waste container closed at all times, except when adding waste.[3][6] Liquid waste containers should not be filled to more than 75% capacity.[6]

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.[1][3]

  • Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[3]

4. Arranging for Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to federal, state, and local regulations (e.g., US EPA guidelines in 40 CFR Parts 261.3).[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][4]

  • Provide an accurate description of the waste, including the chemical name and quantity.[3]

  • Follow all institutional and local regulations for the final disposal of the chemical waste at an approved facility.[1][3]

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Segregate Waste: Use a dedicated, labeled container for This compound B->C D Collect Liquid Waste C->D E Collect Contaminated Solid Waste (Gloves, Pipettes, etc.) in a separate labeled bag C->E F Store sealed containers in a designated Satellite Accumulation Area D->F E->F G Consult Local & Federal Regulations (e.g., EPA 40 CFR 261.3) F->G H Contact Environmental Health & Safety (EHS) or a licensed disposal company G->H I Arrange for Professional Pickup and Disposal H->I

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Personal protective equipment for handling 2-Methyl-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-5-vinylpyrazine

This guide provides critical operational and safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is vital for ensuring personal safety, maintaining a secure laboratory environment, and proper disposal.

Immediate Safety and Hazard Information:

This compound is a combustible liquid that can be absorbed through the skin.[1] It is classified as a flammable liquid and vapor and is harmful if swallowed. Exposure can cause irritation to the skin and eyes, and high or repeated exposure may impact the nervous system and liver.[1] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[1][2]

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes and vapors that can cause serious eye irritation or burns.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[3][4]Provides a barrier against skin contact, as the chemical can be absorbed through the skin, causing irritation.[1] Gloves should be inspected regularly for signs of degradation.[3]
Body Protection A flame-resistant, antistatic lab coat, long pants, and closed-toe shoes.[5]Minimizes skin exposure from accidental spills and protects from flammability hazards.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[3]Required when handling the chemical outside of a certified chemical fume hood, in poorly ventilated areas, or where vapors may be generated to protect the respiratory tract.[1][3]

Operational and Disposal Plans

Following a systematic workflow is essential for safely managing this compound from handling to disposal.

Safe Handling Protocol
  • Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible.[2] Confirm that all required PPE is available, clean, and in good condition.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source. Use only non-sparking tools.

  • Handling: Avoid direct contact with the skin and eyes.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][2]

Spill and Waste Disposal Plan
  • Spill Containment: In case of a spill, remove all ignition sources.[1] Ventilate the area. For small spills, absorb the liquid with an inert material like Chemizorb®, sand, or earth.

  • Cleanup: Properly trained and equipped personnel should handle the cleanup.[1] Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[2] Do not let the product enter drains.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.[6] Do not mix with other chemical wastes unless specifically instructed by your institution's environmental health and safety department.[6]

  • Waste Collection: Store waste in a clearly labeled, sealed, and leak-proof container in a designated hazardous waste storage area.[6] The label should clearly identify the contents as "Hazardous Waste: this compound".[6]

  • Disposal: Dispose of the contents and container through an approved and licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]

Quantitative Data Summary

This table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₉N (Pyridine, 2-methyl-5-vinyl-)
Molecular Weight 119.16 g/mol [7]
Flash Point 165.2°F (73.9°C)[1]
Vapor Pressure 1.2 mm Hg at 77°F (25°C)[1]
Water Solubility Soluble[1]
Occupational Exposure Limits Not established[1]

Safe Handling Workflow

G start Start: Prepare to Handle This compound assess 1. Hazard Assessment & PPE Selection start->assess ppe Wear Required PPE: - Goggles/Face Shield - Resistant Gloves - Flame-Resistant Lab Coat - Respirator (if needed) assess->ppe handle 2. Safe Handling Procedure ppe->handle use_hood Use in a certified chemical fume hood handle->use_hood no_ignition Keep away from ignition sources handle->no_ignition spill_check Spill or Release? handle->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes storage 3. Proper Storage spill_check->storage No disposal 4. Waste Disposal spill_protocol->disposal store_details Store in cool, dry, well-ventilated area in a sealed container storage->store_details store_details->disposal waste_collect Collect in a labeled hazardous waste container disposal->waste_collect end End: Procedure Complete waste_collect->end

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

References

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